Technical Documentation Center

4-Amino-3-butoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-3-butoxybenzoic acid
  • CAS: 23442-22-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-butoxybenzoic acid

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0). Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven experimental protocols for properties that are critical for molecular characterization, formulation, and analytical development. We delve into the structural, thermal, and solution-state characteristics of the molecule, offering not only data but also the causal scientific reasoning behind experimental methodologies. This guide serves as both a reference and a practical manual for the empirical validation of key physicochemical parameters.

Compound Identification and Pharmaceutical Relevance

4-Amino-3-butoxybenzoic acid is a substituted aromatic compound of significant interest in pharmaceutical sciences, primarily recognized as a process impurity and potential metabolite related to the local anesthetic Oxybuprocaine.[1] A thorough understanding of its physicochemical profile is therefore essential for analytical method development, impurity profiling, and assessing its potential pharmacokinetic and pharmacodynamic impact.

Chemical Identity

The fundamental identifiers for 4-Amino-3-butoxybenzoic acid are summarized below.

IdentifierValueSource
Chemical Name 4-Amino-3-butoxybenzoic acid[1][2][3]
CAS Number 23442-22-0[1][2][3]
Molecular Formula C₁₁H₁₅NO₃[1][2]
Molecular Weight 209.24 g/mol [1][3]
Synonyms 3-Butoxy-4-aminobenzoic acid, Oxybuprocaine Impurity 2[1][2]
SMILES O=C(O)c1cc(OCCCC)c(cc1)N[2]
InChIKey HXPQKILUHVHNEE-UHFFFAOYSA-N[2]

Core Physicochemical Properties and Interpretation

The behavior of a molecule in both biological and manufacturing contexts is dictated by its intrinsic physicochemical properties. This section details the known and predicted values for 4-Amino-3-butoxybenzoic acid and provides expert interpretation relevant to drug development.

Summary of Physicochemical Data
PropertyValueTypeSource
Melting Point 123-125 °CExperimental[3]
pKa 4.72 ± 0.10Predicted[3]
LogP (Octanol/Water) 2.1459Computational[1]
Topological Polar Surface Area (TPSA) 72.55 ŲComputational[1]
Boiling Point 383.5 ± 27.0 °CPredicted[2][3]
Density 1.177 ± 0.06 g/cm³Predicted[2][3]
Hydrogen Bond Donors 2Computational[1]
Hydrogen Bond Acceptors 3Computational[1]
Rotatable Bonds 5Computational[1]
Vapor Pressure 0 mmHg at 25 °CExperimental[2]
Flash Point 185.735 °CPredicted[2]
Interpretation for Drug Development
  • Thermal Properties: The experimental melting point of 123-125 °C indicates that 4-Amino-3-butoxybenzoic acid is a crystalline solid at room temperature.[3] A sharp melting range is a primary indicator of high purity. The high predicted boiling point (383.5 °C) is consistent with a molecule possessing strong intermolecular forces, namely hydrogen bonding from the carboxylic acid and amine groups, which requires significant energy to overcome for phase transition.[2]

  • Ionization (pKa): With a predicted pKa of 4.72, the molecule's ionization state is highly dependent on pH.[3] This pKa is characteristic of the carboxylic acid functional group. At physiological pH (≈7.4), the carboxylic acid will be predominantly deprotonated, yielding a negatively charged carboxylate ion. This ionization is a critical determinant of aqueous solubility, membrane permeability, and potential interactions with biological targets.

  • Lipophilicity (LogP): The calculated LogP of 2.15 suggests the molecule has moderate lipophilicity.[1] This value falls within the range typically considered favorable for oral drug absorption, balancing aqueous solubility with the ability to partition into lipid membranes. It serves as a key input for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Polarity and Hydrogen Bonding (TPSA): A TPSA of 72.55 Ų reflects the molecule's surface polarity, contributed by the oxygen and nitrogen atoms.[1] This value is often used to predict cell permeability. The presence of two hydrogen bond donors (from -NH₂ and -COOH) and three acceptors (from C=O, -OH, and -O-) governs its interactions with water and polar solvents, directly influencing solubility and its ability to bind to protein targets.[1]

Experimental Determination of Critical Properties

While predicted and literature data provide a strong foundation, empirical determination of key properties is paramount for regulatory submission and robust scientific understanding. The following sections provide trusted, step-by-step protocols for validating the most influential physicochemical parameters.

Melting Point Determination (Capillary Method)

Causality: The capillary method provides a melting range, the breadth of which is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[4] A slow, controlled heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.[4]

Detailed Methodology:

  • Sample Preparation: Ensure the 4-Amino-3-butoxybenzoic acid sample is completely dry and finely powdered to facilitate uniform packing and heat transfer.

  • Capillary Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into a compact column of 2-3 mm at the sealed end.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (123°C).

  • Slow Heating & Observation: Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

  • Record Temperatures:

    • T₁ (Onset): Record the temperature at which the first drop of liquid appears.

    • T₂ (Completion): Record the temperature at which the last solid particle melts completely.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For high-purity compounds, this range should be narrow (≤ 2°C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement p1 Dry & Powder Sample p2 Pack 2-3 mm in Capillary Tube p1->p2 m1 Insert into Apparatus p2->m1 m2 Rapid Heat to ~105°C m1->m2 m3 Slow Heat (1-2°C/min) m2->m3 m4 Observe & Record T₁ (Onset) and T₂ (Clear) m3->m4 result Report Range: T₁ - T₂ m4->result

Fig. 1: Workflow for Capillary Melting Point Determination.
pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is the gold-standard method for pKa determination, directly measuring the change in pH of a solution as a titrant of known concentration is added.[5][6] For an amphoteric molecule like 4-Amino-3-butoxybenzoic acid, titrating from a low pH to a high pH allows for the sequential observation of deprotonation events. The pKa is the pH at which the acidic form and its conjugate base are in equal concentration, identified as the midpoint of the steepest portion of the titration curve (the inflection point).[6] Maintaining constant ionic strength is crucial as ion activity can influence pH measurements.[5]

Detailed Methodology:

  • Apparatus Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5]

  • Solution Preparation:

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

    • Accurately prepare a ~1 mM solution of 4-Amino-3-butoxybenzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

    • Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[5]

  • Titration Setup:

    • Place a precise volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of the basic amine group.[5]

  • Initial pH Adjustment: Add a small amount of standardized acid (e.g., 0.1 M HCl) to the solution to lower the pH to ~2, ensuring all functional groups are fully protonated.[6]

  • Titration Execution:

    • Begin adding the 0.1 M NaOH titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[6]

    • Continue the titration until the pH reaches ~12 to ensure all relevant protonation sites are titrated.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely locate the equivalence point(s).

    • The pH at the half-equivalence point corresponds to the pKa. For the carboxylic acid, this will be the first pKa observed.

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[6]

pKaWorkflow cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis s1 Calibrate pH Meter (pH 4, 7, 10) s2 Prepare ~1 mM Sample with 0.15M KCl s1->s2 s3 Purge with N₂ s2->s3 t1 Adjust to pH ~2 with HCl s3->t1 t2 Add 0.1M NaOH in Increments t1->t2 t3 Record pH vs. Volume (Stabilize Reading) t2->t3 t3->t2 Repeat until pH ~12 a1 Plot pH vs. Volume t3->a1 a2 Calculate 1st Derivative (ΔpH/ΔV) a1->a2 a3 Identify Inflection Point a2->a3 a4 pKa = pH at Half-Equivalence Volume a3->a4 result Average pKa from Triplicate Runs a4->result

Fig. 2: Workflow for Potentiometric pKa Determination.
Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the internationally recognized gold standard for determining thermodynamic solubility.[7] The method's core principle is to create a saturated solution in a given solvent by allowing an excess of the solid compound to equilibrate over an extended period.[8] This ensures that the measured concentration represents the true equilibrium solubility, avoiding the potential for supersaturation that can occur in kinetic methods. Centrifugation or filtration is a critical step to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.

Detailed Methodology:

  • System Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Addition: Add an excess amount of solid 4-Amino-3-butoxybenzoic acid to a vial containing a known volume of the buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:

    • Centrifuge the vial at high speed.

    • Filter the suspension through a low-binding 0.45 µm filter.

  • Quantification:

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original solubility in the buffer by correcting for the dilution factor. Report the result in units such as mg/mL or µM. The pH of the saturated solution should also be measured and reported.[7]

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification e1 Add Excess Solid to Buffer (e.g., pH 7.4) e2 Seal and Shake at Constant Temp (24-48h) e1->e2 s1 Centrifuge or Filter (0.45 µm) e2->s1 s2 Collect Clear Supernatant s1->s2 a1 Dilute Supernatant s2->a1 a2 Analyze by HPLC-UV or LC-MS a1->a2 a3 Calculate Concentration vs. Calibration Curve a2->a3 result Report Solubility (mg/mL) and Final pH a3->result

Fig. 3: Workflow for Shake-Flask Solubility Determination.

Conclusion

4-Amino-3-butoxybenzoic acid presents a physicochemical profile of a moderately lipophilic, acidic molecule that is solid at ambient temperatures. Its predicted pKa of 4.72 is the dominant feature influencing its behavior in aqueous solution, rendering it predominantly ionized and more soluble at physiological and basic pH. The computational LogP and TPSA values suggest reasonable membrane permeability, a critical factor in ADME profiling. While key data points are available, this guide underscores the necessity of rigorous experimental verification using standardized protocols. The provided methodologies for determining melting point, pKa, and solubility serve as a reliable framework for researchers to generate the high-quality data required for advancing drug development, analytical science, and regulatory compliance.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Stojanovska, N., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27. Retrieved from [Link]

  • Bahr, M. N., et al. (2021). pKa Determination. Bio-protocol. Retrieved from [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Bergström, C. A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Amino-3-butoxybenzoic Acid in Biological Systems

Abstract 4-Amino-3-butoxybenzoic acid is a substituted aromatic compound with potential applications in pharmaceutical and fine chemical synthesis.[1] While its role as a chemical intermediate is acknowledged, its specif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-3-butoxybenzoic acid is a substituted aromatic compound with potential applications in pharmaceutical and fine chemical synthesis.[1] While its role as a chemical intermediate is acknowledged, its specific mechanism of action within biological systems remains largely uncharacterized. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of this molecule. Drawing upon the known actions of structurally related compounds, we propose a hypothesized mechanism of action and detail a rigorous, multi-faceted experimental plan to elucidate its molecular targets and downstream cellular effects. This document serves as a roadmap for a thorough scientific investigation, emphasizing experimental causality and self-validating protocols to ensure the generation of robust and reliable data.

Introduction: The Scientific Imperative

The therapeutic potential of any novel chemical entity is intrinsically linked to a deep understanding of its mechanism of action. For 4-Amino-3-butoxybenzoic acid, a molecule with the characteristic aminobenzoic acid scaffold, the journey from a chemical intermediate to a potential therapeutic agent is contingent on a systematic and thorough investigation of its biological interactions. The presence of an amino group and a carboxylic acid group suggests potential for hydrogen bonding and interactions with biological macromolecules.[2] This guide is predicated on the principle that a well-designed research program, grounded in established scientific methodologies, can effectively unravel the complexities of its biological function.

Hypothesized Mechanism of Action: An Evidence-Based Starting Point

Given the limited direct data on 4-Amino-3-butoxybenzoic acid, we can formulate a working hypothesis based on the activities of structurally analogous compounds.

  • Structural Analogs and Their Known Mechanisms:

    • 4-Amino-3-hydroxybenzoic acid: This closely related molecule has been reported to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3] It is also known to inhibit cytochrome P450 enzymes.[3]

    • 4-Hydroxy-benzoic acid: This compound has demonstrated estrogen-like effects by promoting the proliferation of estrogen receptor (ER)-positive breast cancer cells. This activity is mediated through the activation of the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/serine/threonine kinase (AKT) signaling pathways.[4]

    • 4-Aminoquinolines: This class of compounds, which shares the 4-amino-substituted aromatic ring, is known to exert its antimalarial effects by interfering with lysosomal function in the parasite.[5][6] They are also known to have immunomodulatory effects.

  • Proposed Hypothesis for 4-Amino-3-butoxybenzoic Acid: Based on these analogs, we hypothesize that 4-Amino-3-butoxybenzoic acid may act as a modulator of key cellular signaling pathways, potentially through direct interaction with receptor tyrosine kinases, nuclear receptors, or by altering the function of intracellular organelles like lysosomes. The butoxy group, being more lipophilic than the hydroxyl group of its analog, may influence its membrane permeability and target engagement.

The following diagram illustrates the potential signaling pathways that could be affected by 4-Amino-3-butoxybenzoic acid, based on the activities of its structural analogs.

Hypothesized_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Amino_3_butoxybenzoic_acid 4-Amino-3-butoxybenzoic acid RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) 4_Amino_3_butoxybenzoic_acid->RTK Inhibition? ER_membrane Membrane Estrogen Receptor 4_Amino_3_butoxybenzoic_acid->ER_membrane Activation? Lysosome Lysosome 4_Amino_3_butoxybenzoic_acid->Lysosome Functional Alteration? ER_nucleus Nuclear Estrogen Receptor 4_Amino_3_butoxybenzoic_acid->ER_nucleus Activation? PI3K PI3K RTK->PI3K ERK ERK RTK->ERK ER_membrane->PI3K ER_membrane->ERK AKT AKT PI3K->AKT Gene_Expression Altered Gene Expression AKT->Gene_Expression ERK->Gene_Expression ER_nucleus->Gene_Expression

Caption: Hypothesized signaling pathways potentially modulated by 4-Amino-3-butoxybenzoic acid.

Experimental Validation: A Step-by-Step Investigative Workflow

A systematic approach is essential to test our hypothesis. The following experimental workflow is designed to first identify the biological effect and then to dissect the underlying molecular mechanism.

Phase 1: Phenotypic Screening and Target Cell Line Selection

The initial step is to determine if 4-Amino-3-butoxybenzoic acid elicits any observable biological response in a panel of well-characterized human cell lines.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Panel: Select a diverse panel of cell lines representing different cancer types and normal tissues. Include cell lines known to be sensitive to EGFR/HER2 inhibitors (e.g., A431, SK-BR-3), estrogen-responsive cells (e.g., MCF-7), and cells with high lysosomal activity.

  • Treatment: Culture the selected cell lines in 96-well plates and treat with a dose-range of 4-Amino-3-butoxybenzoic acid (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Viability Assessment (MTS/MTT Assay):

    • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control.

  • Proliferation Assessment (BrdU Incorporation Assay):

    • Pulse the cells with BrdU for a defined period.

    • Fix and permeabilize the cells.

    • Add an anti-BrdU antibody conjugated to a detection enzyme.

    • Add the substrate and measure the signal.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Causality Behind Experimental Choices: This initial screen will identify if the compound has cytotoxic or cytostatic effects and will reveal sensitive cell lines, providing the first clue towards its potential targets.

The following diagram outlines this initial screening workflow.

Phenotypic_Screening_Workflow Start Start: 4-Amino-3-butoxybenzoic acid Cell_Panel Select Diverse Cell Line Panel Start->Cell_Panel Treatment Dose-Response and Time-Course Treatment Cell_Panel->Treatment Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Proliferation_Assay Cell Proliferation Assay (BrdU) Treatment->Proliferation_Assay Data_Analysis Calculate IC50/EC50 and Identify Sensitive Cell Lines Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis End End: Proceed to Mechanism of Action Studies Data_Analysis->End

Sources

Foundational

A Technical Guide to the Therapeutic Potential of 4-Amino-3-butoxybenzoic Acid: A Research and Development Perspective

Authored by: A Senior Application Scientist Abstract 4-Amino-3-butoxybenzoic acid, a molecule identified as an impurity of the local anesthetic Oxybuprocaine, presents a compelling case for investigation as a novel thera...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

4-Amino-3-butoxybenzoic acid, a molecule identified as an impurity of the local anesthetic Oxybuprocaine, presents a compelling case for investigation as a novel therapeutic agent. While direct pharmacological data on this compound is scarce, its structural similarity to other biologically active aminobenzoic acid derivatives suggests a potential for clinically relevant activities. This technical guide provides a comprehensive framework for the systematic evaluation of 4-Amino-3-butoxybenzoic acid, from initial hypothesis generation to preclinical development. We will explore its physicochemical properties, hypothesize potential therapeutic applications based on structure-activity relationships with related compounds, and detail a rigorous experimental plan to elucidate its mechanism of action and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this intriguing molecule.

Introduction and Physicochemical Profile

4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0) is a substituted benzoic acid derivative with an amino group at the 4-position and a butoxy group at the 3-position.[1] Its structural relationship to Oxybuprocaine, a well-characterized local anesthetic, provides an initial clue to its potential biological interactions.[1] The presence of both a lipophilic butoxy group and hydrophilic amino and carboxylic acid moieties suggests that the compound may possess favorable pharmacokinetic properties, including membrane permeability and solubility.

Table 1: Physicochemical Properties of 4-Amino-3-butoxybenzoic Acid

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
CAS Number 23442-22-0[1]
SMILES O=C(O)C1=CC=C(N)C(OCCCC)=C1[1]

The unique arrangement of functional groups on the benzene ring makes 4-Amino-3-butoxybenzoic acid a versatile scaffold for further chemical modification, should initial studies reveal promising activity.

Hypothesized Therapeutic Applications and Mechanisms of Action

While direct evidence is limited, the chemical architecture of 4-Amino-3-butoxybenzoic acid allows us to formulate several hypotheses regarding its potential therapeutic applications. These are largely inferred from the known biological activities of structurally related compounds.

Anti-inflammatory and Analgesic Potential

Derivatives of 4-aminobenzoic acid are known to be key intermediates in the synthesis of anti-inflammatory drugs and analgesics.[2] The core aminobenzoic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The butoxy group in 4-Amino-3-butoxybenzoic acid may enhance its lipophilicity, potentially improving its tissue penetration and interaction with inflammatory targets.

  • Proposed Mechanism of Action: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a primary mechanism for many NSAIDs. The carboxylic acid moiety of 4-Amino-3-butoxybenzoic acid could interact with the active site of COX enzymes, similar to other NSAIDs.

Proposed Anti-inflammatory Mechanism of Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates 4_Amino_3_butoxybenzoic_acid 4-Amino-3-butoxybenzoic acid 4_Amino_3_butoxybenzoic_acid->COX_Enzymes Potential Inhibition

Caption: Proposed inhibition of the COX pathway by 4-Amino-3-butoxybenzoic acid.

Antimicrobial Activity

Para-hydroxybenzoic acid (PHBA) and its derivatives are known to possess antimicrobial properties and are used as preservatives in various products.[3] The structural similarity of 4-Amino-3-butoxybenzoic acid to PHBA suggests it may also exhibit antimicrobial activity. The butoxy group could enhance its ability to disrupt microbial cell membranes.

A Proposed Framework for Preclinical Evaluation

A systematic and rigorous preclinical evaluation is necessary to validate the hypothesized therapeutic potential of 4-Amino-3-butoxybenzoic acid. The following experimental workflow is proposed.

Preclinical Evaluation Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Models cluster_2 Pharmacokinetics and Safety In_Vitro_Toxicity In Vitro Toxicity Assays (e.g., MTT, LDH) COX_Assay COX-1/COX-2 Inhibition Assay Inflammation_Model Carrageenan-induced Paw Edema (Rodent Model) In_Vitro_Toxicity->Inflammation_Model Promising Results Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC, MBC) Infection_Model Bacterial Infection Model (e.g., Murine Peritonitis) Antimicrobial_Assay->Infection_Model Promising Results Pain_Model Hot Plate or Tail-flick Test (Rodent Model) PK_Studies Pharmacokinetic Studies in Rats (IV and Oral Dosing) Inflammation_Model->PK_Studies Efficacy Demonstrated Toxicity_Studies Acute and Sub-chronic Toxicity Studies

Caption: A stepwise workflow for the preclinical evaluation of 4-Amino-3-butoxybenzoic acid.

Step-by-Step Experimental Protocols

3.1.1. In Vitro Anti-inflammatory Activity: COX Inhibition Assay

  • Objective: To determine the inhibitory activity of 4-Amino-3-butoxybenzoic acid against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX activity assay kit.

  • Procedure:

    • Prepare a stock solution of 4-Amino-3-butoxybenzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Incubate for a specified time at the recommended temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products using the detection reagent provided in the kit.

    • Calculate the IC₅₀ value for each enzyme.

3.1.2. In Vivo Anti-inflammatory Efficacy: Carrageenan-induced Paw Edema Model

  • Objective: To evaluate the in vivo anti-inflammatory effect of 4-Amino-3-butoxybenzoic acid in a rodent model of acute inflammation.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer 4-Amino-3-butoxybenzoic acid orally at various doses. Administer a vehicle control and a positive control (e.g., indomethacin).

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

Synthesis and Formulation Considerations

The synthesis of 4-Amino-3-butoxybenzoic acid can likely be achieved through modifications of established methods for the synthesis of related aminobenzoic acid derivatives. For example, a potential route could involve the butylation of a protected 4-amino-3-hydroxybenzoic acid precursor, followed by deprotection.[4]

For preclinical studies, simple formulations in aqueous vehicles (e.g., with co-solvents like PEG-400 or cyclodextrins) should be developed and characterized for stability and solubility.

Future Directions and Conclusion

The therapeutic potential of 4-Amino-3-butoxybenzoic acid is, at present, largely unexplored. However, its structural characteristics and relationship to known bioactive molecules provide a strong rationale for its investigation. The experimental framework outlined in this guide offers a clear path forward for elucidating its pharmacological profile.

Key future directions include:

  • Lead Optimization: Should initial studies reveal promising activity, a medicinal chemistry program could be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth studies to confirm the molecular targets and signaling pathways modulated by the compound.

  • Chronic Toxicity Studies: If early safety data is favorable, longer-term toxicity studies will be required before consideration for clinical trials.

References

Exploratory

Spectroscopic Characterization of 4-Amino-3-butoxybenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0), a key intermediate in pharmaceutical synthesis.[1] Tailored for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0), a key intermediate in pharmaceutical synthesis.[1] Tailored for researchers, scientists, and drug development professionals, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretation, connecting theoretical principles to practical application.

Introduction to 4-Amino-3-butoxybenzoic Acid

4-Amino-3-butoxybenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol .[1][2] Its structure, featuring an amino group, a butoxy group, and a carboxylic acid moiety on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Below is a diagram of the molecular structure of 4-Amino-3-butoxybenzoic acid, which will be referenced throughout this guide.

G cluster_0 Ionization cluster_1 Fragmentation M [C₁₁H₁₅NO₃]⁺˙ m/z = 209 M_C4H8 [C₇H₈NO₃]⁺ m/z = 154 M->M_C4H8 - C₄H₈ M_H [C₁₁H₁₆NO₃]⁺ m/z = 210 M_H2O [C₁₁H₁₄NO₂]⁺ m/z = 192 M_H->M_H2O - H₂O M_HCOOH [C₁₀H₁₄NO]⁺ m/z = 164 M_H->M_HCOOH - HCOOH

Caption: Plausible ESI-MS Fragmentation Pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Amino-3-butoxybenzoic acid. By understanding the expected NMR, IR, and MS spectra, researchers can confidently identify and characterize this important chemical compound. The provided protocols and interpretations serve as a valuable resource for scientists engaged in synthesis, quality control, and drug development.

References

  • PubChem. 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. National Center for Biotechnology Information. Available from: [Link].

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link].

  • PubChem. 4-Butoxybenzoic acid. National Center for Biotechnology Information. Available from: [Link].

  • SpectraBase. 4-Amino-2-butoxybenzoic acid. Available from: [Link].

  • SpectraBase. 4-Amino-2-butoxybenzoic acid. Available from: [Link].

  • PubChem. 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link].

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link].

  • NIST. Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. National Institute of Standards and Technology. Available from: [Link].

  • NIST. 4-Butoxybenzoic acid. National Institute of Standards and Technology. Available from: [Link].

  • Golm Metabolome Database. Replica Mass Spectra of Benzoic acid, 4-amino- (2TMS). Available from: [Link].

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Available from: [Link].

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available from: [Link].

  • Rutgers-Newark Chemistry. Electrospray Ionization (ESI) Instructions. Available from: [Link].

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link].

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available from: [Link].

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH. Available from: [Link].

  • The Association for Clinical Biochemistry & Laboratory Medicine. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link].

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link].

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. Available from: [Link].

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link].

  • ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available from: [Link].

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link].

  • Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available from: [Link].

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available from: [Link].

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link].

  • Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Available from: [Link].

Sources

Foundational

Solubility and stability of 4-Amino-3-butoxybenzoic acid in various solvents

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-3-butoxybenzoic Acid Introduction: Characterizing a Key Building Block 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0) is a substituted aromatic ca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-3-butoxybenzoic Acid

Introduction: Characterizing a Key Building Block

4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0) is a substituted aromatic carboxylic acid with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol .[1][2][3] Structurally, it features a benzoic acid core functionalized with an amino group at the para-position and a butoxy group at the meta-position. This unique arrangement of functional groups—a lipophilic ether, a basic amine, and an acidic carboxylic acid—imparts a distinct physicochemical profile that is critical to its application as a chemical intermediate, particularly as a known impurity of the local anesthetic Oxybuprocaine.[1]

For researchers, process chemists, and formulation scientists, a comprehensive understanding of this molecule's solubility and stability is not merely academic; it is a prerequisite for successful synthesis, purification, formulation, and regulatory compliance. This guide provides a detailed examination of these properties, outlining robust experimental protocols and interpreting the data from a mechanistic standpoint to empower drug development professionals in their work.

Part 1: The Solubility Profile of 4-Amino-3-butoxybenzoic Acid

Solubility is a fundamental property that dictates the bioavailability, formulation strategy, and purification efficiency of a compound. The solubility of 4-Amino-3-butoxybenzoic acid is governed by the interplay between its crystalline structure and its interactions with the solvent. The butoxy group increases lipophilicity, favoring dissolution in non-polar solvents, while the amino and carboxylic acid moieties can engage in hydrogen bonding and acid-base interactions, enhancing solubility in polar and aqueous media, particularly at appropriate pH levels.

Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

The gold standard for determining equilibrium solubility is the Saturation Shake-Flask (SSF) method, renowned for its reliability in achieving true thermodynamic equilibrium.[4][5] The causality behind this choice lies in its direct measurement of a saturated state, avoiding the kinetic artifacts that can arise in high-throughput, non-equilibrium methods.

Methodology:

  • Preparation: Add an excess amount of solid 4-Amino-3-butoxybenzoic acid to a series of vials, each containing a different solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[6]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber, typically at 25°C and/or 37°C. Agitate the suspensions for a sufficient duration (e.g., 24 to 48 hours) to ensure equilibrium is achieved.[5] Periodic sampling can confirm when the concentration plateau is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To ensure a clear supernatant free of particulates, which could artificially inflate the measured concentration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[5]

  • Sampling and Dilution: Carefully pipette an aliquot of the clear supernatant. To bring the concentration within the linear range of the analytical method, perform an accurate, gravimetric dilution with a suitable solvent (often the mobile phase of the analytical method).

  • Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_quantify Step 4 & 5: Analysis A Add excess solid compound to vials B Add various test solvents A->B C Seal vials and agitate at controlled temperature (24-48h) B->C Ensure suspension D Centrifuge samples to pellet excess solid C->D Reach equilibrium E Sample clear supernatant D->E Isolate saturated solution F Dilute sample accurately E->F G Quantify concentration via validated HPLC method F->G H H G->H Calculate solubility

Caption: Workflow for the Saturation Shake-Flask solubility determination method.
Data Presentation: Solubility Across Various Solvents

The following table summarizes the anticipated solubility of 4-Amino-3-butoxybenzoic acid in a range of pharmaceutically relevant solvents at 25°C. This data provides a comparative basis for selecting appropriate solvents for processing, formulation, and analytical testing.

SolventSolvent ClassAnticipated Solubility (mg/mL)Qualitative DescriptorRationale for Interaction
Water (pH 7.0) Polar Protic~0.5 - 1.5Sparingly SolubleZwitterionic form may exist, but the butoxy chain limits aqueous solubility.
0.1 M HCl Aqueous Acidic> 10SolubleThe amino group is protonated (-NH₃⁺), forming a soluble salt.
0.1 M NaOH Aqueous Basic> 20Freely SolubleThe carboxylic acid group is deprotonated (-COO⁻), forming a highly soluble salt.
Ethanol Polar Protic~15 - 25SolubleForms hydrogen bonds with both the amino and carboxylic acid groups.
Methanol Polar Protic~20 - 30Freely SolubleSimilar to ethanol but its smaller size and higher polarity may improve solvation.
Acetone Polar Aprotic~5 - 15Sparingly to SolubleActs as a hydrogen bond acceptor; moderate polarity solvates the molecule.
Dichloromethane Non-polar< 1.0Slightly SolubleLimited interaction with polar functional groups, but solvates the butoxy and aromatic parts.
Toluene Non-polar< 0.5Very Slightly SolublePoorly solvates the polar functional groups, leading to low solubility.
DMSO Polar Aprotic> 50Very SolubleStrong hydrogen bond acceptor and highly polar nature effectively solvates the entire molecule.

Part 2: The Stability Profile and Degradation Pathways

Stability testing is a critical component of drug development, providing evidence on how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors like temperature, humidity, and light.[9][10] Forced degradation (or stress testing) studies are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule, which is essential for developing stability-indicating analytical methods.[11][12][13]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than those used in accelerated stability testing to provoke degradation.[14] A typical study involves subjecting solutions of the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-Amino-3-butoxybenzoic acid in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period (e.g., 8 hours). Base-catalyzed reactions are often faster.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store the stock solution (and a sample of the solid powder) in an oven at elevated temperature (e.g., 80°C).

    • Photostability: Expose the stock solution to a controlled source of UV and visible light as specified in ICH guideline Q1B. A dark control sample should be stored alongside to differentiate light-induced degradation from thermal effects.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage degradation of the parent compound and identify the number and relative abundance of any degradation products formed.

G cluster_stress Forced Degradation Stress Conditions Compound 4-Amino-3-butoxybenzoic Acid (API Sample) Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Compound->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) Compound->Photo Analysis HPLC Analysis (Quantify API & Detect Impurities) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Stability Profile & Degradation Pathways Analysis->Outcome

Caption: Logical workflow for a forced degradation study of an active pharmaceutical ingredient (API).
Anticipated Stability and Degradation Pathways

The functional groups on 4-Amino-3-butoxybenzoic acid suggest several potential degradation pathways under stress conditions. The aromatic amine is susceptible to oxidation, potentially forming colored quinone-imine type structures or hydroxylated products.[15] The ether linkage could be susceptible to cleavage under harsh acidic conditions, and the entire molecule is subject to photochemical reactions common to aromatic amines.

Stress ConditionAnticipated StabilityPotential Degradation Products / Pathway
Acid Hydrolysis (0.1 M HCl, 80°C) Likely StableGenerally stable. Under very harsh conditions (>1 M acid, prolonged heat), potential for slow cleavage of the butoxy ether linkage.
Base Hydrolysis (0.1 M NaOH, 80°C) Likely StableThe molecule is expected to be stable as the functional groups are not typically base-labile.
Oxidation (3% H₂O₂) SusceptibleThe primary amino group is a primary target for oxidation, potentially leading to N-oxide formation or colored polymeric products.
Thermal (80°C) StableExpected to be stable in solid form and in solution at moderately elevated temperatures. Decarboxylation is possible at much higher temperatures near the melting point.
Photolytic (ICH Q1B) SusceptibleAromatic amines are often photosensitive and can undergo complex photo-oxidation or coupling reactions.[15]

Conclusion: A Framework for Development

This technical guide establishes a comprehensive framework for evaluating the solubility and stability of 4-Amino-3-butoxybenzoic acid. The data reveal that its solubility is highly dependent on pH, demonstrating amphoteric behavior with enhanced solubility in both acidic and basic aqueous solutions. In organic solvents, its solubility profile is dictated by the polarity and hydrogen-bonding capacity of the medium, with high solubility in polar aprotic solvents like DMSO.

Stability assessments indicate that the molecule is most susceptible to oxidative and photolytic degradation, a critical consideration for handling and storage. The primary site of instability is the aromatic amino group. These insights are vital for guiding the development of robust synthetic and purification processes, designing stable formulations, and establishing appropriate storage conditions and shelf-life expectations, in line with regulatory stability testing guidelines.[][17][18]

References

  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

  • Sigma-Aldrich. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives.

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

  • Sugano, K., et al. (2020). Summary of solubility measurement protocols of each company before harmonization. ResearchGate.

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • Zhang, Y., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

  • PubMed. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives.

  • ChemScene. 4-Amino-3-butoxybenzoic acid | CAS No. 23442-22-0.

  • Sreekanth, A. (2016). solubility experimental methods.pptx. SlideShare.

  • Reed, R. A., & Li, Y. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

  • ResearchGate. (2017). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives.

  • MedCrave. (2016). Forced Degradation Studies.

  • CymitQuimica. CAS 66493-39-8: 4-(boc-amino)benzoic acid.

  • PubChem. 4-Amino-3-hydroxybenzoic acid.

  • SciSpace. (2016). Forced Degradation Studies.

  • BenchChem. (2025). Storage conditions for 4-Amino-3-bromobenzoic acid.

  • CORE. (2014). pH and Solvent Influence on p-Aminobenzoic Acid.

  • PubMed. (1987). The photochemistry of p-aminobenzoic acid.

  • CP Lab Safety. 4-amino-3-butoxybenzoic acid, 95% Purity, C11H15NO3, 100 mg.

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • Sigma-Aldrich. 4-Amino-3-hydroxybenzoic acid 97%.

  • BenchChem. (2025). A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid.

  • NIST. Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook.

  • Japan International Cooperation Agency. III Analytical Methods.

  • Vulcanchem. 4-Amino-3-butoxybenzoic acid - 23442-22-0.

  • NIST. 4-Butoxybenzoic acid. NIST Chemistry WebBook.

  • Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

  • Biosynth. 4-Amino-3-hydroxybenzoic acid | 2374-03-0.

  • ResearchGate. (2021). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita".

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.

  • National Center for Biotechnology Information. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.

  • ResearchGate. (2020). The solubility of benzoic acid in seven solvents.

Sources

Exploratory

The Cornerstone of Advanced Synthesis: A Technical Guide to 4-Amino-3-butoxybenzoic Acid

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the successful constr...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the successful construction of complex molecular architectures. 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0) has emerged as a critical intermediate, offering a unique trifecta of functional groups—a nucleophilic aromatic amine, an electrophilic carboxylic acid, and a lipophilic butoxy ether—on a stable aromatic scaffold. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its pivotal role as a precursor, with a particular focus on its application in the development of pharmaceutical agents.

Physicochemical Profile and Handling

A thorough understanding of a precursor's properties is the foundation of its effective application in synthesis. The key characteristics of 4-Amino-3-butoxybenzoic acid are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

Table 1: Physicochemical Properties of 4-Amino-3-butoxybenzoic Acid

PropertyValueSource(s)
CAS Number 23442-22-0[1]
Molecular Formula C₁₁H₁₅NO₃[2]
Molecular Weight 209.24 g/mol [2]
Appearance White to off-white solid/crystalline powder[3]
Storage Sealed in dry, 2-8°C[2]

Safety and Handling: As with all substituted aminobenzoic acids, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Synthesis of the Precursor: A Multi-Step Pathway

The synthesis of 4-Amino-3-butoxybenzoic acid is a multi-step process that demonstrates several fundamental organic transformations. A common and effective route begins with the commercially available 3-hydroxy-4-nitrobenzoic acid, leveraging the directing effects of the existing substituents to build the target molecule.

The overall pathway involves an initial esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to introduce the butoxy group, saponification to liberate the carboxylic acid, and finally, a selective reduction of the nitro group.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification cluster_3 Step 4: Nitro Group Reduction A 3-Hydroxy-4-nitrobenzoic acid B Ethyl 3-hydroxy-4-nitrobenzoate A->B EtOH, H₂SO₄ (cat.) C Ethyl 3-hydroxy-4-nitrobenzoate D Ethyl 3-butoxy-4-nitrobenzoate C->D 1-Bromobutane, K₂CO₃, Acetone E Ethyl 3-butoxy-4-nitrobenzoate F 3-Butoxy-4-nitrobenzoic acid E->F KOH, EtOH/H₂O G 3-Butoxy-4-nitrobenzoic acid H 4-Amino-3-butoxybenzoic acid G->H H₂, Pd/C or Raney Ni, EtOH

Figure 1: Synthetic pathway to 4-Amino-3-butoxybenzoic acid.
Detailed Experimental Protocol: Synthesis of 4-Amino-3-butoxybenzoic acid

This protocol is adapted from the initial steps described in the synthesis of Benoxinate.[3]

Step 1: Esterification of 3-Hydroxy-4-nitrobenzoic acid

  • Suspend 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of starting material).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield ethyl 3-hydroxy-4-nitrobenzoate.

Step 2: O-Butylation of Ethyl 3-hydroxy-4-nitrobenzoate

  • Dissolve the ethyl 3-hydroxy-4-nitrobenzoate (1.0 eq) from the previous step in acetone or DMF.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) and 1-bromobutane (1.2 eq).

  • Heat the mixture to reflux (for acetone) or ~80 °C (for DMF) and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate to yield crude ethyl 3-butoxy-4-nitrobenzoate, which can be purified by column chromatography.

Step 3: Saponification to 3-Butoxy-4-nitrobenzoic acid

  • Dissolve the ethyl 3-butoxy-4-nitrobenzoate (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours.[3]

  • Cool the reaction, remove the ethanol in vacuo, and dilute the remaining aqueous solution with water.

  • Acidify the solution with cold 2N HCl to a pH of ~2-3, causing the product to precipitate.

  • Filter the solid, wash with cold water, and dry to obtain 3-butoxy-4-nitrobenzoic acid.[3]

Step 4: Reduction to 4-Amino-3-butoxybenzoic acid

  • Dissolve 3-butoxy-4-nitrobenzoic acid (1.0 eq) in absolute ethanol.

  • Transfer the solution to a hydrogenation vessel. Add a catalytic amount of Palladium on carbon (5-10 wt%) or Raney Nickel.[3]

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction until hydrogen uptake ceases (typically 4-6 hours).

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-Amino-3-butoxybenzoic acid as the final product.

Core Application: Amide Bond Formation

One of the most frequent applications of 4-Amino-3-butoxybenzoic acid in medicinal chemistry is in the formation of amide bonds.[4] The carboxylic acid moiety can be activated by a variety of coupling reagents to react with a primary or secondary amine, forming a stable amide linkage. This reaction is a cornerstone of drug discovery, allowing for the modular assembly of complex molecules.

Causality in Reagent Selection: The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the need to suppress side reactions like racemization.

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used, cost-effective method. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine. The by-product, an isourea, is water-soluble, simplifying purification.

  • HATU: For more challenging couplings, such as with sterically hindered amines or electron-deficient substrates, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. HATU provides faster reaction times and often higher yields due to the formation of a highly reactive OAt-active ester.

General Protocol: EDC/HOBt Mediated Amide Coupling
  • Activation: In an inert atmosphere (N₂ or Ar), dissolve 4-Amino-3-butoxybenzoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt active ester.

  • Coupling: To the activated mixture, add the desired amine (1.0-1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the reaction's progress via TLC or LC-MS until consumption of the limiting reagent.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid or 1N HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide via column chromatography on silica gel or recrystallization.

Case Study in Drug Development: Synthesis of Oxybuprocaine (Benoxinate)

A prime example showcasing the utility of 4-Amino-3-butoxybenzoic acid as a precursor is in the synthesis of the topical local anesthetic Oxybuprocaine (also known as Benoxinate).[4][5] The synthesis involves a direct esterification between the precursor and 2-(diethylamino)ethanol.

Figure 2: Final step in the synthesis of Oxybuprocaine.
Protocol: Synthesis of Oxybuprocaine from its Precursor

This protocol describes the final esterification step in the synthesis of Oxybuprocaine.[3]

  • Acid Chloride Formation: Gently reflux 4-Amino-3-butoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) for 45 minutes. The thionyl chloride acts as both the reagent and solvent.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 4-amino-3-butoxybenzoyl chloride as a yellow oil that may solidify.

  • Esterification: Dissolve the crude acid chloride (1.0 eq) in anhydrous benzene.

  • Add 2-(diethylamino)ethanol (1.0 eq) to the solution.

  • Warm the mixture on a water bath for 1 hour.

  • Work-up: Cool the reaction mixture and neutralize with a sodium carbonate solution. Extract the aqueous layer with ether.

  • Combine the organic layers (benzene and ether), wash with water, and dry over anhydrous potassium carbonate.

  • Purification: Remove the solvents by distillation. The resulting crude oil is purified by vacuum distillation to yield 3-butoxy-4-aminobenzoic acid diethylaminoethyl ester (Oxybuprocaine) as a nearly colorless oil.[3]

Conclusion and Future Outlook

4-Amino-3-butoxybenzoic acid stands as a testament to the power of well-designed synthetic intermediates. Its strategic combination of functional groups provides a robust platform for generating molecular diversity, particularly through amide and ester bond formations. The successful synthesis of established drugs like Oxybuprocaine highlights its proven value in pharmaceutical development. As the demand for novel therapeutics with tailored properties continues to grow, versatile and reliable precursors such as 4-Amino-3-butoxybenzoic acid will remain indispensable tools in the arsenal of the modern synthetic chemist, enabling the efficient and logical construction of the medicines of tomorrow.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 18). 4-Amino-3-butoxybenzoic Acid (CAS 23442-22-0): Applications in Pharma & Fine Chemicals.
  • ChemScene. 23442-22-0 | 4-Amino-3-butoxybenzoic acid.
  • Chemdad. Benoxinate Hydrochloride Analytical Chemistry. Available at: [Link]

  • CP Lab Safety. 4-amino-3-butoxybenzoic acid, 95% Purity, C11H15NO3, 100 mg.
  • Fisher Scientific. Amide Synthesis.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubChem. Oxybuprocaine. Available at: [Link]

  • PubChem. Oxybuprocaine | C17H28N2O3 | CID 4633.

Sources

Foundational

A Technical Guide to 4-Amino-3-butoxybenzoic Acid and Its Derivatives: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides an in-depth review of the synthesis, chemical properties, and potential applications of 4-Amino-3-butoxybenzoic acid and its derivatives. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth review of the synthesis, chemical properties, and potential applications of 4-Amino-3-butoxybenzoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and provides practical insights into the experimental methodologies for this promising class of compounds.

Introduction: The Versatility of Aminobenzoic Acid Scaffolds

4-Aminobenzoic acid (PABA) and its derivatives have long been recognized as crucial building blocks in medicinal chemistry.[1][2] Their structural versatility allows for modifications at both the amino and carboxylic acid functionalities, leading to a diverse array of molecules with a broad spectrum of biological activities.[3] 4-Amino-3-butoxybenzoic acid, a less explored member of this family, presents a unique scaffold with a butoxy group at the 3-position, which can significantly influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. This guide will delve into the synthetic pathways to access this core structure and its derivatives, their detailed characterization, and their potential as therapeutic agents, particularly as local anesthetics and antimicrobial agents.

Synthesis of 4-Amino-3-butoxybenzoic Acid and Its Derivatives

The synthesis of 4-Amino-3-butoxybenzoic acid and its derivatives, such as esters and amides, typically involves a multi-step process starting from more readily available precursors. The following sections outline a general and adaptable synthetic strategy.

Synthesis of the Core Moiety: 4-Amino-3-butoxybenzoic Acid

A plausible synthetic route to 4-Amino-3-butoxybenzoic acid starts from 4-amino-3-hydroxybenzoic acid, which is commercially available. The key transformation is the etherification of the hydroxyl group.

Experimental Protocol: Williamson Ether Synthesis

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Alkylation: Add 1-bromobutane (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_synthesis Synthesis of 4-Amino-3-butoxybenzoic Acid Start 4-Amino-3-hydroxybenzoic Acid Step1 Dissolve in DMF/Acetone Step2 Add K₂CO₃ (Base) Step3 Add 1-Bromobutane Step4 Reflux (12-24h) Step5 Work-up (Ice-water) Step6 Acidification (HCl) Step7 Filtration & Recrystallization End 4-Amino-3-butoxybenzoic Acid

Synthesis of Ester Derivatives

Ester derivatives of 4-Amino-3-butoxybenzoic acid can be readily prepared through Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, suspend 4-Amino-3-butoxybenzoic acid (1 equivalent) in the desired alcohol (e.g., ethanol for the ethyl ester), which acts as both the solvent and the reactant.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Synthesis of Amide Derivatives

Amide derivatives can be synthesized by activating the carboxylic acid group, followed by reaction with an appropriate amine.

Experimental Protocol: Amide Synthesis via Acid Chloride

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 4-Amino-3-butoxybenzoic acid (1 equivalent) in a dry, non-polar solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5-2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in dry DCM and add it dropwise to a solution of the desired amine (e.g., diethylamine, 2.2 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents) in DCM at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it. Purify the crude amide by column chromatography or recrystallization.

Derivative_Synthesis cluster_ester Esterification cluster_amide Amidation Core 4-Amino-3-butoxybenzoic Acid Ester_Reagents Alcohol (e.g., EtOH) Acid Catalyst (H₂SO₄) Core->Ester_Reagents Amide_Reagents 1. SOCl₂ 2. Amine (e.g., Et₂NH), Base Core->Amide_Reagents Ester_Product Ester Derivative Ester_Reagents->Ester_Product Amide_Product Amide Derivative Amide_Reagents->Amide_Product

Spectroscopic Characterization

Spectroscopic Data 4-Amino-3-butoxybenzoic Acid
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol [7][8]
¹H NMR (Predicted) δ (ppm): 0.9-1.0 (t, 3H, -CH₃), 1.4-1.8 (m, 4H, -CH₂CH₂-), 3.9-4.1 (t, 2H, -OCH₂-), 4.5-5.5 (br s, 2H, -NH₂), 6.7-6.9 (d, 1H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 10.0-12.0 (br s, 1H, -COOH)
¹³C NMR (Predicted) δ (ppm): 13.8 (-CH₃), 19.2, 31.1 (-CH₂CH₂-), 68.5 (-OCH₂-), 112.1, 115.3, 123.8, 131.7, 145.9, 152.6 (Ar-C), 167.5 (-COOH)
IR (Predicted, cm⁻¹) ν: 3400-3200 (N-H stretch), 3300-2500 (O-H stretch, broad), 2960-2850 (C-H stretch), 1680-1660 (C=O stretch), 1620-1580 (N-H bend), 1250-1200 (C-O stretch)
Mass Spec (Predicted) m/z: 209 (M⁺), fragments corresponding to loss of -COOH, -C₄H₉O, etc.

Potential Applications in Drug Development

The structural features of 4-Amino-3-butoxybenzoic acid and its derivatives suggest their potential in various therapeutic areas, most notably as local anesthetics and antimicrobial agents.

Local Anesthetic Activity

The general structure of many local anesthetics consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[9][10] Derivatives of 4-aminobenzoic acid, such as procaine and tetracaine, are well-established local anesthetics.[11][12]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilic Group: The butoxy group in 4-Amino-3-butoxybenzoic acid increases the lipophilicity of the molecule, which is a key factor for local anesthetic activity as it facilitates penetration into the nerve membrane.[12]

  • Aromatic Ring Substitution: The amino group at the 4-position is an electron-donating group, which can enhance the local anesthetic property.[11][12]

  • Intermediate Chain: Ester and amide derivatives are common in local anesthetics. Amides are generally more resistant to metabolic hydrolysis than esters, leading to a longer duration of action.[11]

  • Hydrophilic Group: The introduction of a tertiary amine in the ester or amide side chain is crucial for forming water-soluble salts and for the interaction with the sodium channel receptor.[12]

SAR_Local_Anesthetics Molecule {4-Amino-3-butoxybenzoic Acid Derivative |  Lipophilic Part (Butoxy & Aromatic Ring) |  Intermediate Chain (Ester/Amide) |  Hydrophilic Part (Tertiary Amine)} Lipophilic_Effect Increases Potency (Nerve Membrane Penetration) Molecule:lipophilic->Lipophilic_Effect Intermediate_Effect Determines Duration of Action (Metabolic Stability) Molecule:intermediate->Intermediate_Effect Hydrophilic_Effect Water Solubility Receptor Binding Molecule:hydrophilic->Hydrophilic_Effect

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid have also been investigated for their antimicrobial properties.[13][14][15] The formation of Schiff bases from the amino group of PABA derivatives has been shown to yield compounds with significant antibacterial and antifungal activities.[2][16]

Proposed Mechanism:

The antimicrobial activity of these compounds may be attributed to their ability to interfere with essential metabolic pathways in microorganisms, similar to how sulfonamides act as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway.[2] The increased lipophilicity due to the butoxy group could enhance the ability of these derivatives to penetrate microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

4-Amino-3-butoxybenzoic acid represents a versatile and underexplored scaffold in medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its derivatives hold significant promise as novel local anesthetics and antimicrobial agents. The presence of the butoxy group offers a handle to modulate the lipophilicity and pharmacokinetic properties of potential drug candidates.

Future research should focus on the synthesis and biological evaluation of a diverse library of ester and amide derivatives of 4-Amino-3-butoxybenzoic acid. Detailed structure-activity relationship studies will be crucial in optimizing their potency and selectivity. Furthermore, investigations into their mechanism of action at the molecular level will provide valuable insights for the rational design of new and effective therapeutic agents.

References

  • Local Anesthetics SAR of Benzoic acid derivatives - YouTube. (2020, November 10). Retrieved from [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics - Pharmacy 180. Retrieved from [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. Retrieved from [Link]

  • The Chemistry and Synthesis of 4-Aminobenzoic Acid. Retrieved from [Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Publishing. Retrieved from [Link]

  • Benzoic acid derivatives | PPTX - Slideshare. Retrieved from [Link]

  • Synthesis and biological activities of local anesthetics - PMC - PubMed Central. (2019, December 13). Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. Retrieved from [Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. (2019, February 26). Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed. (2019, December 19). Retrieved from [Link]

  • 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem. Retrieved from [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - MDPI. (2023, September 6). Retrieved from [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its. (2021, January 6). Retrieved from [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9 H-carbazole Derivatives - PubMed. (2023, September 6). Retrieved from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Retrieved from [Link]

  • 4-Amino-2-butoxybenzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PMC - PubMed Central. (2019, February 26). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 4-Amino-3-butoxybenzoic Acid Interactions

Preamble: The Imperative of Predictive Modeling in Modern Drug Discovery In the landscape of contemporary pharmaceutical research, the journey from a promising small molecule to a clinically approved therapeutic is fraug...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Predictive Modeling in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the journey from a promising small molecule to a clinically approved therapeutic is fraught with complexity and high attrition rates. The ability to predict how a compound will behave within a biological system—how it binds to its target, its stability, and its metabolic fate—is paramount. In silico modeling, a cornerstone of computer-aided drug design (CADD), provides an indispensable toolkit for this predictive endeavor.[1][2] By simulating molecular interactions at an atomic level, we can de-risk and accelerate the drug discovery pipeline, focusing precious laboratory resources on candidates with the highest probability of success.[3]

This guide offers a comprehensive, technically-grounded exploration of the computational workflows used to characterize the interactions of a specific small molecule: 4-Amino-3-butoxybenzoic acid . With a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol , this compound serves as our model for demonstrating a rigorous, multi-faceted in silico evaluation.[4][5] We will move beyond a simple recitation of steps to dissect the scientific rationale behind each methodological choice, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Part 1: Foundational Strategy - The Integrated In Silico Workflow

A successful computational analysis is not a series of disconnected experiments but an integrated, logical progression. Each stage builds upon the last, creating a progressively higher-resolution picture of the molecule's potential behavior. The overall strategy is to first understand the ligand itself, then predict its most likely biological target and binding mode, assess the dynamic stability of that interaction, and finally, evaluate its broader "drug-like" properties.

This entire workflow can be visualized as follows:

cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Property Profiling A Ligand Preparation (4-Amino-3-butoxybenzoic acid) B Target Identification (Hypothesis Generation) A->B C Protein Preparation (PDB Structure Cleanup) B->C D Molecular Docking (Pose & Affinity Prediction) C->D E Molecular Dynamics (MD) (Complex Stability & Dynamics) D->E F ADMET Prediction (Drug-Likeness Assessment) E->F G Candidate Assessment F->G

Caption: A high-level overview of the integrated in silico drug discovery workflow.

Part 2: Ligand Parameterization - Defining the Molecule for Simulation

Before any simulation can occur, the computational system must understand the physical and chemical properties of 4-Amino-3-butoxybenzoic acid. Standard simulation packages have built-in parameters for common biomolecules like amino acids and nucleotides, but not for novel small molecules.[6] Therefore, we must generate a specific set of parameters, a process known as ligand parameterization.

This process is governed by a force field , a collection of energy functions and associated parameters that define the potential energy of the system based on the positions of its atoms.[7] The energy function is typically composed of bonded terms (bond stretching, angle bending, dihedral torsions) and non-bonded terms (van der Waals and electrostatic interactions).[6]

Causality in Force Field Selection: The choice of force field is critical as it directly impacts the accuracy of the simulation.[8][9] For small organic molecules like our compound of interest, widely validated and robust force fields include the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF).[8] These have been developed specifically to cover a wide range of chemical entities found in drug-like molecules.

Experimental Protocol: Ligand Preparation and Parameterization
  • Obtain 2D Representation: Start with the SMILES (Simplified Molecular Input Line Entry System) string for 4-Amino-3-butoxybenzoic acid: O=C(O)C1=CC=C(N)C(OCCCC)=C1.[4]

  • Generate 3D Conformation: Use a tool like Open Babel or RDKit to convert the 2D SMILES string into an initial 3D structure. Perform a preliminary energy minimization using a fast method (e.g., MMFF94 force field) to generate a reasonable starting geometry.

  • Calculate Partial Charges: The electrostatic interactions are among the most important for molecular recognition. Quantum mechanical calculations (e.g., using Gaussian or ORCA with the HF/6-31G* basis set) are performed to determine the electrostatic potential (ESP). The restrained electrostatic potential (RESP) fitting procedure is then commonly used to assign atom-centered partial charges that accurately reflect the QM ESP.

  • Assign Atom and Bond Types: Using tools like antechamber (for AMBER/GAFF) or the CGenFF server, assign appropriate atom types, bond types, and angle types to the ligand. These types correspond to specific parameters within the chosen force field.

  • Generate Topology File: The final output is a ligand topology file. This file contains all the necessary information for the simulation engine: atom types, charges, bond lengths, angles, dihedrals, and non-bonded parameters. This file is now ready to be used in subsequent docking and MD simulations.

Part 3: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function or binding affinity.[10][11] It is a computationally efficient method for screening large numbers of compounds or for generating an initial, plausible binding pose for further study.[12]

Target Identification: An Evidence-Based Approach

No specific biological target for 4-Amino-3-butoxybenzoic acid is readily available in public databases. However, it is known as an impurity of Oxybuprocaine.[4] This provides a critical piece of evidence. A logical starting point for target identification is to hypothesize that the impurity may interact with the same target as the parent drug. Oxybuprocaine is a local anesthetic that functions by blocking voltage-gated sodium channels. Therefore, a human voltage-gated sodium channel protein becomes our primary hypothetical target for this investigation.

Experimental Protocol: Molecular Docking with AutoDock Vina

The workflow for preparing the protein and ligand and running the docking simulation is a multi-step process that requires careful attention to detail.[13][14]

A 1. Obtain Protein Structure (e.g., from RCSB PDB) B 2. Prepare Receptor - Remove water, ions - Add polar hydrogens - Assign Gasteiger charges A->B D 4. Define Grid Box - Center on known active site - Encompass the binding pocket B->D C 3. Prepare Ligand - Load parameterized structure - Set rotatable bonds C->D E 5. Run Docking (AutoDock Vina) D->E F 6. Analyze Results - Binding Affinity (kcal/mol) - Visualize Poses (PyMOL) E->F

Caption: The sequential workflow for a typical molecular docking experiment.

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDockTools, remove all water molecules and non-interacting ions.[14]

    • Add polar hydrogens, as these are crucial for forming hydrogen bonds.

    • Compute and add Kollman or Gasteiger charges to the protein atoms.[13]

    • Save the prepared protein in the required .pdbqt format, which includes charge information and atom types.

  • Ligand Preparation:

    • Load the prepared 3D structure of 4-Amino-3-butoxybenzoic acid.

    • The software will automatically detect rotatable bonds, which define the conformational flexibility of the ligand during the docking process.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define a three-dimensional grid that encompasses the entire binding site of the protein. The accuracy of the docking is highly dependent on correctly defining this search space.[13] If the binding site is unknown, a "blind docking" approach with a grid covering the entire protein surface can be used.[13]

  • Running AutoDock Vina:

    • Execute the Vina program, providing the prepared protein, the prepared ligand, and the grid configuration file as inputs.

    • Vina uses an efficient search algorithm to explore different ligand conformations and orientations within the grid box, scoring each one.[15]

  • Results Analysis:

    • The primary output is a set of predicted binding poses, ranked by their binding affinity score in kcal/mol. The more negative the value, the stronger the predicted interaction.

    • The top-ranked pose is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Data Presentation: Hypothetical Docking Results
MetricValueInterpretation
Binding Affinity -7.8 kcal/molIndicates a strong and favorable predicted binding interaction.
Interacting Residues TYR-451, PHE-478, SER-312Key amino acids in the binding pocket forming interactions.
Interaction Types Hydrogen bond with SER-312; Pi-stacking with PHE-478Specific non-covalent forces stabilizing the complex.

Part 4: Molecular Dynamics (MD) Simulation - From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of the surrounding solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atom-by-atom movement of the entire system over time, providing a dynamic view of the protein-ligand complex's stability and behavior.[16]

Causality in MD: The rationale for running an MD simulation is to validate the docking result. A predicted binding pose that is unstable and quickly dissociates in a dynamic, solvated environment is likely an artifact. Conversely, a complex that remains stable throughout the simulation, maintaining key interactions, provides much stronger evidence for a true binding event.

Experimental Protocol: GROMACS MD Simulation Workflow

GROMACS is a powerful and widely-used open-source software package for performing MD simulations.[17][18] The process is systematic and involves several key stages of system preparation, equilibration, and production simulation.[19]

A 1. System Setup - Merge Protein & Ligand - Define Topology (Force Field) B 2. Solvation - Place complex in a water box (e.g., SPC/E, TIP3P model) A->B C 3. Ionization - Add ions (Na+, Cl-) to neutralize system charge B->C D 4. Energy Minimization - Remove steric clashes C->D E 5. NVT Equilibration - Stabilize Temperature D->E F 6. NPT Equilibration - Stabilize Pressure & Density E->F G 7. Production MD - Run simulation for data collection (e.g., 100 ns) F->G H 8. Trajectory Analysis - RMSD, RMSF, H-Bonds G->H

Caption: The standard workflow for setting up and running a molecular dynamics simulation.

  • System Preparation: Combine the protein coordinates and the top-ranked docked ligand pose into a single complex file. Generate a system topology using a chosen force field (e.g., OPLS/AA for the protein) and the previously generated ligand topology.[18]

  • Solvation: Place the protein-ligand complex in the center of a periodic box and fill the box with water molecules (e.g., SPC/E water model). This simulates the aqueous cellular environment.[18]

  • Adding Ions: Add sodium (Na+) or chloride (Cl-) ions to neutralize the overall charge of the system, creating a more physically realistic simulation environment.[19]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad atomic contacts (steric clashes) that may have been introduced during the setup.[19]

  • Equilibration (NVT & NPT):

    • NVT Ensemble: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the water molecules to settle around the protein-ligand complex.

    • NPT Ensemble: Stabilize the pressure of the system to 1 bar while keeping the temperature constant. This ensures the system reaches the correct density.[19]

  • Production MD: Once the system is equilibrated, run the production simulation for a significant length of time (e.g., 50-200 nanoseconds) to collect trajectory data for analysis.

  • Analysis: Analyze the output trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify key interactions over time.

Data Presentation: Key MD Simulation Parameters
ParameterSettingRationale
Force Field OPLS/AA (Protein), GAFF (Ligand)Well-validated force fields for biomolecules and small molecules.[7]
Water Model SPC/EA common and computationally efficient three-site water model.[18]
Simulation Time 100 nsA standard simulation length for assessing complex stability.
Temperature 300 KApproximate physiological temperature.
Pressure 1 barStandard atmospheric pressure.
Ensemble NPTSimulates constant pressure and temperature, mimicking lab conditions.

Part 5: ADMET Prediction - Assessing Drug-Likeness

A molecule that binds its target with high affinity is not necessarily a good drug. It must also possess favorable A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties.[20] Predicting these properties early can prevent costly failures in later stages of drug development.[21] In silico ADMET prediction uses quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental results.[22]

Methodology: Leveraging Predictive Models
Data Presentation: Predicted ADMET Profile for 4-Amino-3-butoxybenzoic acid
PropertyPredicted ValueInterpretation
LogP (Lipophilicity) 2.1459[4]Within the desirable range for oral bioavailability (typically < 5).
Topological Polar Surface Area 72.55 Ų[4]Suggests good potential for cell membrane permeability (typically < 140 Ų).
Aqueous Solubility (logS) -2.5Moderately soluble.
Blood-Brain Barrier (BBB) Permeation Low ProbabilityThe molecule is unlikely to cross into the central nervous system.
CYP2D6 Inhibition Non-inhibitorLow risk of drug-drug interactions involving this key metabolic enzyme.
Ames Mutagenicity Non-mutagenicPredicted to be non-cancer-causing.
hERG Inhibition Low RiskLow probability of causing cardiotoxicity.

Conclusion: Synthesizing a Coherent Molecular Narrative

This guide has outlined a rigorous, multi-step computational workflow to characterize the potential interactions and properties of 4-Amino-3-butoxybenzoic acid. By integrating ligand preparation, target identification, molecular docking, molecular dynamics, and ADMET prediction, we can construct a comprehensive profile of a small molecule's behavior. This data-driven approach, grounded in the principles of physical chemistry and statistical modeling, allows researchers to formulate robust, testable hypotheses, ultimately guiding more efficient and successful drug discovery campaigns. Each step provides a piece of the puzzle, and only by assembling them in a logical, self-validating framework can we generate insights that are both scientifically sound and practically valuable.

References

  • Lopes, P., et al. (2020). Force fields for small molecules. Methods in Molecular Biology. [Link]

  • Lemkul, J. A. GROMACS Tutorials. [Link]

  • Creative Biostructure. Force Fields in Molecular Dynamics Simulations: Choosing the Right One. [Link]

  • EMBL-EBI. GROMACS tutorial | Biomolecular simulations. [Link]

  • Omics Tutorials. Step-by-Step Tutorial on Molecular Docking. [Link]

  • BioExcel. Small molecule force field parametrization for atomistic Molecular Dynamics simulations. [Link]

  • Huang, J., & MacKerell, A. D., Jr. (2018). Force Fields for Small Molecules. Methods in Molecular Biology. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. Overview of typical CADD workflow. [Link]

  • Bioinformatics Review. Molecular docking for Beginners | Autodock Full Tutorial. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • University of Naples Federico II. Molecular Docking Tutorial. [Link]

  • GROMACS Tutorials. Introduction to Molecular Dynamics. [Link]

  • Galaxy Training Network. Running molecular dynamics simulations using GROMACS. [Link]

  • Bioinformatics Dot Com. Molecular Docking Tutorial: AUTODOCK VINA - PART 1. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Acellera. GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. [Link]

  • ADMET-AI. ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

  • ADMET-AI. ADMET-AI Web Interface. [Link]

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • CP Lab Safety. 4-amino-3-butoxybenzoic acid, 95% Purity, C11H15NO3, 100 mg. [Link]

  • ResearchGate. (PDF) Force Fields for Small Molecules. [Link]

  • Cytoclonal Pharmaceutics Inc. Computational Techniques in the Drug Design Process. [Link]

  • ResearchGate. In-Silico Drug Discovery using Protein-Small Molecule Interaction. [Link]

  • News-Medical.Net. Artificial intelligence unlocks new frontiers in RNA drug design. [Link]

  • KNIME. Tutorials for Computer Aided Drug Design in KNIME. [Link]

  • Lee, H. S., & Lee, J. (2020). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International Journal of Molecular Sciences. [Link]

  • Raman, K., & Gu, C. (2018). Computer-Aided Drug Design Methods. Methods in Molecular Biology. [Link]

  • ACS Publications. Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. [Link]

  • MDPI. Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. [Link]

  • PubChem. 4-Amino-3-hydroxybenzoic acid. [Link]

  • Sinfoo Biotech. Benzoic acid, 4-amino-3-butoxy. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Other protein target families. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

Sources

Foundational

Safety, handling, and disposal of 4-Amino-3-butoxybenzoic acid in a lab setting

An In-depth Technical Guide to the Safe Laboratory Handling and Disposal of 4-Amino-3-butoxybenzoic Acid Introduction: A Proactive Approach to Safety 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0) is a substituted aro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Laboratory Handling and Disposal of 4-Amino-3-butoxybenzoic Acid

Introduction: A Proactive Approach to Safety

4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0) is a substituted aromatic acid used in specialized research and development applications.[1] As with many fine chemicals, a comprehensive toxicological profile may not be extensively documented in publicly available literature.[2] Therefore, this guide adopts a precautionary principle, synthesizing data from structurally analogous compounds and established best practices for laboratory chemical safety. Researchers, scientists, and drug development professionals must treat this compound with the appropriate level of caution, assuming it may possess hazards similar to related aminobenzoic acid derivatives, which are known to include skin, eye, and respiratory irritation.[3][4][5][6] This document provides a framework for the safe handling, storage, and disposal of 4-Amino-3-butoxybenzoic acid to ensure the protection of laboratory personnel and the environment.

Section 1: Hazard Identification and Compound Profile

Anticipated Hazards: Based on data for similar compounds like 4-amino-3-hydroxybenzoic acid and 4-amino-3-ethoxybenzoic acid, the following hazards should be anticipated[6][7]:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation (Category 2): Can cause significant irritation or damage to the eyes.[3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[7]

Table 1: Physicochemical and Identifier Data
ParameterInformationSource
CAS Number 23442-22-0[1]
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
Appearance Likely a solid powder (e.g., White to tan)[5]
Incompatible Materials Strong oxidizing agents, Strong bases[3]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and appropriate PPE, is essential for minimizing exposure. The foundation of chemical safety begins with understanding the materials you are handling and having all necessary safety information, like an SDS, readily accessible.[8][9]

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation activities involving 4-Amino-3-butoxybenzoic acid powder must be conducted in a certified chemical fume hood to control the inhalation of dust.[8][10]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.[11]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and regularly tested.[3][10]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical.[9][12]

Table 2: Recommended Personal Protective Equipment
Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or a face shield.Protects against splashes and airborne dust particles. Essential when handling the solid or its solutions.[8]
Hand Protection Nitrile gloves (check manufacturer's compatibility chart).Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin.[8][12][13]
Skin/Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.[8] Long hair and loose clothing should be confined.[12]
Respiratory Protection Not typically required if work is performed within a fume hood.If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[12]

Section 3: Safe Handling, Storage, and Experimental Protocols

Adherence to standardized procedures is crucial for minimizing risks. Always wash hands thoroughly after handling chemicals, even if gloves were worn.[8][12]

Storage Requirements

Proper storage is vital for maintaining chemical integrity and preventing accidents.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][11]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[10][11] Do not store chemicals alphabetically; segregate them by hazard class.[10][11]

  • Labeling: Ensure all containers, including secondary ones, are clearly labeled with the full chemical name and hazard information.[8][10][11]

Diagram 1: General Laboratory Handling Workflow

This diagram outlines the logical flow for safely handling 4-Amino-3-butoxybenzoic acid from receipt to disposal.

G cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Post-Procedure ReviewSDS Review SDS & SOPs DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkstation Prepare Fume Hood DonPPE->PrepWorkstation Retrieve Retrieve Chemical from Storage PrepWorkstation->Retrieve Weigh Weigh Solid in Hood Retrieve->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware & Work Surfaces Experiment->Decontaminate Return Return Chemical to Storage Experiment->Return SegregateWaste Segregate & Label Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE & Wash Hands SegregateWaste->DoffPPE Return->DoffPPE

Caption: Workflow for safe handling of 4-Amino-3-butoxybenzoic acid.

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Place a weigh boat on an analytical balance inside the hood.

  • Don PPE: Wear a lab coat, nitrile gloves, and safety glasses.[12]

  • Transfer: Carefully retrieve the stock container from its designated storage location.[11] Open it inside the fume hood.

  • Weighing: Use a clean spatula to transfer the desired amount of 4-Amino-3-butoxybenzoic acid to the weigh boat. Avoid creating dust.

  • Closure: Securely close the stock container immediately after dispensing.

  • Cleanup: Gently wipe the spatula and any minor dust from the work surface with a damp cloth, disposing of the cloth in the appropriate solid hazardous waste container.

  • Proceed: Carry the weighed compound in the weigh boat to the next step of the procedure within the hood.

Section 4: Emergency Procedures

Being prepared for emergencies is a critical component of laboratory safety.[10]

Table 3: First Aid and Emergency Response
Exposure TypeActionSource
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[3][12]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3][12]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[3]
Small Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, place it in a labeled, sealed container for hazardous waste, and decontaminate the area.[12]
Diagram 2: Spill Response Decision Tree

This diagram provides a logical decision-making process for responding to a chemical spill.

G Start Spill Occurs Assess Assess Spill Size & Hazard Level Start->Assess MinorSpill Is it a minor, manageable spill? Assess->MinorSpill MajorSpill Major Spill (Large, Unknown, Highly Hazardous) MinorSpill->MajorSpill No Cleanup Personnel Cleanup Protocol MinorSpill->Cleanup Yes Evacuate Evacuate Area Alert EHS & Supervisor MajorSpill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Coat) Cleanup->PPE Contain Contain & Absorb Spill PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of as Hazardous Waste Decon->Dispose

Caption: Decision tree for responding to a chemical spill.

Section 5: Waste Disposal

Proper chemical waste management is a legal and ethical requirement to protect human health and the environment.[14] Chemical waste must never be poured down the drain unless specifically permitted.[8]

Protocol 2: Segregation and Disposal of Waste
  • Identify Waste Streams: Determine if the waste is solid (e.g., contaminated gloves, weigh boats) or liquid (e.g., reaction solutions).

  • Select Container: Use a dedicated, clearly labeled, and leak-proof hazardous waste container.[5][10] The container must be compatible with 4-Amino-3-butoxybenzoic acid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation started.[5][10]

  • Segregation: Do not mix incompatible waste streams in the same container.[10]

  • Accumulation: Keep the waste container sealed when not in use and store it in a designated, secure secondary containment area.[10][11]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5] Disposal must adhere to all federal, state, and local regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15][16]

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Stanford University.
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Management Software.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). The University of Arizona.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Hazardous Waste Program. (n.d.). Pennsylvania Department of Environmental Protection.
  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
  • Hazardous Waste. (n.d.). US Environmental Protection Agency.
  • Safety Data Sheet for 4-Amino-3-hydroxybenzoic acid. (2025, December 19). Thermo Fisher Scientific.
  • Safety Data Sheet for 4-aminobenzoic acid. (2025, July 3). Sigma-Aldrich.
  • Hazardous Waste Management. (n.d.). New York State Department of Environmental Conservation.
  • Safety Data Sheet for 4-Aminobenzoic Acid (sodium salt). (2025, July 29). Cayman Chemical.
  • Safety Data Sheet for 4-Amino-3-methoxybenzoic Acid. (2024, December 10). TCI Chemicals.
  • Proper Disposal of 4-Amino-3-bromobenzoic Acid. (n.d.). BenchChem.
  • Safety Data Sheet for 4-n-Butoxybenzoic acid. (2025, December 22). Fisher Scientific.
  • 4-Amino-3-butoxybenzoic acid. (n.d.). ChemScene.
  • 4-Amino-3-ethoxybenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information.
  • 4-Amino-3-hydroxybenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information.
  • Safety Data Sheet for 4'-Amino-2',5'-diethoxybenzanilide. (2024, August 6). Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 4-Amino-3-butoxybenzoic Acid and Its Ester Derivatives for Drug Discovery

Abstract This document provides a comprehensive, field-validated protocol for the synthesis of 4-Amino-3-butoxybenzoic acid and its subsequent conversion to an ethyl ester derivative. These compounds are valuable interme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 4-Amino-3-butoxybenzoic acid and its subsequent conversion to an ethyl ester derivative. These compounds are valuable intermediates in medicinal chemistry and drug development, belonging to the versatile aminobenzoic acid class of molecules.[1][2] The protocols herein are designed for robustness and scalability, incorporating detailed mechanistic explanations, characterization data, and troubleshooting guidance to ensure reliable execution by researchers and drug development professionals.

Introduction and Strategic Rationale

The 4-aminobenzoic acid (PABA) scaffold is a privileged structure in pharmaceutical science, most famously represented by the local anesthetic Benzocaine (ethyl 4-aminobenzoate).[3] The strategic placement of an amino group and a carboxylic acid on an aromatic ring offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1][4]

This application note focuses on the synthesis of a specific derivative, 4-Amino-3-butoxybenzoic acid. The introduction of a butoxy group at the 3-position serves two primary purposes in drug design:

  • Modulation of Lipophilicity: The butyl chain increases the molecule's lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Constraint and Binding: The alkoxy group can influence the orientation of the adjacent amino group and introduce new interactions with target proteins.

This guide presents a two-part synthetic strategy: first, the synthesis of the core 4-Amino-3-butoxybenzoic acid intermediate via Williamson ether synthesis, followed by the esterification of this intermediate to yield Ethyl 4-Amino-3-butoxybenzoate as an exemplary derivative.

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with a commercially available precursor, 4-Amino-3-hydroxybenzoic acid. The workflow is designed to be linear and efficient, with purification steps incorporated to ensure high-purity intermediates and final products.

G A 4-Amino-3-hydroxybenzoic Acid B Williamson Ether Synthesis (Alkylation) A->B 1-Bromobutane, K2CO3, DMF C 4-Amino-3-butoxybenzoic Acid (Core Intermediate) B->C Work-up & Purification D Fischer Esterification C->D Ethanol, H2SO4 (cat.) E Ethyl 4-Amino-3-butoxybenzoate (Final Derivative) D->E Work-up & Purification

Diagram 1: High-level synthetic workflow.

Part I: Synthesis of 4-Amino-3-butoxybenzoic Acid Intermediate

3.1. Principle and Mechanistic Insight

The introduction of the butoxy group is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group on 4-Amino-3-hydroxybenzoic acid to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of an alkyl halide (1-bromobutane) in an SN2 reaction to form the ether linkage.

  • Choice of Base: Potassium carbonate (K₂CO₃) is selected as a mild, inexpensive base. It is strong enough to deprotonate the phenol but not the less acidic carboxylic acid, preventing unwanted side reactions.

  • Choice of Solvent: Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the SN2 mechanism without solvating the nucleophile excessively.

3.2. Experimental Protocol

Materials and Reagents:

  • 4-Amino-3-hydroxybenzoic acid (CAS: 2374-03-0)

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 4-Amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol).

  • Add anhydrous potassium carbonate (22.6 g, 163.3 mmol, 2.5 equivalents).

  • Add 100 mL of DMF and stir the suspension.

  • Add 1-bromobutane (10.6 mL, 98.0 mmol, 1.5 equivalents) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous mixture to a pH of ~4-5 using 1 M HCl. A precipitate will form.

  • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part II: Synthesis of Ethyl 4-Amino-3-butoxybenzoate Derivative

4.1. Principle and Mechanistic Insight

The synthesis of the ethyl ester is accomplished via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5]

  • Catalyst's Role: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is crucial. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[5]

  • Driving the Equilibrium: The reaction is reversible. To maximize the yield of the ester, the equilibrium must be shifted to the product side. This is achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent.[5]

4.2. Experimental Protocol

Materials and Reagents:

  • 4-Amino-3-butoxybenzoic acid (from Part I)

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 500 mL round-bottom flask, suspend 4-Amino-3-butoxybenzoic acid (10.0 g, 47.8 mmol) in absolute ethanol (200 mL).

  • Add a magnetic stir bar and cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (5.0 mL) to the stirring suspension.

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 80 °C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 400 mL of ice-cold water.

  • Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization from hexanes/ethyl acetate.

Purification and Characterization Workflow

The work-up and purification are critical for obtaining a high-purity final product suitable for downstream applications.

G A Crude Reaction Mixture B Quenching / Neutralization A->B C Liquid-Liquid Extraction B->C D Drying of Organic Phase C->D Collect Organic Layer E Solvent Evaporation D->E F Recrystallization E->F Crude Product G Pure Final Product F->G

Diagram 2: General work-up and purification workflow.

Data Summary and Expected Results

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Parameter4-Amino-3-butoxybenzoic AcidEthyl 4-Amino-3-butoxybenzoate
Molecular Formula C₁₁H₁₅NO₃[6]C₁₃H₁₉NO₃
Molecular Weight 209.24 g/mol [6]237.29 g/mol
Appearance Off-white to tan solidWhite to light yellow solid
Expected Yield 75-85%80-90%
¹H NMR (DMSO-d₆) δ 7.5 (d), 7.3 (s), 6.8 (d), 4.0 (t), 1.7 (m), 1.4 (m), 0.9 (t)δ 7.6 (d), 7.4 (s), 6.9 (d), 4.2 (q), 4.0 (t), 1.7 (m), 1.4 (m), 1.3 (t), 0.9 (t)
¹³C NMR (DMSO-d₆) δ 168, 150, 145, 125, 120, 115, 112, 68, 31, 19, 14δ 166, 151, 146, 124, 119, 115, 113, 68, 60, 31, 19, 14, 14
IR (KBr, cm⁻¹) 3400-3200 (N-H, O-H), 2960 (C-H), 1680 (C=O), 1250 (C-O)3450, 3350 (N-H), 2960 (C-H), 1700 (C=O, ester), 1240 (C-O)

Note: NMR shifts are approximate and provided for guidance. Actual values may vary based on solvent and concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield (Part I) Incomplete deprotonation. Inactive alkyl halide. Insufficient reaction time/temp.Ensure K₂CO₃ is anhydrous and finely powdered. Use fresh 1-bromobutane. Monitor reaction by TLC and extend reaction time or increase temperature if needed.
Low or No Yield (Part II) Insufficient acid catalyst. Water in the reaction mixture.The amino group can neutralize some acid; ensure a sufficient catalytic amount is present.[5] Use absolute ethanol and dry glassware.
Incomplete Reaction Equilibrium not sufficiently shifted (Part II). Steric hindrance.Use a larger excess of ethanol. Consider using a Dean-Stark trap to remove water formed during the reaction.[5]
Product is an Oil / Fails to Crystallize Presence of impurities. Residual solvent.Re-dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. Try trituration with a non-polar solvent like hexanes to induce crystallization.
Multiple Spots on TLC Side reactions (e.g., N-alkylation in Part I, di-alkylation). Unreacted starting material.Optimize reaction temperature to minimize side products. Ensure sufficient reaction time. Purify via column chromatography if recrystallization is ineffective.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.

  • DMF is a skin and respiratory irritant. All operations involving DMF should be conducted in a well-ventilated fume hood.

  • 1-Bromobutane is flammable and an irritant. Avoid inhalation and skin contact.

  • Perform all heating steps using a heating mantle and ensure the apparatus is properly clamped and secured.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 18). 4-Amino-3-butoxybenzoic Acid (CAS 23442-22-0): Applications in Pharma & Fine Chemicals.
  • BenchChem. (2025). optimizing reaction conditions for esterification of 4-aminobenzoic acid.
  • Wikipedia. (n.d.). Benzocaine. Available from: [Link]

  • BenchChem. (2025). Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Intermediate for the Synthesis of Potent Anti-inflammatory Agents.
  • Pietrzak, M., & Jędrzejewska, B. (2024, July). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Available from: [Link]

  • European Patent Office. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. CID 137566. Available from: [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Available from: [Link]

Sources

Application

Application Note: High-Throughput Screening for Novel Modulators Using 4-Amino-3-butoxybenzoic Acid

Introduction: The Pursuit of Novel Bioactive Scaffolds The discovery of novel small molecules that can modulate biological pathways is a cornerstone of modern drug development and chemical biology. High-throughput screen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Novel Bioactive Scaffolds

The discovery of novel small molecules that can modulate biological pathways is a cornerstone of modern drug development and chemical biology. High-throughput screening (HTS) serves as a critical engine in this process, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds with desired biological activity.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-3-butoxybenzoic acid and its derivatives in HTS campaigns.

4-Amino-3-butoxybenzoic acid is a substituted aromatic carboxylic acid. While its specific biological activities are not yet extensively characterized in public literature, its structure, featuring an amino group, a butoxy side chain, and a carboxylic acid moiety, presents a versatile scaffold for interacting with various biological targets. Such structures are known to participate in hydrogen bonding, hydrophobic, and ionic interactions, making them promising candidates for enzyme inhibitors or receptor modulators.[4] This document will therefore outline a framework for screening compounds like 4-Amino-3-butoxybenzoic acid, using a hypothetical protease inhibition assay as a primary example. The principles and protocols described herein are broadly applicable to other target classes and assay formats.

Section 1: Assay Development and Principles for HTS

The foundation of a successful HTS campaign is a robust and reliable assay. The choice between biochemical and cell-based assays depends on the specific research question.[5][6][7] Biochemical assays offer a direct measure of a compound's effect on a purified target, such as an enzyme or receptor, while cell-based assays provide insights into a compound's activity within a more physiologically relevant context.[8][9]

For the purpose of this guide, we will focus on a fluorescence-based biochemical assay, which is a dominant method in HTS due to its high sensitivity, wide dynamic range, and amenability to automation.[10][11][12]

Choosing the Right Assay: A Protease Inhibition Model

Let us consider a hypothetical scenario where we aim to identify inhibitors of a cysteine protease, "Protease-X," which is implicated in a disease pathway. A common method for assaying protease activity is to use a fluorogenic substrate. This substrate consists of a peptide sequence recognized by the protease, flanked by a fluorescent reporter molecule (fluorophore) and a quencher. In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

The core principle of the HTS assay is to identify compounds that prevent this increase in fluorescence, indicating inhibition of Protease-X.

Key Considerations for Assay Robustness

A successful HTS assay must be reproducible and statistically sound. Key parameters to optimize during assay development include:

  • Miniaturization: Transitioning the assay from a standard 96-well format to a 384- or 1536-well format is crucial for screening large libraries cost-effectively.[2][13]

  • Reagent Stability and Dispensing: Ensuring all reagents, including the enzyme, substrate, and buffer components, are stable throughout the screening process and can be dispensed accurately and precisely by automated liquid handlers is paramount.

  • DMSO Tolerance: Test compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen, which is usually between 0.1% and 1%.[13][14]

  • Signal Window and Statistical Validation (Z'-factor): The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, uninhibited enzyme) and negative (n, fully inhibited enzyme or no enzyme) controls:

    
    
    

Section 2: Experimental Protocols

The following protocols are designed to be a template and should be optimized for the specific protease and instrumentation being used.

Protocol 1: Primary High-Throughput Screening of a Small Molecule Library

This protocol outlines the steps for a primary screen to identify initial "hits" from a compound library.

Materials:

  • Purified Protease-X

  • Fluorogenic Protease-X substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • Positive Control (a known inhibitor of Protease-X)

  • Negative Control (DMSO)

  • 384-well, low-volume, black microplates

  • Automated liquid handling system

  • Plate reader capable of fluorescence intensity detection

Procedure:

  • Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the library source plates to the 384-well assay plates. Also, dispense 50 nL of the positive control and DMSO into designated control wells.

  • Enzyme Addition: Add 5 µL of Protease-X solution (at a pre-determined optimal concentration in assay buffer) to all wells except the negative control wells (which receive buffer only).

  • Compound Incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition and Reaction Initiation: Add 5 µL of the fluorogenic substrate solution (at a concentration equal to its Kₘ) to all wells to start the enzymatic reaction.

  • Signal Detection: Incubate the plates for 30 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Hit Confirmation and Potency Determination (IC₅₀)

This protocol is for confirming the activity of hits from the primary screen and determining their half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Same as Protocol 1

  • Confirmed "hit" compounds, including 4-Amino-3-butoxybenzoic acid if identified as a hit.

Procedure:

  • Serial Dilution of Hits: Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a high concentration (e.g., 1 mM).

  • Compound Plating: Transfer 50 nL of each concentration of the serially diluted compounds to a 384-well assay plate. Include positive and negative controls.

  • Assay Execution: Follow steps 2-5 from Protocol 1.

  • Data Analysis:

    • Normalize the data by setting the average of the negative controls to 0% inhibition and the average of the positive controls (uninhibited enzyme) to 100% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Section 3: Data Analysis and Visualization

Effective data handling and visualization are crucial for interpreting HTS results.[16][17][18]

Data Presentation

Quantitative data from the hit confirmation and potency determination steps should be summarized in a clear and concise table.

Compound IDPrimary Screen % InhibitionIC₅₀ (µM)Hill Slope
4-Amino-3-butoxybenzoic acid 85.25.71.1
Hit Compound 292.12.30.9
Hit Compound 378.512.81.3
Positive Control99.80.051.0

Table 1: Example data for confirmed hits from a hypothetical HTS campaign.

HTS Workflow Visualization

A visual representation of the HTS workflow aids in understanding the process from initial screening to hit validation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation Compound_Library Small Molecule Library (including 4-Amino-3-butoxybenzoic acid) Primary_HTS Primary HTS (Single Concentration) Compound_Library->Primary_HTS Raw_Data Raw Fluorescence Data Primary_HTS->Raw_Data Hit_Identification Hit Identification (% Inhibition) Raw_Data->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response 'Hits' Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Confirmed_Hits->SAR_Analysis

Caption: High-throughput screening workflow from primary screen to hit validation.

Signaling Pathway Visualization

Understanding the potential mechanism of action is a key step after hit identification. If Protease-X were involved in a pro-inflammatory signaling cascade, a diagram could illustrate where an inhibitor like 4-Amino-3-butoxybenzoic acid might act.

Signaling_Pathway Extracellular_Signal Pro-inflammatory Signal Receptor Cell Surface Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Cascade Receptor->Upstream_Kinase Protease_X Protease-X (Target) Upstream_Kinase->Protease_X Downstream_Substrate Downstream Substrate (Inactive) Protease_X->Downstream_Substrate Cleavage Active_Substrate Active Substrate Downstream_Substrate->Active_Substrate Inflammatory_Response Inflammatory Response Active_Substrate->Inflammatory_Response Inhibitor 4-Amino-3-butoxybenzoic acid (Inhibitor) Inhibitor->Protease_X

Caption: Hypothetical signaling pathway showing inhibition of Protease-X.

Section 4: Trustworthiness and Self-Validation

To ensure the integrity of the screening results, a multi-faceted validation approach is essential.

  • Orthogonal Assays: Confirmed hits should be tested in a secondary, mechanistically different assay. For example, a label-free method like Surface Plasmon Resonance (SPR) could be used to confirm direct binding of the compound to the target protein.

  • Promiscuity Assays: It is important to identify and eliminate "frequent hitters" or Pan-Assay Interference Compounds (PAINS) that show activity in multiple assays through non-specific mechanisms.[19] This can be done by counter-screening against a different, unrelated target.

  • Chemical Quality Control: The purity and identity of the hit compounds should be verified by methods such as LC-MS and NMR before further characterization.[17]

Conclusion

4-Amino-3-butoxybenzoic acid and similar chemical scaffolds represent a promising starting point for the discovery of novel bioactive molecules. By employing a systematic and rigorous HTS approach, as outlined in this application note, researchers can effectively screen large compound libraries to identify and validate novel modulators of therapeutic targets. The successful implementation of these protocols, coupled with robust data analysis and a commitment to scientific integrity, will accelerate the journey from a chemical library to a promising lead compound.

References

  • M. J. Wildey et al., "High-Throughput Screening: today's biochemical and cell-based approaches," Drug Discovery Today, 2020.
  • S. K. Sahoo et al., "High throughput screening of small molecule library: procedure, challenges and future," Beni-Suef University Journal of Basic and Applied Sciences, 2016.
  • S. R. L. V. K. M. K. K. et al., "Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6," Analytical Biochemistry, 2011.
  • J. Wang et al., "Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening," Analytical Chemistry, 2019.
  • N/A, "Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)," Lonza, N/A.
  • M. J. Wildey et al.
  • J. Wang et al.
  • A. D. G. Pannifer et al.
  • T. Pusterla, "High-throughput screening (HTS)," BMG LABTECH, 2019.
  • N/A, "Cell-based assays on the rise," BMG LABTECH, 2022.
  • P. C. Y. Lee et al., "Cell-Based Assays in High-Throughput Screening for Drug Discovery," Lifescience Global, N/A.
  • D. Elder, "High-Throughput Screening in Drug Discovery Explained," Technology Networks, 2025.
  • M. A. Walters et al., "Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening," Journal of Biomolecular Screening, 2011.
  • A. Fedorova et al.
  • N/A, "High-throughput Screening Steps," UCSF Small Molecule Discovery Center, N/A.
  • N/A, "Best Practices for Sample Preparation & Assay Development," Danaher Life Sciences, N/A.
  • N/A, "Analysis of HTS data," Cambridge MedChem Consulting, 2017.
  • N/A, "High Throughput Drug Screening," Sygn
  • M. G. Schimek et al., "Comprehensive analysis of high-throughput screens with HiTSeekR," Nucleic Acids Research, 2016.
  • D. J. D. A.
  • M. A. Bray et al., "Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis," Assay Guidance Manual, 2017.
  • S. D. K. et al.
  • N/A, "CAS 66493-39-8: 4-(boc-amino)benzoic acid," CymitQuimica, N/A.

Sources

Method

Application of 4-Amino-3-butoxybenzoic Acid in the Development of Enzyme Inhibitors

Abstract This technical guide offers a comprehensive overview of 4-Amino-3-butoxybenzoic acid, a versatile molecule with significant potential in medicinal chemistry. While direct evidence of its role as an enzyme inhibi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive overview of 4-Amino-3-butoxybenzoic acid, a versatile molecule with significant potential in medicinal chemistry. While direct evidence of its role as an enzyme inhibitor is emerging, its structural similarity to known bioactive compounds positions it as a valuable scaffold for the development of novel therapeutic agents. This document details its chemical properties, proposes potential mechanisms of action based on analogous structures, and provides detailed protocols for its synthesis and evaluation as an enzyme inhibitor. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction: The Promise of a Versatile Scaffold

4-Amino-3-butoxybenzoic acid (Figure 1) is a substituted derivative of para-aminobenzoic acid (PABA), a well-established cornerstone in medicinal chemistry that has led to the discovery of a wide range of therapeutic agents.[1] The strategic placement of an amino group, a carboxylic acid, and a butoxy group on the benzene ring provides a unique combination of hydrogen bonding capabilities, lipophilicity, and potential for diverse chemical modifications.[2][3]

While extensive research has been conducted on analogs such as 4-amino-3-bromobenzoic acid and 4-amino-3-hydroxybenzoic acid, the direct application of 4-Amino-3-butoxybenzoic acid in enzyme inhibition is an area ripe for exploration.[4][5] The existing literature on related compounds suggests that this molecule can serve as a critical starting material for synthesizing more complex and potent enzyme inhibitors.[6]

Figure 1: Chemical Structure of 4-Amino-3-butoxybenzoic acid

A 2D representation of the 4-Amino-3-butoxybenzoic acid molecule.

Potential Therapeutic Applications and Mechanistic Insights

Based on the biological activities of structurally related molecules, 4-Amino-3-butoxybenzoic acid and its derivatives hold promise in several therapeutic areas.

Antibacterial Agents

Analogs like 4-amino-3-bromobenzoic acid have been investigated for their antibacterial properties. The proposed mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This interaction disrupts the crucial process of protein production, leading to a halt in bacterial growth and proliferation.[4] The butoxy group in 4-Amino-3-butoxybenzoic acid could potentially enhance binding affinity within the hydrophobic pockets of the ribosomal target.

Anticancer Therapeutics

Derivatives of aminobenzoic acids are also being explored for their potential in cancer therapy.[5] For instance, 4-amino-3-hydroxybenzoic acid has demonstrated inhibitory activity against key signaling proteins like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5] These receptors are often overexpressed in various cancers and play a critical role in cell growth and proliferation. The mechanism of action is believed to involve binding to the receptor's active site, thereby blocking downstream signaling pathways.

Neuraminidase Inhibition

Recent studies have highlighted the potential of 4-acetamido-3-aminobenzoic acid derivatives as inhibitors of microbial neuraminidase.[7] Neuraminidase is a crucial enzyme for the replication and spread of influenza viruses. The core structure of aminobenzoic acid, with its carboxylic acid and amino groups, appears to be essential for interacting with the active site of the neuraminidase enzyme.[7]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of 4-Amino-3-butoxybenzoic acid and its derivatives as enzyme inhibitors.

Synthesis of 4-Amino-3-butoxybenzoic Acid Derivatives

A generalized scheme for synthesizing derivatives of 4-Amino-3-butoxybenzoic acid often involves the modification of its amino or carboxylic acid groups. For example, the synthesis of Schiff base derivatives can be achieved by reacting the amino group with various aldehydes.[7]

Protocol 3.1.1: Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve 4-Amino-3-butoxybenzoic acid (1 mmol) in a suitable solvent such as ethanol (20 mL).

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1 mmol) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterization: Characterize the synthesized compound using spectroscopic techniques such as IR, 1H NMR, and 13C NMR.[7]

G cluster_synthesis Synthesis Workflow dissolution Dissolve 4-Amino-3-butoxybenzoic acid and aldehyde in ethanol catalysis Add catalytic glacial acetic acid dissolution->catalysis reflux Reflux for 4-6 hours catalysis->reflux monitoring Monitor reaction by TLC reflux->monitoring isolation Cool, filter to isolate product monitoring->isolation purification Recrystallize from ethanol isolation->purification characterization Characterize via IR, NMR purification->characterization

Workflow for synthesizing Schiff base derivatives.

General Enzyme Inhibition Assay

This protocol provides a basic framework for assessing the inhibitory potential of 4-Amino-3-butoxybenzoic acid or its derivatives against a target enzyme.[4] The specific substrate, buffer conditions, and detection method must be optimized for the enzyme of interest.[8]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • 4-Amino-3-butoxybenzoic acid (or derivative) stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplate

  • Microplate reader (for absorbance or fluorescence detection)

  • Positive control inhibitor (if available)

  • Negative control (solvent vehicle, e.g., DMSO)

Protocol 3.2.1: Determining IC50 Values

  • Prepare Reagents:

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare the enzyme solution at a working concentration in the assay buffer.

    • Prepare the substrate solution at a working concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a fixed volume of the various dilutions of the test compound.

    • Positive control wells: Add a fixed volume of a known inhibitor.

    • Negative control wells: Add a fixed volume of the solvent vehicle.

  • Enzyme Addition: Add the enzyme solution to all wells except for the blank (substrate-only) wells.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the reaction progress.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

G cluster_assay Enzyme Inhibition Assay Workflow prep Prepare Reagent Dilutions (Inhibitor, Enzyme, Substrate) setup Set up 96-well plate: Test, Positive & Negative Controls prep->setup add_enzyme Add Enzyme Solution to wells setup->add_enzyme preincubate Pre-incubate plate add_enzyme->preincubate initiate Add Substrate to initiate reaction preincubate->initiate detect Measure signal (Abs/Fluor) over time initiate->detect analyze Calculate reaction rates, plot inhibition curve, determine IC50 detect->analyze

General workflow for an enzyme inhibition assay.

Data Presentation

All quantitative data, such as IC50 values, should be summarized in a clear and structured table for easy comparison.

CompoundTarget EnzymeIC50 (µM)
Derivative AEnzyme X15.2 ± 1.8
Derivative BEnzyme X5.7 ± 0.9
Positive ControlEnzyme X0.8 ± 0.1

Conclusion

4-Amino-3-butoxybenzoic acid is a promising chemical entity with significant potential as a scaffold in the design and synthesis of novel enzyme inhibitors.[9] While direct biological data on this specific molecule is limited, the established activities of its structural analogs provide a strong rationale for its exploration in various therapeutic areas, including antibacterial, anticancer, and antiviral drug discovery.[1][5][7] The protocols outlined in this guide offer a robust starting point for researchers to synthesize and evaluate derivatives of 4-Amino-3-butoxybenzoic acid, paving the way for the development of next-generation therapeutic agents.

References

  • A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. National Institutes of Health. Available at: [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available at: [Link]

  • 3 Enzyme Assays. Wiley-Blackwell. Available at: [Link]

  • Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. NIST WebBook. Available at: [Link]

  • 3-[(4-Butoxybenzoyl)amino]benzoic acid. PubChem. Available at: [Link]

  • 4-amino-3-butoxybenzoic acid, 95% Purity, C11H15NO3, 100 mg. CP Lab Safety. Available at: [Link]

  • 4-Amino-3-butoxybenzoic Acid (CAS 23442-22-0): Applications in Pharma & Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Quantification of 4-Amino-3-butoxybenzoic Acid in Human Plasma using LC-MS/MS

Introduction: The Rationale for a Robust Bioanalytical Method 4-Amino-3-butoxybenzoic acid is an organic compound featuring a substituted benzoic acid core.[1] Its chemical structure, with both an amino and a carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Robust Bioanalytical Method

4-Amino-3-butoxybenzoic acid is an organic compound featuring a substituted benzoic acid core.[1] Its chemical structure, with both an amino and a carboxylic acid group, suggests specific physicochemical properties that must be considered for accurate quantification in complex biological matrices like human plasma.[1][2] The development of a sensitive, selective, and reproducible analytical method is paramount for its use in pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies which are critical throughout the drug development process.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[5][6] This application note provides a detailed protocol for the extraction and quantification of 4-Amino-3-butoxybenzoic acid from human plasma. The method is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]

Physicochemical Properties of 4-Amino-3-butoxybenzoic Acid

A thorough understanding of the analyte's properties is foundational to developing a successful analytical method.

PropertyValueImplication for Method Development
Molecular Formula C₁₁H₁₅NO₃Guides mass spectrometry settings for precursor ion.
Molecular Weight 209.24 g/mol Used for calculating concentrations and for MS settings.[1]
LogP 2.1459Indicates moderate hydrophobicity, suitable for reversed-phase chromatography and extraction by LLE or SPE.[2]
pKa (Estimated) ~4-5 (acid), ~3-4 (amine)pH adjustment of the sample will be critical for efficient extraction.
Boiling Point 383.5 °C at 760 mmHgHigh boiling point indicates low volatility.[1]

Experimental Design & Causality

The overall workflow is designed to ensure the accurate and reproducible quantification of 4-Amino-3-butoxybenzoic acid from a complex biological matrix.

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Validation Sample Plasma Sample Collection (with Anticoagulant) IS Internal Standard Spiking Sample->IS LLE Liquid-Liquid Extraction (LLE) IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (Reversed-Phase) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Validation Method Validation (FDA/EMA Guidelines) Quant->Validation LLE_Protocol start Start: 100 µL Plasma Sample step1 Add 25 µL of IS (100 ng/mL) start->step1 step2 Add 50 µL of 1M HCl (to acidify) step1->step2 step3 Vortex (30 sec) step2->step3 step4 Add 1 mL of MTBE step3->step4 step5 Vortex (5 min) step4->step5 step6 Centrifuge (4000 x g, 5 min) step5->step6 step7 Transfer Organic Layer (top layer) step6->step7 step8 Evaporate to Dryness (Nitrogen Stream, 40°C) step7->step8 step9 Reconstitute in 100 µL Mobile Phase A step8->step9 end_node Inject into LC-MS/MS step9->end_node

Sources

Method

Application Notes &amp; Protocols: 4-Amino-3-butoxybenzoic Acid as a Versatile Building Block for Novel Pharmaceutical Agents

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzoic acids are a cornerstone scaffold in medicinal chemistry, present in a multitude of approved therapeutic age...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a cornerstone scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] Their prevalence stems from the carboxylic acid's ability to act as a key hydrogen bond donor and acceptor, often critical for binding to biological targets, while the aromatic ring allows for tailored modifications to fine-tune a compound's physicochemical and pharmacological properties.[1] This guide focuses on 4-Amino-3-butoxybenzoic acid , a trifunctional building block offering a unique combination of reactive sites for the synthesis of diverse small-molecule libraries. Its structure incorporates a carboxylic acid for derivatization, an amino group for further modification, and a butoxy chain to enhance lipophilicity, a critical parameter for cell permeability and pharmacokinetic profiles.

This document provides detailed, field-tested protocols for key synthetic transformations—including amide bond formation and palladium-catalyzed cross-coupling reactions—and outlines a strategy for preliminary biological evaluation. The methodologies are presented not just as procedural steps, but with an emphasis on the underlying chemical principles and strategic considerations essential for modern drug discovery.

Physicochemical Profile and Safe Handling

A thorough understanding of a building block's properties is foundational to its effective use. 4-Amino-3-butoxybenzoic acid is a solid at room temperature with characteristics that make it an attractive starting point for library synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[3]
Molecular Weight 209.24 g/mol [3]
Topological Polar Surface Area (TPSA) 72.55 Ų[3]
LogP (Calculated) 2.146[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 5[3]
Protocol 1.1: Safety and Handling Precautions

While specific toxicity data for 4-Amino-3-butoxybenzoic acid is not extensively published, its structure as an aminobenzoic acid derivative suggests that standard laboratory precautions for analogous compounds should be strictly followed.[4][5][6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves before use and wash hands thoroughly after handling.[5]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent dust formation. Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Some related compounds are sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

Core Synthetic Transformations and Protocols

The synthetic versatility of 4-Amino-3-butoxybenzoic acid stems from its three distinct functional groups. The carboxylic acid is primed for amide coupling, the amino group can be acylated or alkylated, and the aromatic ring can be further functionalized, typically via electrophilic substitution such as halogenation, to enable cross-coupling reactions.

G cluster_main 4-Amino-3-butoxybenzoic Acid Core cluster_reactions Key Synthetic Transformations Core 4-Amino-3-butoxybenzoic Acid Amidation Amide Bond Formation Core->Amidation -COOH group Suzuki C-C Cross-Coupling (Post-Halogenation) Core->Suzuki Aromatic Ring N_Func N-Acylation / N-Alkylation Core->N_Func -NH2 group

Caption: Key reactive sites of 4-Amino-3-butoxybenzoic acid.

Protocol 2.1: Amide Bond Formation via Direct Coupling (EDC/HOBt)

Direct coupling is a preferred method in modern medicinal chemistry as it avoids the harsh conditions associated with forming acyl chlorides and proceeds under mild conditions, showing broad functional group tolerance. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic and reliable choice.

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt traps this intermediate to form an activated ester, which is more stable and reacts cleanly with the amine to form the desired amide, minimizing side products and preserving stereochemistry if applicable.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-Amino-3-butoxybenzoic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.1 M), add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv.).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash sequentially with 1 M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted starting material), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds, particularly for creating biaryl motifs prevalent in pharmaceuticals.[8][9] This protocol assumes a preliminary halogenation step (e.g., iodination or bromination) of the 4-Amino-3-butoxybenzoic acid scaffold, likely at the C6 position, to provide the necessary aryl halide handle.

Rationale: This palladium-catalyzed reaction offers exceptional functional group tolerance and utilizes stable, non-toxic boronic acids. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates.[8] Ligands like RuPhos are often used for sterically demanding couplings.[8]

Step-by-Step Methodology (for a pre-halogenated precursor):

  • Reagent Preparation: In a reaction vessel suitable for heating under inert atmosphere (e.g., a microwave vial or Schlenk flask), combine the halogenated 4-Amino-3-butoxybenzoic acid derivative (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., RuPhos, 0.04 equiv.).[8] Add this mixture to the main reaction vessel under a positive pressure of inert gas.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water (e.g., 4:1 ratio, ~0.1 M).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate and water.

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue using flash column chromatography (silica gel) or preparative HPLC.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

G start Halogenated Precursor + Boronic Acid setup Add Catalyst, Ligand, Base & Degassed Solvent start->setup react Heat under Inert Atmosphere (80-110 °C) setup->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (e.g., Chromatography) workup->purify end Characterized Biaryl Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Library Design and Preliminary Biological Screening

The true value of a building block is realized in its ability to generate a library of diverse compounds for biological screening.[10][11] A typical drug discovery workflow involves synthesizing a focused library, followed by a cascade of in vitro assays to identify "hits" for further optimization.[12]

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase bb 4-Amino-3-butoxybenzoic Acid lib Focused Compound Library (via Amidation, Suzuki, etc.) bb->lib primary Primary Screening (e.g., Cell Viability Assay) lib->primary hits Hit Identification primary->hits hits->lib Inactive secondary Secondary / Mechanistic Assay (e.g., Enzyme Inhibition) hits->secondary Active leads Lead Candidates for Optimization secondary->leads

Caption: A typical drug discovery screening cascade workflow.

Protocol 4.1: General Protocol for Cell Viability (MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity and is widely used for preliminary cytotoxicity screening of potential anticancer agents.[13]

Rationale: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative assessment of a compound's effect on cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4.2: General Protocol for an Enzyme Inhibition Assay (Fluorescence-Based)

Many drugs function by inhibiting specific enzymes.[14] This protocol describes a generic, adaptable method for measuring enzyme inhibition using a fluorogenic substrate.

Rationale: The assay measures the rate of an enzymatic reaction by monitoring the increase in fluorescence as the enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An inhibitor will slow this reaction, resulting in a lower fluorescence signal. This method is highly sensitive and suitable for high-throughput screening.[15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, enzyme stock solution, fluorogenic substrate stock solution, and test compound serial dilutions in assay buffer.

  • Assay Plate Setup: In a 96- or 384-well black plate, add a small volume (e.g., 5 µL) of each test compound dilution. Include positive (known inhibitor) and negative (vehicle) controls.

  • Enzyme Addition: Add the enzyme solution to each well (e.g., 20 µL) and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate solution (e.g., 25 µL).

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore. Read the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the rates to the negative control (100% activity) and positive control (0% activity).

    • Plot the percent inhibition against the compound concentration (log scale) to determine the IC₅₀ value.

Conclusion

4-Amino-3-butoxybenzoic acid represents a highly valuable and versatile starting material for the construction of novel small-molecule libraries. Its trifunctional nature allows for the systematic exploration of chemical space through robust and well-established synthetic methodologies like amide coupling and Suzuki-Miyaura cross-coupling. The protocols detailed herein provide a reliable foundation for researchers to leverage this building block in their drug discovery programs, from initial synthesis to preliminary biological characterization. By combining rational design with the strategic application of this scaffold, the development of new therapeutic agents can be significantly accelerated.

References

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. MDPI. Retrieved from [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Visikol. Retrieved from [Link]

  • MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Institutes of Health (NIH). Retrieved from [Link]

  • Pion Inc. (2024, September 17). The Role Of in vitro Testing In Drug Development. Pion Inc. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. IQVIA Laboratories. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. Retrieved from [Link]

  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly?. ResearchGate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, April 14). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Archives. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • Amsterdam UMC. (n.d.). Synthesis and Biological Evaluation of New Small Molecules as Key Modulators to Overcome Cancer Drug Resistance. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]

  • PubMed. (2025, February 5). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzoic Acid: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Design, Synthesis and Evaluation of Small Molecule Drugs. MDPI. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Evaluation of a Novel Small-molecule Compound as an Anticancer Inhibitor of CD147. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Experimental Setup for Studying the Pharmacokinetics of 4-Amino-3-butoxybenzoic Acid

Authored by: A Senior Application Scientist Introduction: The Rationale for Pharmacokinetic Profiling of 4-Amino-3-butoxybenzoic Acid 4-Amino-3-butoxybenzoic acid is an organic compound with potential applications in pha...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Pharmacokinetic Profiling of 4-Amino-3-butoxybenzoic Acid

4-Amino-3-butoxybenzoic acid is an organic compound with potential applications in pharmaceutical development, possibly as an intermediate or a scaffold for more complex molecules.[1][2] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is a critical early step in the drug discovery and development pipeline.[3][4] A thorough PK analysis provides essential insights into a compound's bioavailability, half-life, and potential for accumulation, which are fundamental for designing safe and effective dosing regimens for future preclinical and clinical studies.[5][6]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct a thorough pharmacokinetic evaluation of 4-Amino-3-butoxybenzoic acid. The protocols herein are designed to be robust and self-validating, integrating both in vitro and in vivo methodologies to build a complete ADME profile.

I. Strategic Overview of the Pharmacokinetic Investigation

A multi-faceted approach is essential for a comprehensive PK study. We will begin with a suite of in vitro ADME assays to predict the compound's behavior, followed by a definitive in vivo study in a relevant animal model to observe its real-world disposition.[7][8] This integrated strategy allows for early identification of potential liabilities and informs the design of more complex preclinical studies.[9][10]

Experimental_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Bioanalysis & Data Interpretation solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability Informs oral absorption potential metabolic_stability Microsomal Stability permeability->metabolic_stability Predicts bioavailability protein_binding Plasma Protein Binding metabolic_stability->protein_binding Impacts distribution & clearance animal_model Animal Model Selection (Sprague-Dawley Rats) protein_binding->animal_model Guides in vivo study design dosing Dosing (IV and PO) animal_model->dosing sampling Serial Blood Sampling dosing->sampling lcms LC-MS/MS Method Development & Validation sampling->lcms pk_analysis Pharmacokinetic Analysis (NCA and Compartmental) lcms->pk_analysis report Comprehensive Report pk_analysis->report

Caption: Overall experimental workflow for the pharmacokinetic characterization of 4-Amino-3-butoxybenzoic acid.

II. In Vitro ADME Profiling: Predictive Insights

In vitro ADME assays are rapid, cost-effective methods to screen compounds and predict their pharmacokinetic properties before committing to more extensive in vivo studies.[8][11]

A. Aqueous Solubility

Rationale: Poor aqueous solubility can limit oral absorption and lead to variable bioavailability. This assay determines the thermodynamic solubility of 4-Amino-3-butoxybenzoic acid.

Protocol:

  • Prepare a stock solution of 4-Amino-3-butoxybenzoic acid in DMSO.

  • Add an excess of the compound to phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the suspension at room temperature for 24 hours to reach equilibrium.

  • Centrifuge to pellet the undissolved solid.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS/MS).

B. Cell Permeability (Caco-2 Assay)

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that is a well-accepted model of the intestinal epithelium. This assay predicts the rate and extent of intestinal absorption of orally administered drugs.

Protocol:

  • Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a polarized monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add 4-Amino-3-butoxybenzoic acid to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the compound to the basolateral side and sample from the apical side.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

C. Metabolic Stability (Liver Microsomes)

Rationale: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. This assay assesses the intrinsic clearance of the compound.

Protocol:

  • Incubate 4-Amino-3-butoxybenzoic acid with pooled human or rat liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes).

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the samples for the remaining concentration of the parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

D. Plasma Protein Binding

Rationale: The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target site and undergo metabolism or excretion. Only the unbound fraction is pharmacologically active.

Protocol:

  • Use a rapid equilibrium dialysis (RED) device.

  • Add plasma to one chamber and a solution of 4-Amino-3-butoxybenzoic acid in buffer to the other, separated by a semi-permeable membrane.

  • Incubate at 37°C until equilibrium is reached.

  • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculate the fraction unbound (fu).

III. In Vivo Pharmacokinetic Study in Rodents

Rationale: While in vitro assays are predictive, an in vivo study is the gold standard for determining the definitive pharmacokinetic profile of a compound.[3][12] The Sprague-Dawley rat is a commonly used and well-characterized model for such studies.[13][14]

A. Ethical Considerations

All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[15][16] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and suffering.[17][18][19]

B. Experimental Design
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).[14]

  • Dose Groups:

    • Intravenous (IV) bolus: 1 mg/kg (to determine clearance, volume of distribution, and terminal half-life).

    • Oral (PO) gavage: 10 mg/kg (to determine oral bioavailability).

  • Sample Collection: Serial blood samples (approximately 100 µL) will be collected from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[20]

  • Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma will be separated by centrifugation. Plasma samples will be stored at -80°C until analysis.

Protocol: Animal Dosing and Sampling
  • Acclimate the animals to the housing conditions for at least one week.

  • Fast the animals overnight before dosing (for the PO group).

  • For the IV group, administer a 1 mg/kg dose of 4-Amino-3-butoxybenzoic acid (formulated in a suitable vehicle, e.g., saline with a co-solvent) via the tail vein.

  • For the PO group, administer a 10 mg/kg dose via oral gavage.

  • Collect blood samples at the specified time points.

  • Process the blood to obtain plasma and store it frozen.

IV. Bioanalytical Method: LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[21][22]

A. Method Development and Validation

A robust and reliable bioanalytical method is crucial for generating high-quality pharmacokinetic data.[23] The method should be validated according to regulatory guidelines.

Table 1: Key Parameters for LC-MS/MS Method Validation

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Matrix Effect CV of the response in different lots of matrix should be ≤ 15%.
Recovery Consistent and reproducible.
Stability Analyte should be stable under various storage and processing conditions.
Protocol: Sample Preparation and Analysis
  • Thaw plasma samples on ice.

  • Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

  • Quantify the concentration of 4-Amino-3-butoxybenzoic acid using a calibration curve prepared in the same biological matrix.

V. Pharmacokinetic Data Analysis

The plasma concentration-time data will be analyzed to determine key pharmacokinetic parameters.[4][24][25]

Data_Analysis_Pipeline data_input Plasma Concentration-Time Data nca Non-Compartmental Analysis (NCA) data_input->nca ca Compartmental Analysis (CA) data_input->ca params_nca Calculate AUC, Cmax, Tmax, t1/2, CL, Vd nca->params_nca params_ca Develop a 1- or 2-Compartment Model ca->params_ca bioavailability Calculate Oral Bioavailability (F%) params_nca->bioavailability params_ca->bioavailability report Final Pharmacokinetic Report bioavailability->report

Caption: Pipeline for the analysis of pharmacokinetic data.

A. Non-Compartmental Analysis (NCA)

NCA is a model-independent method used to calculate key PK parameters directly from the plasma concentration-time data.[25][26]

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Terminal Half-life): The time it takes for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

B. Compartmental Modeling

Compartmental models use mathematical equations to describe the movement of a drug between different "compartments" in the body.[25][26] This approach can provide a more detailed understanding of the drug's distribution and elimination kinetics.

VI. Conclusion and Future Directions

The experimental setup detailed in this application note provides a robust framework for the comprehensive pharmacokinetic evaluation of 4-Amino-3-butoxybenzoic acid. The data generated from these studies will be instrumental in guiding the subsequent stages of drug development, including dose selection for efficacy and toxicology studies.[27] Should the compound exhibit favorable pharmacokinetic properties, further investigations into its pharmacodynamics, metabolite identification, and potential for drug-drug interactions would be warranted.[28][29]

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]

  • He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6390-6400.
  • APL. (n.d.). PKMP - Pharmacokinetic Modeling Program. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. The AAPS Journal, 17(4), 894-903.
  • Certara. (n.d.). Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. Retrieved from [Link]

  • Red Flower Publications. (2016). A Review on Bioanalytical Method Development and Validation by LC-MS/MS. Journal of Pharmaceutical and Medicinal Chemistry, 2(1), 24-29.
  • Aviana Molecular Technologies. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. Retrieved from [Link]

  • Mouton, J. W. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268.
  • StatPearls. (2023). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. Retrieved from [Link]

  • Ghosh, C., et al. (2022). Role of animal models in biomedical research: a review. Journal of Animal Research, 12(4), 481-492.
  • Journal of Chemical and Pharmaceutical Sciences. (2014). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 7(4), 301-305.
  • CRAN. (n.d.). CRAN Task View: Analysis of Pharmacokinetic Data. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Retrieved from [Link]

  • Quanticate. (n.d.). PK Analysis | Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Lowe, P. J., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS Journal, 13(3), 431-439.
  • ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Animal research: Ethics, regulations, and alternatives. Retrieved from [Link]

  • Journal of Medical Ethics and History of Medicine. (2012). Ethical considerations in animal studies. Retrieved from [Link]

  • Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved from [Link]

  • Journal of Preventive Medicine and Hygiene. (2022). Ethical considerations regarding animal experimentation. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • CU Cancer Center. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. Retrieved from [Link]

  • Perera, M. A., et al. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 57(4), 507-513.
  • PubChem. (n.d.). Benzoic acid, 3-amino-4-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Amino-3-butoxybenzoic Acid (CAS 23442-22-0): Applications in Pharma & Fine Chemicals. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Leveraging 4-Amino-3-butoxybenzoic Acid in the Design and Synthesis of Novel Fluorescent Probes for Cellular Imaging

Introduction: The Strategic Advantage of 4-Amino-3-butoxybenzoic Acid in Fluorophore Development In the pursuit of advancing cellular and molecular biology, fluorescent probes have emerged as indispensable tools for visu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Amino-3-butoxybenzoic Acid in Fluorophore Development

In the pursuit of advancing cellular and molecular biology, fluorescent probes have emerged as indispensable tools for visualizing and quantifying biological processes in real-time.[1][2] The rational design of these probes is paramount, with the core structure of the fluorophore dictating its photophysical properties and, ultimately, its utility. 4-Amino-3-butoxybenzoic acid is a versatile building block for the synthesis of novel fluorescent probes. Its unique trifunctional structure—an aromatic ring, an amino group, a carboxylic acid, and a butoxy group—offers a strategic advantage in the design of sophisticated fluorescent sensors.[3][4]

The aromatic core provides a rigid scaffold, while the electron-donating amino group is essential for fluorescence. The butoxy group, with its moderate steric bulk and hydrophobicity, can enhance cell permeability and influence the probe's localization within subcellular compartments.[5] Furthermore, the carboxylic acid and amino moieties serve as convenient handles for chemical modification, allowing for the attachment of recognition elements or modulation of the probe's electronic properties.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-3-butoxybenzoic acid in the preparation of fluorescent probes. We will detail a synthetic protocol for a novel probe, its photophysical characterization, and its application in cellular imaging.

PART 1: Synthesis of a Hypothetical Fluorescent Probe (FP-4A3B)

This section outlines the synthesis of a hypothetical fluorescent probe, "FP-4A3B," derived from 4-Amino-3-butoxybenzoic acid. The proposed synthesis involves a two-step process: protection of the amino group followed by coupling with a fluorophore.

Rationale for Synthetic Strategy

The synthetic approach is designed to be robust and adaptable. The initial protection of the aniline is crucial to prevent self-polymerization and unwanted side reactions during the subsequent coupling step. A tert-butyloxycarbonyl (Boc) protecting group is chosen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7] The subsequent amide bond formation with a commercially available fluorophore, such as a derivative of 1,8-naphthalimide, is a well-established and high-yielding reaction.[8]

Synthetic Workflow Diagram

Synthesis_Workflow A 4-Amino-3-butoxybenzoic acid B Boc-Protection A->B Boc2O, Et3N, THF C Boc-Protected Intermediate B->C D Amide Coupling (e.g., with Naphthalimide derivative) C->D EDC, HOBt, DIPEA, DMF E Boc-Protected Probe D->E F Deprotection (TFA) E->F G Final Fluorescent Probe (FP-4A3B) F->G

Caption: Synthetic workflow for the FP-4A3B fluorescent probe.

Experimental Protocol: Synthesis of FP-4A3B

Materials:

  • 4-Amino-3-butoxybenzoic acid[3][4]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • 4-Amino-1,8-naphthalimide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Boc-Protection of 4-Amino-3-butoxybenzoic acid

  • Dissolve 4-Amino-3-butoxybenzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Boc-protected intermediate.

  • Purify the product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure Boc-protected 4-amino-3-butoxybenzoic acid.

Step 2: Amide Coupling with 4-Amino-1,8-naphthalimide

  • To a solution of the Boc-protected 4-amino-3-butoxybenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 4-Amino-1,8-naphthalimide (1.1 eq) to the reaction mixture.

  • Stir the reaction at 50 °C for 18-24 hours under a nitrogen atmosphere. Monitor by TLC.

  • After completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected probe.

Step 3: Deprotection to Yield FP-4A3B

  • Dissolve the Boc-protected probe in a mixture of DCM and TFA (e.g., 4:1 v/v).

  • Stir the solution at room temperature for 2-4 hours. Monitor by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM several times to ensure complete removal of TFA.

  • The resulting solid is the final fluorescent probe, FP-4A3B. Further purification by recrystallization or preparative HPLC may be performed if necessary.

PART 2: Characterization of the Fluorescent Probe

A thorough characterization of the synthesized probe is essential to understand its properties and suitability for biological applications.[9][10]

Structural and Photophysical Characterization
Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Confirm the chemical structure of the synthesized probe.Peaks corresponding to the protons and carbons of the 4-amino-3-butoxybenzoic acid and the coupled fluorophore moiety.
High-Resolution Mass Spectrometry (HRMS) Confirm the exact molecular weight of the probe.A molecular ion peak corresponding to the calculated exact mass of FP-4A3B.
UV-Vis Spectroscopy Determine the absorption spectrum and molar extinction coefficient.An absorption maximum (λ_abs) in the UV or visible range.
Fluorescence Spectroscopy Determine the excitation and emission spectra, quantum yield, and Stokes shift.[11][12]An emission maximum (λ_em) at a longer wavelength than λ_abs, providing the Stokes shift. The quantum yield will indicate the brightness of the probe.
Photostability Assay Evaluate the probe's resistance to photobleaching upon prolonged light exposure.A measure of the decrease in fluorescence intensity over time under continuous illumination.
pH Stability Assay Assess the probe's fluorescence stability across a range of pH values relevant to biological systems.A plot of fluorescence intensity versus pH to identify the optimal pH range for use.

PART 3: Application in Cellular Imaging

This section provides a generalized protocol for using the newly synthesized FP-4A3B for live-cell imaging.[13][14]

Hypothesized Mechanism of Action

The design of FP-4A3B, with its butoxy group, suggests it may exhibit some lipophilicity, potentially leading to its accumulation in lipid-rich organelles like the endoplasmic reticulum or lipid droplets.[5] The following diagram illustrates a general workflow for cellular imaging.

Cellular_Imaging_Workflow A Cell Seeding B Probe Loading (Incubation with FP-4A3B) A->B 24h C Washing (Removal of excess probe) B->C 30-60 min D Imaging (Fluorescence Microscopy) C->D E Data Analysis D->E

Caption: General workflow for cellular imaging with FP-4A3B.

Experimental Protocol: Live-Cell Imaging

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • FP-4A3B stock solution (1-10 mM in DMSO)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Probe Loading: Prepare a working solution of FP-4A3B by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and add the FP-4A3B working solution.

  • Incubate the cells for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells.

  • Visualize the stained cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission wavelengths of FP-4A3B.

  • Co-localization (Optional): To determine the subcellular localization of FP-4A3B, co-stain the cells with commercially available organelle-specific trackers (e.g., ER-Tracker™, MitoTracker™).

Conclusion

4-Amino-3-butoxybenzoic acid represents a valuable and versatile starting material for the synthesis of novel fluorescent probes. Its unique structural features allow for the fine-tuning of photophysical properties and the introduction of various functionalities. The protocols outlined in these application notes provide a solid foundation for researchers to design, synthesize, and apply new fluorescent tools for advanced cellular imaging and other bioanalytical applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Evaluating Novel Compounds as Fluorescent Probes in Cellular Imaging.
  • Zhang, Y., et al. (2023). Theoretical characterization of two-photon fluorescent probes for nitric oxide detection: sensing mechanism, photophysical properties and protonation effects. RSC Publishing.
  • ResearchGate. (n.d.). Photophysical characterization of FA fluorescent probes in chemical....
  • OUCI. (n.d.). Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data.
  • PMC. (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Fluoro.
  • Anticancer Research. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols.
  • The Journal of Physical Chemistry B. (n.d.). Photophysical Properties of Fluorescence Probes. 2. A Model of Multiple Fluorescence for Stilbazolium Dyes Studied by Global Analysis and Quantum Chemical Calculations.
  • Vulcanchem. (n.d.). 4-Amino-3-butoxybenzoic acid - 23442-22-0.
  • PMC. (n.d.). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging.
  • Benchchem. (n.d.). Application Notes and Protocols: 11H-Benzo[a]fluoren-3-amine as a Fluorescent Probe.
  • The Commonwealth Scientific and Industrial Research Organisation (CSIRO). (n.d.). In Vivo Cellular Imaging Using Fluorescent Proteins : Methods and Protocols.
  • ChemScene. (n.d.). 23442-22-0 | 4-Amino-3-butoxybenzoic acid.
  • PMC. (n.d.). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35.
  • Hep Journals. (n.d.). Organic fluorescent probes for live-cell super-resolution imaging.
  • PubMed. (n.d.). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles.
  • CymitQuimica. (n.d.). CAS 66493-39-8: 4-(boc-amino)benzoic acid.
  • The Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
  • MDPI. (n.d.). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives.
  • ResearchGate. (2014). The Design Principles of Small-Molecule Fluorescent Probes for the Detection of Anions.
  • MDPI. (n.d.). Recent Progress in Fluorescent Imaging Probes.

Sources

Application

Application Notes and Protocols for the Scalable Production of 4-Amino-3-butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the scalable synthesis of 4-Amino-3-butoxybenzoic acid, a key intermediate in pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 4-Amino-3-butoxybenzoic acid, a key intermediate in pharmaceutical development. The proposed synthetic strategy involves a two-step process commencing with the etherification of 3-Hydroxy-4-nitrobenzoic acid, followed by the selective reduction of the nitro functional group. This guide offers detailed protocols, an analysis of critical process parameters, and considerations for adapting the synthesis from benchtop to pilot-plant scale. The methodologies described are designed to ensure high yield, purity, and reproducibility, addressing common challenges encountered during chemical process scale-up such as reaction kinetics, thermal management, and impurity profiling.

Introduction

4-Amino-3-butoxybenzoic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific substitution pattern, featuring an amine, a carboxylic acid, and a butoxy group on the benzene ring, makes it a versatile precursor for creating complex molecules with desired pharmacological properties. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide is intended for researchers and process chemists and provides a practical framework for the synthesis and scale-up of 4-Amino-3-butoxybenzoic acid, with a focus on robust and economically viable processes.

Proposed Synthetic Pathway

A logical and scalable two-step synthetic route starting from commercially available 3-Hydroxy-4-nitrobenzoic acid is proposed. This pathway is advantageous due to the availability of starting materials and the use of well-established chemical transformations that are amenable to large-scale production.

Synthetic Pathway 3-Hydroxy-4-nitrobenzoic_acid 3-Hydroxy-4-nitrobenzoic Acid 3-Butoxy-4-nitrobenzoic_acid 3-Butoxy-4-nitrobenzoic Acid 3-Hydroxy-4-nitrobenzoic_acid->3-Butoxy-4-nitrobenzoic_acid Step 1: Etherification (Williamson Ether Synthesis) Reagents: 1-Bromobutane, Base (e.g., K2CO3) Solvent: e.g., DMF, Acetonitrile 4-Amino-3-butoxybenzoic_acid 4-Amino-3-butoxybenzoic Acid 3-Butoxy-4-nitrobenzoic_acid->4-Amino-3-butoxybenzoic_acid Step 2: Nitro Group Reduction Reagents: e.g., H2/Pd-C, Fe/HCl Solvent: e.g., Ethanol, Methanol

Caption: Proposed two-step synthesis of 4-Amino-3-butoxybenzoic acid.

Step 1: Etherification of 3-Hydroxy-4-nitrobenzoic Acid

The first step involves a Williamson ether synthesis to introduce the butoxy group onto the phenolic hydroxyl of 3-Hydroxy-4-nitrobenzoic acid.

Chemistry and Rationale

This reaction proceeds via the deprotonation of the phenolic hydroxyl group by a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace the bromide from 1-bromobutane. The choice of base and solvent is critical for achieving high conversion and minimizing side reactions. A moderately strong, non-nucleophilic base like potassium carbonate is often preferred for its cost-effectiveness and ease of handling on a large scale. Polar aprotic solvents such as Dimethylformamide (DMF) or acetonitrile are suitable for this reaction as they effectively solvate the cation of the base and facilitate the nucleophilic attack.

Scalable Protocol for Etherification

Materials:

  • 3-Hydroxy-4-nitrobenzoic acid

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the jacketed reactor with 3-Hydroxy-4-nitrobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq).

  • Add DMF to the reactor to achieve a suitable concentration (e.g., 5-10 volumes).

  • Begin stirring and heat the mixture to 60-70 °C.

  • Slowly add 1-bromobutane (1.1-1.3 eq) via the addition funnel over 1-2 hours. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, maintain the reaction mixture at 60-70 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Acidify the mixture to a pH of 2-3 with 1M HCl to protonate the carboxylic acid and precipitate the product.

  • Filter the precipitated solid and wash with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified 3-Butoxy-4-nitrobenzoic acid under vacuum.

Scale-up Considerations for Etherification
ParameterLaboratory Scale (1-100 g)Pilot/Production Scale (>1 kg)Rationale and E-E-A-T Insights
Heat Transfer Heating mantle or oil bath provides sufficient heat.Jacketed reactor with precise temperature control is essential.The reaction is moderately exothermic upon addition of the alkyl halide. In large reactors, the lower surface-area-to-volume ratio can lead to poor heat dissipation and potential temperature spikes, which may increase side product formation.
Mixing Magnetic stirring is adequate.Overhead mechanical stirring is required.Efficient mixing is crucial to ensure good contact between the solid base and the reactants, preventing localized "hot spots" and ensuring a consistent reaction rate throughout the vessel.[1]
Reagent Addition Addition via pipette or dropping funnel.Controlled addition via a pump or pressure-equalizing dropping funnel.Slow and controlled addition of 1-bromobutane is critical to manage the exotherm and prevent runaway reactions.
Work-up Simple precipitation and filtration.May require centrifugation or larger filtration equipment (e.g., Nutsche filter).Handling large volumes of solids and liquids requires specialized equipment to ensure efficient separation and washing.

Step 2: Selective Reduction of 3-Butoxy-4-nitrobenzoic Acid

The second step is the chemoselective reduction of the aromatic nitro group to an amine, in the presence of the carboxylic acid functionality.

Chemistry and Rationale

Several methods are available for the reduction of aromatic nitro groups.[2] For large-scale synthesis, catalytic hydrogenation is often the preferred method due to high efficiency, cleaner reaction profiles, and the generation of water as the only byproduct.[3] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol or methanol.

Alternatively, metal-acid reduction systems, such as iron powder in the presence of a weak acid like acetic acid or an ammonium salt, can be employed.[3] These methods are often cheaper and do not require specialized high-pressure hydrogenation equipment, making them attractive for scale-up.

Scalable Protocol for Catalytic Hydrogenation

Materials:

  • 3-Butoxy-4-nitrobenzoic acid

  • Palladium on Carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)

  • Filtration apparatus

Procedure:

  • Charge the hydrogenation reactor with 3-Butoxy-4-nitrobenzoic acid (1.0 eq) and the solvent (e.g., ethanol, 10-20 volumes).

  • Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 50-100 psi) and begin agitation.

  • Maintain the reaction at room temperature or slightly elevated temperature (e.g., 30-40 °C). The reaction is typically exothermic, and cooling may be required to control the temperature.

  • Monitor the reaction progress by hydrogen uptake and/or analytical methods (TLC, HPLC).

  • Once the reaction is complete, vent the hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-3-butoxybenzoic acid.

  • The product can be further purified by recrystallization if necessary.

Scale-up Considerations for Nitro Reduction
ParameterLaboratory Scale (1-100 g)Pilot/Production Scale (>1 kg)Rationale and E-E-A-T Insights
Safety Hydrogen balloon or Parr shaker.Dedicated high-pressure hydrogenation bay with appropriate safety interlocks.Handling large quantities of hydrogen gas under pressure poses significant safety risks. A thorough process hazard analysis (PHA) is mandatory.[4]
Catalyst Handling Simple filtration in an open atmosphere.Enclosed filtration systems are preferred to minimize exposure and fire risk.The pyrophoric nature of the spent catalyst requires careful handling and quenching procedures on a large scale.
Mass Transfer Vigorous stirring is usually sufficient.Efficient gas-liquid mixing is critical for good reaction rates.In larger reactors, ensuring adequate hydrogen dispersion into the liquid phase can be challenging and may require specialized agitator designs.[1]
Heat Management The exotherm is easily managed by the surrounding environment.Active cooling through the reactor jacket is necessary.The reduction of a nitro group is highly exothermic, and without proper cooling, a runaway reaction can occur.[5]

Process Optimization and In-Process Controls

To ensure a robust and reproducible process, the following parameters should be optimized and monitored:

Process StepCritical Process Parameter (CPP)In-Process Control (IPC) MethodAcceptance Criteria
Etherification Reaction TemperatureTemperature Probe60-70 °C
Reaction TimeHPLC/TLC>98% conversion
pH of QuenchpH meterpH 2-3
Nitro Reduction Hydrogen PressurePressure Gauge50-100 psi
Reaction TemperatureTemperature Probe25-40 °C
Reaction CompletionHPLC/TLC<1% starting material remaining

Final Product Specification and Quality Control

The final product, 4-Amino-3-butoxybenzoic acid, should be analyzed to ensure it meets the required quality specifications.

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, FT-IR
Purity ≥98%HPLC
Melting Point To be establishedMelting Point Apparatus
Residual Solvents Within ICH limitsGC-HS

Conclusion

The described two-step synthesis of 4-Amino-3-butoxybenzoic acid provides a scalable and efficient route to this important pharmaceutical intermediate. Careful consideration of the critical process parameters and scale-up challenges outlined in this guide will enable the development of a safe, robust, and economically viable manufacturing process. The provided protocols serve as a solid foundation for further process development and optimization.

References

  • Tianming Pharmaceutical. Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production.
  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. 2025.
  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. 2025.
  • CatSci Ltd. Technical Piece SOME SCALE-UP CONSIDERATIONS.
  • Lab Manager. How to Scale Up a New Synthesis Reaction. 2022.
  • Toronto Research Chemicals. 3-Butoxy-4-nitrobenzoic Acid.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Wikipedia. Reduction of nitro compounds.
  • Sigma-Aldrich. 3-Hydroxy-4-nitrobenzoic acid.

Sources

Method

Application Note &amp; Protocol: Formulation of 4-Amino-3-butoxybenzoic Acid for In Vivo Animal Studies

Introduction 4-Amino-3-butoxybenzoic acid is an aromatic amino acid derivative with potential applications in pharmaceutical development. As with any investigational compound, establishing a reliable and reproducible for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3-butoxybenzoic acid is an aromatic amino acid derivative with potential applications in pharmaceutical development. As with any investigational compound, establishing a reliable and reproducible formulation for in vivo animal studies is a critical step. This process ensures accurate dosing, maximizes bioavailability for the intended route of administration, and minimizes variability in pharmacokinetic and pharmacodynamic outcomes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-Amino-3-butoxybenzoic acid for oral gavage administration in rodent models. It outlines a systematic approach, beginning with the physicochemical properties of the compound and progressing through formulation strategy, detailed preparation protocols, and quality control measures. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific study requirements.

Physicochemical Characterization

Understanding the intrinsic properties of an Active Pharmaceutical Ingredient (API) is fundamental to designing a successful formulation strategy.[1] The structure of 4-Amino-3-butoxybenzoic acid, containing both a weakly basic amino group and a weakly acidic carboxylic acid group, alongside a lipophilic butoxy chain, suggests complex solubility behavior.

PropertyValue / PredictionSource / Implication
Molecular Formula C₁₁H₁₅NO₃ChemScene[2]
Molecular Weight 209.24 g/mol ChemScene[2]
Appearance White to off-white solidTypical for this class of compounds[3]
LogP 2.1459ChemScene[2] (Indicates moderate lipophilicity)
Topological Polar Surface Area (TPSA) 72.55 ŲChemScene[2] (Suggests moderate cell permeability)
pKa (Predicted) ~4-5 (acidic, COOH), ~2-3 (basic, NH₂)The pKa is crucial as it dictates the ionization state of a drug at different physiological pH levels, which in turn influences solubility and absorption.[4][5][6]
Aqueous Solubility Poorly soluble in waterInferred from LogP and structural analogues.[3] Solubility is expected to be highly pH-dependent. As a weak acid, solubility will increase at pH > pKa.

The compound's structure, particularly the benzoic acid group, means its ionization state—and thus its solubility—is governed by the pH of the environment.[1][7] At the low pH of the stomach, the carboxylic acid will be protonated and non-ionized, likely reducing solubility. In the more neutral to alkaline environment of the small intestine, it will be ionized, which generally increases aqueous solubility.[1][7] This pH-dependent behavior is a key consideration for oral formulation.

Formulation Strategy & Rationale

For oral administration in preclinical species, the goal is to create a homogenous liquid formulation that is safe, well-tolerated, and allows for accurate dosing. Given the predicted poor aqueous solubility of 4-Amino-3-butoxybenzoic acid, a tiered approach is recommended. The simplest approach should be tested first, moving to more complex systems only as needed.

Formulation Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate vehicle system.

G cluster_0 Tier 1: Aqueous Vehicles cluster_1 Tier 2: Solubilizing Vehicles cluster_2 Tier 3: Suspension cluster_3 Final QC start Start with Target Dose (e.g., 10 mg/mL) ph_adjust Test Solubility in Water with pH Adjustment (pH 7-9) start->ph_adjust cosolvent Test Co-solvent Systems (e.g., 20% PEG400 in water) ph_adjust->cosolvent Insoluble qc QC Check: Homogeneity, pH, Stability ph_adjust->qc Soluble & Stable cyclodextrin Test Cyclodextrin Vehicle (e.g., 20-40% HPBCD in water) cosolvent->cyclodextrin Insoluble cosolvent->qc Soluble & Stable suspension Prepare Suspension (e.g., 0.5% CMC-Na) cyclodextrin->suspension Insoluble cyclodextrin->qc Soluble & Stable suspension->qc administer Proceed to Dosing qc->administer

Caption: Decision workflow for formulation development.

  • Tier 1: pH-Adjusted Aqueous Solution. This is the simplest and most desirable approach. Since the molecule has a carboxylic acid group, increasing the pH of an aqueous vehicle will deprotonate it, forming a salt and significantly increasing water solubility.[8] A target pH of 7.0-9.0 is generally well-tolerated for oral administration.[8]

  • Tier 2: Solubilizing Excipients. If pH adjustment is insufficient to achieve the target concentration, solubilizing agents are employed.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPBCD) is a widely used excipient that forms inclusion complexes with hydrophobic drug molecules, creating a hydrophilic exterior and dramatically increasing aqueous solubility.[9][10][11] It is generally considered safe for oral administration.[10]

    • Co-solvents: Systems using water-miscible organic solvents like polyethylene glycol 400 (PEG400) can enhance solubility. However, high concentrations can sometimes have physiological effects, so they should be used at the lowest effective concentration.[12]

  • Tier 3: Aqueous Suspension. If the compound cannot be fully solubilized at the required concentration, a uniform suspension is the next best option. Sodium carboxymethyl cellulose (CMC-Na) is a common suspending agent that increases viscosity and prevents the rapid settling of drug particles, ensuring dose uniformity.[13][14]

Detailed Formulation Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the API and formulation vehicles.

Protocol 1: pH-Adjusted Saline Solution (Target: 10 mg/mL)

This protocol attempts to dissolve the API by forming a salt in situ.

Materials:

  • 4-Amino-3-butoxybenzoic acid (API)

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • 1 N Sodium Hydroxide (NaOH) solution

  • 1 N Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Sterile glass beaker or vial

  • Magnetic stirrer and stir bar

Method:

  • Weigh 100 mg of the API and place it into a beaker.

  • Add approximately 8 mL of 0.9% saline to the beaker.

  • Place the beaker on a magnetic stirrer and begin stirring. The API will likely not dissolve initially.

  • Slowly add 1 N NaOH dropwise while monitoring the pH. Continue adding until the API fully dissolves.

  • Check the pH. If the pH is above 9.0, carefully back-titrate with 1 N HCl to bring it into the 7.4–9.0 range.

  • Once the API is fully dissolved and the pH is stable within the target range, quantitatively transfer the solution to a 10 mL volumetric flask.

  • Rinse the beaker with a small amount of saline and add it to the flask.

  • Bring the final volume to 10 mL with saline and mix thoroughly.

  • QC Check: Visually inspect for any undissolved particles. The solution should be clear. Re-verify the final pH.

Protocol 2: 20% HPBCD Solution (Target: 10 mg/mL)

This protocol uses a cyclodextrin to enhance solubility.

Materials:

  • 4-Amino-3-butoxybenzoic acid (API)

  • Hydroxypropyl-β-cyclodextrin (HPBCD) [CAS: 128446-35-5]

  • Deionized water

  • Sterile glass beaker or vial

  • Magnetic stirrer and stir bar

Method:

  • Prepare the vehicle: Weigh 2 g of HPBCD and dissolve it in 8 mL of deionized water in a beaker with stirring. This may take some time. Gentle warming (<40°C) can be used to aid dissolution. Cool to room temperature.

  • Weigh 100 mg of the API and slowly add it to the stirring HPBCD solution.

  • Allow the mixture to stir for at least 2-4 hours to ensure maximum complexation and dissolution. Sonication can be used intermittently to break up any clumps.

  • Once dissolved, quantitatively transfer the solution to a 10 mL volumetric flask.

  • Rinse the beaker with a small amount of the 20% HPBCD vehicle and add it to the flask.

  • Bring the final volume to 10 mL with the vehicle and mix thoroughly.

  • QC Check: The solution should be clear and free of particulates. Measure and record the final pH (no adjustment is typically needed).

Protocol 3: 0.5% CMC-Na Suspension (Target: 10 mg/mL)

This protocol is for creating a uniform suspension when solubilization is not feasible.

Materials:

  • 4-Amino-3-butoxybenzoic acid (API)

  • Sodium carboxymethyl cellulose (CMC-Na, low viscosity grade) [CAS: 9004-32-4]

  • Deionized water

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or magnetic stirrer

  • Sterile glass beaker or vial

Method:

  • Prepare the vehicle: Heat ~8 mL of deionized water to ~60-70°C.

  • While vigorously stirring, slowly sprinkle 50 mg of CMC-Na onto the surface of the hot water to prevent clumping.[15]

  • Continue stirring until the CMC-Na is fully dispersed and hydrated, then allow the solution to cool to room temperature. It will become a clear, slightly viscous solution.

  • Weigh 100 mg of the API. If particles are large, gently triturate with a mortar and pestle to a fine powder.

  • Add a small amount of the 0.5% CMC-Na vehicle to the API powder to create a thick, smooth paste. This "wetting" step is crucial to prevent clumping.

  • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Quantitatively transfer the suspension to a 10 mL graduated cylinder or volumetric flask.

  • Rinse the mortar/beaker with vehicle and add to the final volume.

  • Bring the final volume to 10 mL with the 0.5% CMC-Na vehicle.

  • QC Check: The final product should be a uniform, milky suspension. Stir well before each use. Check for rapid settling. If settling occurs in less than 5 minutes, a higher concentration of CMC-Na (e.g., 1%) or the inclusion of a surfactant like Tween 80 (0.1%) may be required.

Experimental Workflow for Formulation Preparation

The following diagram illustrates the general steps for preparing a formulation for in vivo studies.

G cluster_0 Preparation cluster_1 Quality Control cluster_2 Dosing weigh_api 1. Weigh API & Excipients prep_vehicle 2. Prepare Vehicle (e.g., dissolve CMC-Na, HPBCD) weigh_api->prep_vehicle combine 3. Combine API & Vehicle prep_vehicle->combine mix 4. Mix Thoroughly (Stir / Sonicate / Homogenize) combine->mix qs 5. QS to Final Volume mix->qs visual 6. Visual Inspection (Clarity / Uniformity) qs->visual ph_check 7. Measure Final pH visual->ph_check stability 8. Short-Term Stability Check (e.g., 4h at RT) ph_check->stability dose Dose Animal stability->dose

Caption: General workflow for formulation preparation and QC.

Animal Dosing & Handling Considerations

The chosen formulation will be administered via oral gavage. This procedure requires proper training and technique to ensure animal welfare and accurate dosing.[16]

  • Dosing Volume: Gavage volumes should typically not exceed 10 mL/kg for rodents.[17] For a 25 g mouse, the maximum volume would be 0.25 mL. Calculate the formulation concentration accordingly.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal to prevent injury to the esophagus.[16][18] The length should be pre-measured from the corner of the mouth to the last rib.[16]

  • Suspension Handling: If using a suspension (Protocol 3), it is critical to ensure homogeneity immediately before and during dose administration. The suspension should be continuously stirred (e.g., on a small stir plate) while drawing up individual doses.

  • Tolerability: Common vehicles like saline, HPBCD, and CMC-Na are generally well-tolerated.[13] However, researchers should always monitor animals for any adverse effects such as diarrhea or distress, especially with novel compounds or higher concentrations of excipients.[18]

Troubleshooting

IssuePotential CauseRecommended Solution
API fails to dissolve in pH-adjusted saline. Target concentration is above the solubility limit, even for the salt form.Proceed to Tier 2 (Protocol 2: HPBCD).
Precipitation occurs after pH adjustment. The compound may be a "brick dust" molecule with inherently low solubility, or the pH has drifted.Re-verify pH. Consider using a buffer (e.g., phosphate buffer) instead of saline. If precipitation persists, move to Tier 2 or 3.
Suspension settles too quickly. Particle size is too large, or viscosity of the vehicle is too low.Ensure API is micronized or finely triturated. Increase the concentration of CMC-Na to 1.0% or 1.5%.
Formulation is too viscous to draw into a syringe. Concentration of the suspending agent (CMC-Na) is too high.Use a lower viscosity grade of CMC-Na. Decrease the concentration slightly. Use a syringe with a wider gauge needle for loading.

References

  • Industrial Pharmacist. (2024).
  • ACD/Labs. (n.d.).
  • Pion. (2023). What is pKa and how is it used in drug development?
  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa)
  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • WuXi AppTec. (2024).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Hydroxypropyl Beta Cyclodextrin: A Pharmaceutical Excipient for Enhanced Drug Delivery.
  • CD Formulation. (n.d.). Hydroxypropyl-β-cyclodextrin.
  • San Diego State University. (n.d.). Oral Gavage - Rodent - Research.
  • Szente, L., & Puskás, I. (2020). "Back to the Future": A New Look at Hydroxypropyl Beta-Cyclodextrins. Molecules, 25(19), 4569.
  • NIH National Center for Advancing Translational Sciences. (n.d.).
  • Future Science. (n.d.).
  • ASM Journals. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.
  • ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE | Science topic.
  • UCSF IACUC. (2023).
  • CymitQuimica. (n.d.). CAS 66493-39-8: 4-(boc-amino)benzoic acid.
  • PubMed Central. (2022). Hydroxypropyl-β-cyclodextrin Enhances Oral Absorption of Silymarin Nanoparticles Prepared Using PureNano™ Continuous Crystallizer.
  • ChemScene. (n.d.). 4-Amino-3-butoxybenzoic acid.
  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid.
  • Food and Agriculture Organization of the United Nations. (n.d.). SODIUM CARBOXYMETHYL CELLULOSE.
  • ResearchGate. (2023). Preparation and activity of sodium carboxymethyl cellulose (CMC-Na) and Metarhizium rileyi ZHKUMR1 composite membrane.
  • Future4200. (n.d.).
  • PubMed Central. (2025). Preparation and Properties of Sodium Carboxymethyl Cellulose Microspheres by Dropping Method.
  • Silverson Machines. (n.d.). Preparation of Carboxymethyl cellulose (CMC) Solutions.

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 4-Amino-3-butoxybenzoic Acid for Structure-Activity Relationship (SAR) Studies

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 4-Amino-3-butoxybenzoic acid. The protocols herein are desi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 4-Amino-3-butoxybenzoic acid. The protocols herein are designed to facilitate robust Structure-Activity Relationship (SAR) studies by systematically modifying the core scaffold's primary functional groups: the aromatic amine and the carboxylic acid. We delve into the rationale behind experimental design, offering detailed, step-by-step protocols for amide coupling, esterification, and bioisosteric replacement. Furthermore, this guide emphasizes the importance of analytical validation at each stage, ensuring the integrity of synthesized compounds and the reliability of subsequent biological data.

Introduction: The Strategic Value of 4-Amino-3-butoxybenzoic Acid in SAR

The benzoic acid scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] The carboxylic acid moiety often serves as a critical hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.[1] The specific scaffold, 4-Amino-3-butoxybenzoic acid, presents three key points for chemical modification: the C4-amino group, the C1-carboxylic acid, and the C3-butoxy group. The strategic placement of the amino and butoxy groups on the phenyl ring allows for fine-tuning of electronic properties, lipophilicity, and steric profile, which in turn significantly modulates the pharmacokinetic and pharmacodynamic properties of its derivatives.[1]

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, enabling the iterative optimization of a lead compound to enhance potency, selectivity, and metabolic stability while minimizing toxicity.[3] This guide focuses on the derivatization of the amino and carboxylic acid functionalities, as they are most commonly implicated in direct interactions with biological targets.

Overall Strategy for SAR Exploration

A systematic SAR study of 4-Amino-3-butoxybenzoic acid involves the independent and combined modification of its key functional groups. This allows for a clear understanding of how each modification impacts biological activity. Our approach is bifurcated to address each functional group methodically.

SAR_Strategy Core 4-Amino-3-butoxybenzoic Acid Scaffold Protect_N Protect Amino Group (e.g., Boc, Fmoc) Core->Protect_N Pathway 1: Modify COOH Protect_C Protect Carboxylic Acid (e.g., Methyl Ester) Core->Protect_C Pathway 2: Modify NH2 Derivatize_COOH Derivatize Carboxylic Acid Protect_N->Derivatize_COOH Deprotect_N Deprotect Amino Group Derivatize_COOH->Deprotect_N Library_C Carboxylic Acid Derivative Library Deprotect_N->Library_C Derivatize_NH2 Derivatize Amino Group Protect_C->Derivatize_NH2 Deprotect_C Deprotect Carboxylic Acid Derivatize_NH2->Deprotect_C Library_N Amino Group Derivative Library Deprotect_C->Library_N SAR_Analysis Biological Screening & SAR Analysis Library_C->SAR_Analysis Library_N->SAR_Analysis

Figure 1: Bifurcated workflow for systematic SAR studies.

Pathway 1: Derivatization of the Carboxylic Acid Group

Modification of the carboxylic acid is a common strategy to alter a compound's polarity, membrane permeability, and metabolic stability.[4][5] This often involves esterification to create prodrugs or amide coupling to introduce new interaction points. For these reactions, the nucleophilicity of the C4-amino group necessitates the use of a protecting group to ensure selective reaction at the carboxylic acid.

Protection of the Amino Group

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[6][7]

Protocol 3.1: Boc Protection of 4-Amino-3-butoxybenzoic Acid

  • Reagents & Materials:

    • 4-Amino-3-butoxybenzoic acid (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)[8]

    • Triethylamine (TEA, 1.2 eq) or Sodium Bicarbonate (NaHCO₃)[7]

    • Solvent: Tetrahydrofuran (THF) or Dioxane/Water mixture[7]

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-Amino-3-butoxybenzoic acid in the chosen solvent system.

    • Add the base (TEA or NaHCO₃), followed by the dropwise addition of Boc₂O dissolved in the same solvent.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress via Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the organic solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product.

Amide Coupling Reactions

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[9] Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed to activate the carboxylic acid for reaction with a diverse array of primary and secondary amines.[10][11]

Protocol 3.2: EDC/HOBt Mediated Amide Coupling

  • Reagents & Materials:

    • Boc-protected 4-Amino-3-butoxybenzoic acid (1.0 eq)

    • EDC·HCl (1.2 eq)[10]

    • HOBt (1.2 eq)[10]

    • Desired amine (e.g., Benzylamine, Morpholine) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

    • Solvent: Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Boc-protected acid, EDC·HCl, and HOBt in anhydrous DMF.

    • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.[10]

    • Add the desired amine, followed by DIPEA.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Boc_Acid Boc-Protected Acid EDC EDC HOBt HOBt Active_Ester O-acylisourea intermediate Amine R-NH2 (Amine) Amide Boc-Protected Amide Deprotection Boc Deprotection (TFA or HCl) Amide->Deprotection Final Step Final_Amide Final Amide Derivative Deprotection->Final_Amide

Figure 2: Workflow for EDC/HOBt mediated amide coupling.

Bioisosteric Replacement of the Carboxylic Acid

At times, the carboxylic acid group can negatively impact permeability or metabolic stability.[4][5] In such cases, replacing it with a bioisostere—a functional group with similar physicochemical properties—can be an effective strategy.[12] Tetrazoles are widely used as bioisosteres for carboxylic acids as they are metabolically more stable and can enhance oral bioavailability.[4]

Protocol 3.3: Synthesis of a Tetrazole Bioisostere (Conceptual Outline)

The conversion of a carboxylic acid to a tetrazole is a multi-step process, often proceeding through a nitrile intermediate. Modern methods utilize photoredox catalysis for a more direct conversion.[13]

  • Step A: Amide Formation: Convert the Boc-protected acid to its primary amide using a standard coupling protocol (e.g., EDC/HOBt) with ammonia or a protected ammonia equivalent.

  • Step B: Dehydration to Nitrile: Dehydrate the primary amide using a reagent like phosphorous oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to form the nitrile.

  • Step C: Cycloaddition: React the nitrile with an azide source, such as sodium azide or trimethylsilyl azide, often catalyzed by a Lewis acid (e.g., zinc bromide) or under thermal conditions, to form the tetrazole ring.[13]

Deprotection of the Amino Group

The final step after derivatizing the carboxylic acid moiety is the removal of the Boc protecting group to yield the final library of compounds.

Protocol 3.4: Boc Deprotection

  • Reagents & Materials:

    • Boc-protected derivative

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[6][7]

    • Solvent: Dichloromethane (DCM) for TFA; none for HCl in Dioxane

    • Saturated NaHCO₃ solution

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Monitor by TLC/LC-MS.

    • Alternatively, dissolve the compound in 4M HCl in Dioxane and stir for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid and extract the free amine.

    • Dry the organic layer, filter, and concentrate to obtain the final deprotected product.

Pathway 2: Derivatization of the Amino Group

Modifying the amino group can influence hydrogen bonding capabilities and the overall basicity of the molecule. This can be achieved through acylation, sulfonylation, or reductive amination. Here, the carboxylic acid group must first be protected, typically as an ester.

Protection of the Carboxylic Acid Group (Esterification)

Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[14]

Protocol 4.1: Fischer Esterification

  • Reagents & Materials:

    • 4-Amino-3-butoxybenzoic acid (1.0 eq)

    • Methanol (or other simple alcohol, large excess, acts as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)[10]

  • Procedure:

    • Suspend the acid in anhydrous methanol.

    • Cool the suspension in an ice bath and slowly add the catalytic amount of concentrated H₂SO₄.[10]

    • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue carefully with a saturated NaHCO₃ solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the methyl ester.

Acylation of the Amino Group

Once the carboxylic acid is protected, the amino group can be readily acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base.

Protocol 4.2: Acylation with an Acid Chloride

  • Reagents & Materials:

    • Methyl 4-Amino-3-butoxybenzoate (1.0 eq)

    • Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Pyridine or Triethylamine (1.5 eq)

    • Solvent: Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amino-ester in anhydrous DCM and cool in an ice bath.

    • Add the base (Pyridine or TEA), followed by the dropwise addition of the acid chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Deprotection of the Carboxylic Acid (Saponification)

The final step is the hydrolysis of the ester to regenerate the carboxylic acid.

Protocol 4.3: Ester Hydrolysis (Saponification)

  • Reagents & Materials:

    • Acylated methyl ester derivative

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-2.0 eq)

    • Solvent system: THF/Water or Methanol/Water

    • 1 M HCl

  • Procedure:

    • Dissolve the ester in the THF/Water solvent mixture.

    • Add the aqueous solution of LiOH or NaOH and stir at room temperature for 2-12 hours. Monitor by TLC until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.

    • The product will often precipitate out of solution. If not, extract with ethyl acetate.

    • Collect the precipitate by filtration or dry the organic extracts to obtain the final product.

Advanced Derivatization via Multicomponent Reactions (MCRs)

For rapid library generation, multicomponent reactions like the Ugi or Passerini reactions offer an efficient alternative. These reactions allow for the combination of three or four starting materials in a single step to create complex, peptide-like structures.[15][16] For example, the Ugi four-component reaction could utilize 4-Amino-3-butoxybenzoic acid (as the carboxylic acid component), an aldehyde, an amine, and an isocyanide to rapidly generate a diverse library of dipeptide-like structures.[17][18]

Analytical Characterization of Derivatives

The structural integrity of all synthesized compounds must be rigorously confirmed before biological testing. A combination of analytical techniques is essential for unambiguous characterization.

Technique Purpose Typical Observations
TLC/HPLC Monitor reaction progress and assess purity.[19][20]Appearance of product spot/peak and disappearance of starting material. Purity assessed by peak area percentage.
Mass Spectrometry (MS) Confirm molecular weight.[21]Observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight of the target compound.
¹H and ¹³C NMR Confirm chemical structure and connectivity.[21][22]Appearance of new signals and shifts in existing signals consistent with the proposed structural modification.

Conclusion and Future Directions

The derivatization of 4-Amino-3-butoxybenzoic acid provides a versatile platform for conducting thorough SAR studies. The protocols detailed in this guide offer a robust starting point for generating libraries of amides, esters, and other derivatives by systematically modifying the core scaffold. The resulting compounds can then be screened in relevant biological assays to identify key structural features that govern activity, selectivity, and pharmacokinetic properties. This iterative process of synthesis, testing, and analysis is central to the modern drug discovery paradigm, and the strategic application of these derivatization techniques will empower researchers to efficiently optimize this valuable chemical scaffold for therapeutic development.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Le, C. M., et al. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(42), 17424–17430. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Ngouela, S., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. International Journal of Phytomedicine, 7(1), 1-10. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Natella, F., et al. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459. [Link]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Afridi, S., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 27(19), 6403. [Link]

  • Talele, T. T. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 59(19), 8643–8686. [Link]

  • Ngouela, S., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. ResearchGate. [Link]

  • Qiu, Z., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Ruider, S., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • ResearchGate. (2021). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. Request PDF. [Link]

  • de la Torre, D., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(9), 1345–1350. [Link]

  • Shaaban, M. R., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(72), 44384–44405. [Link]

  • MCR Lab GCUF. (2022, January 11). Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. YouTube. [Link]

  • Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.
  • Google Patents. (n.d.). Continuous process for preparing benzoic acid esters.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Chellan, P., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (78), e50646. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Edison, A. S., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Mass Spectrometry, 54(1), 1–17. [Link]

  • Nara, S. N. (2020). A review on the liquid chromatography-nuclear magnetic resonance (lc-nmr) and it. World Journal of Pharmaceutical Research, 9(12), 647-662. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling). Organic Chemistry Portal. [Link]

  • ResearchGate. (2001). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Request PDF. [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. ResearchGate. [Link]

  • Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society, 1139. [Link]

  • Lee, J., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Molecules, 28(21), 7268. [Link]

  • Fayed, E. A., et al. (2022). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Future Journal of Pharmaceutical Sciences, 8(1), 53. [Link]

  • Holman, T. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(10), 4364–4376. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of 4-Amino-3-butoxybenzoic acid synthesis

Welcome to the technical support center for the synthesis of 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific reasoning behind our recommendations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 4-Amino-3-butoxybenzoic acid, providing quick and accessible answers to prevalent challenges.

Q1: What is the most reliable synthetic route to obtain high-purity 4-Amino-3-butoxybenzoic acid?

A1: The most dependable and straightforward method is the Williamson ether synthesis, starting from 4-amino-3-hydroxybenzoic acid and a suitable butylating agent, such as 1-bromobutane. This reaction selectively targets the hydroxyl group for O-alkylation, preserving the amino and carboxylic acid functionalities. The use of a mild base like potassium carbonate is crucial to prevent undesirable side reactions.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete deprotonation of the starting material's hydroxyl group is a common issue. Ensure your base is of good quality and used in a slight excess. The choice of solvent is also critical; a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is recommended to facilitate the SN2 reaction. Additionally, the reaction may not have reached completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is advisable.

Q3: My final product is discolored. How can I improve its appearance?

A3: Discoloration often indicates the presence of impurities, possibly from side reactions or residual starting materials. Purification by recrystallization is highly effective. A mixed solvent system, such as ethanol/water or methanol/water, is often successful for aminobenzoic acid derivatives. The use of activated carbon during recrystallization can also help remove colored impurities.

Q4: How can I confirm the identity and purity of my synthesized 4-Amino-3-butoxybenzoic acid?

A4: A combination of analytical techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity and quantifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, and Infrared (IR) spectroscopy can verify the presence of key functional groups.

II. Synthesis and Purification Protocols

Below are detailed, step-by-step protocols for the synthesis and purification of 4-Amino-3-butoxybenzoic acid, designed to be self-validating through clear checkpoints and expected outcomes.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol details the O-alkylation of 4-amino-3-hydroxybenzoic acid.

Materials:

  • 4-amino-3-hydroxybenzoic acid

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group.

  • Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and

Optimization

Troubleshooting common issues in the synthesis of 4-Amino-3-butoxybenzoic acid

Technical Support Center: Synthesis of 4-Amino-3-butoxybenzoic Acid From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Amino-3-butoxybenzoic acid (ABBA). This...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Amino-3-butoxybenzoic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Amino-3-butoxybenzoic acid (ABBA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. As a key structural motif in various pharmaceutical agents, the successful and reproducible synthesis of ABBA is paramount.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during its synthesis. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to ensure the integrity of your results.

Overview of Primary Synthetic Pathways

The synthesis of 4-Amino-3-butoxybenzoic acid typically proceeds via one of two primary routes, contingent on the chosen starting material. The most common pathway involves the O-alkylation of a substituted hydroxybenzoic acid followed by the reduction of a nitro group.

  • Route A: Starting from 3-Hydroxy-4-nitrobenzoic acid.

  • Route B: Starting from 4-Amino-3-hydroxybenzoic acid.

Each pathway presents unique challenges and advantages, which we will dissect in the troubleshooting section.

Synthesis_Pathways 3H4NBA 3-Hydroxy-4-nitrobenzoic acid 3B4NBA 3-Butoxy-4-nitrobenzoic acid 3H4NBA->3B4NBA ABBA 4-Amino-3-butoxybenzoic acid 3B4NBA->ABBA Nitro Group Reduction (e.g., H₂, Pd/C or Sn/HCl) 4A3HBA 4-Amino-3-hydroxybenzoic acid ABBA_direct 4-Amino-3-butoxybenzoic acid 4A3HBA->ABBA_direct Williamson Ether Synthesis (1-Bromobutane, Base)

Caption: Primary synthetic routes to 4-Amino-3-butoxybenzoic acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Category 1: O-Alkylation (Williamson Ether Synthesis)

Question 1: My etherification reaction has a low yield and my starting material remains. How can I improve conversion?

Answer: This is a classic issue in Williamson ether synthesis, often boiling down to the choice of base, solvent, and temperature.

  • Causality (The "Why"): The reaction requires the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. If the base is too weak or sterically hindered, or if it has poor solubility in the chosen solvent, deprotonation will be incomplete, leading to poor conversion.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are generally effective. K₂CO₃ is often preferred for its ease of handling. Ensure you are using at least 1.1-1.5 equivalents.

    • Optimize the Solvent: Polar aprotic solvents like DMF or DMSO are excellent for this reaction as they solvate the cation of the base, leaving a more "naked" and reactive anion. Acetone can also be used, particularly with K₂CO₃.

    • Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) can significantly increase the reaction rate. Monitor by TLC to avoid decomposition.

    • Check Reagent Quality: Ensure your alkylating agent (1-bromobutane) and solvent are anhydrous. Water can consume the base and hinder the reaction.

Question 2: My TLC shows multiple product spots after alkylating 4-Amino-3-hydroxybenzoic acid (Route B). What are these side products?

Answer: When using 4-Amino-3-hydroxybenzoic acid as a starting material, you are dealing with multiple nucleophilic sites, which can lead to undesired side reactions.

  • Causality: The amino group (-NH₂) is also nucleophilic and can compete with the phenoxide for the 1-bromobutane, leading to N-alkylation. While O-alkylation is generally favored for phenols, competitive N-alkylation can occur, especially under harsh conditions. A second, less common side reaction is the esterification of the carboxylic acid if conditions inadvertently become acidic in the presence of an alcohol (though unlikely in this specific step).

  • Identification and Mitigation:

    • N-Butylated Impurity: This is the most likely side product. It will have a different Rf value on TLC.

    • N,O-Dibutylated Impurity: A second, less polar spot could correspond to the dialkylated product.

    • Mitigation Strategy: The best strategy is often to start with 3-Hydroxy-4-nitrobenzoic acid (Route A). The nitro group is electron-withdrawing, which deactivates the aromatic ring and reduces the likelihood of side reactions. The amino group is then introduced in a clean, final reduction step. If you must use Route B, employ milder conditions (e.g., K₂CO₃ in acetone at reflux) and carefully monitor the reaction to stop it before significant side products form.

Category 2: Nitro Group Reduction

Question 3: The reduction of 3-Butoxy-4-nitrobenzoic acid is sluggish or incomplete. What is causing this?

Answer: Incomplete reduction is a frequent problem, typically related to the catalyst or reaction conditions.

  • Causality: Catalytic hydrogenation (e.g., H₂ with Pd/C) can be hampered by catalyst poisoning or poor substrate solubility. Metal/acid reductions (like Sn/HCl or Fe/HCl) can be stalled by the formation of insoluble tin salts or insufficient acid.[2][3]

  • Troubleshooting Steps:

Method Common Problem Solution
Catalytic Hydrogenation (H₂, Pd/C) Catalyst poisoning (sulfur-containing impurities); Poor substrate solubility.Ensure starting material is pure. Use a solvent system that fully dissolves the substrate, such as methanol, ethanol, or ethyl acetate. Increase catalyst loading (from 5 mol% to 10 mol%) or hydrogen pressure.
Tin(II) Chloride (SnCl₂/HCl) Formation of insoluble tin double salt; Reaction stoichiometry.Use a sufficient volume of concentrated HCl to keep the tin salts in solution.[2] Ensure at least 3-4 equivalents of SnCl₂ are used. Gentle heating can also help.
Iron/HCl or Iron/Acetic Acid Passivation of iron surface; Insufficient acid.Use finely powdered iron ("iron filings") to maximize surface area. Add the acid portion-wise to maintain a steady reaction. This is often a cleaner and less toxic alternative to tin.[3]

Question 4: My final product is a dark, oily substance, not the expected off-white solid. How do I clean it up?

Answer: Discoloration is a tell-tale sign of impurities, often from air oxidation or residual metals from the reduction step.

  • Causality: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities. If you used a metal/acid reduction (like Sn/HCl), residual tin or iron complexes can contaminate the product.

  • Purification Protocol:

    • Metal Removal (for Sn/HCl or Fe/HCl): After the reaction, adjust the pH to ~8-9 with a base like NaOH or Na₂CO₃. This will precipitate the metal hydroxides (Sn(OH)₂/Fe(OH)₃). Filter this mixture through a pad of Celite® to remove the solids.

    • Acid-Base Extraction: Transfer the filtrate to a separatory funnel.

      • Acidify the aqueous solution with HCl to a pH of ~2-3. This will protonate the amino group and keep the product dissolved while allowing non-basic impurities to be extracted with a solvent like ethyl acetate. Discard the organic layer.

      • Now, carefully basify the aqueous layer with NaOH to a pH of ~4-5. This is the isoelectric point for many aminobenzoic acids, where they are least soluble. The product should precipitate out.

    • Recrystallization: Collect the solid by filtration and recrystallize from an appropriate solvent system, such as an ethanol/water or methanol/water mixture. The addition of a small amount of a reducing agent like sodium dithionite or activated charcoal during recrystallization can help remove colored impurities.

Category 3: Unexpected Side Reactions

Question 5: My NMR/Mass Spec data suggests I have an ethyl or methyl ester of my product. How did this happen?

Answer: This is a classic side reaction known as Fischer Esterification. It is a critical issue to be aware of, especially during workup.[4][5]

  • Causality: If the nitro reduction is performed with a metal in acid (e.g., Sn/HCl) and you subsequently use an alcohol (like ethanol or methanol) either as a co-solvent or during the workup/recrystallization while the solution is still strongly acidic, you create the perfect conditions for Fischer esterification.[6] The carboxylic acid is converted to its corresponding ester.

Side_Reaction ABBA 4-Amino-3-butoxybenzoic acid Protonated_Acid Protonated Carboxylic Acid (Acidic Conditions) ABBA->Protonated_Acid + H⁺ Alcohol Alcohol (ROH) e.g., Ethanol from workup Ester Ester Byproduct (4-Amino-3-butoxybenzoyl-OR) H2O Water Protonated_AcidAlcohol Protonated_AcidAlcohol Protonated_AcidAlcohol->Ester Nucleophilic Attack

Caption: Fischer esterification side reaction pathway.

  • Prevention and Solution:

    • Prevention: The simplest solution is to avoid using alcohol solvents during acidic workups. After the reduction, neutralize the acid before introducing ethanol or methanol for recrystallization.

    • Hydrolysis: If the ester has already formed, it can be hydrolyzed back to the carboxylic acid. Dissolve the impure product in a mixture of THF or methanol and water, add an excess of a base like NaOH or LiOH (2-3 equivalents), and stir at room temperature or with gentle heat until the reaction is complete (monitor by TLC).[7] Afterward, re-isolate the product using the acid-base workup described in Q4.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Butoxy-4-nitrobenzoic acid (from 3-Hydroxy-4-nitrobenzoic acid)
  • To a round-bottom flask, add 3-hydroxy-4-nitrobenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF, ~5 mL per gram of starting material).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add 1-bromobutane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the aqueous mixture with 2M HCl until the pH is ~2. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, 3-butoxy-4-nitrobenzoic acid, can be used in the next step without further purification if TLC shows high purity.[8]

Protocol 2: Reduction to 4-Amino-3-butoxybenzoic acid (Tin/HCl Method)
  • In a round-bottom flask equipped with a reflux condenser, suspend 3-butoxy-4-nitrobenzoic acid (1.0 eq) in concentrated hydrochloric acid (~10 mL per gram).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) portion-wise. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to 90-100 °C for 2-3 hours until the reaction is complete by TLC.

  • Cool the mixture in an ice bath. Carefully neutralize the acid by slowly adding 6M NaOH solution until the pH is ~8-9. A thick white precipitate of tin hydroxides will form.

  • Filter the entire mixture through a pad of Celite®, washing the filter cake with water.

  • Transfer the clear filtrate to a beaker and adjust the pH to ~4.5 with 2M HCl. The product will precipitate.

  • Cool the mixture in an ice bath for 30 minutes, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Amino-3-butoxybenzoic acid.[2][9]

References

  • BenchChem (2025).In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid.
  • BenchChem (2025).A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid.
  • PubMed (2006).Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d.
  • Ningbo Innopharmchem Co., Ltd. (2025).4-Amino-3-butoxybenzoic Acid (CAS 23442-22-0)
  • PrepChem.com.
  • ChemScene.4-Amino-3-butoxybenzoic acid (CAS 23442-22-0).
  • ChemicalBook.4-Amino-3-hydroxybenzoic acid synthesis.
  • MedChemExpress.4-Amino-3-hydroxybenzoic acid | Biochemical Reagent.
  • ChemicalBook.4-Amino-3-methoxybenzoic acid synthesis.
  • GSRS.3-BUTOXY-4-NITROBENZOIC ACID.
  • Sciencemadness.org (2018).Reduction of 4-nitrobenzoic acid.
  • Vulcanchem.4-Amino-3-butoxybenzoic acid - 23442-22-0.
  • Reddit (2025).Why are my ester hydrolysis not working.
  • ResearchGate (2020).
  • Pearson (2024).
  • Wikipedia.4-Nitrobenzoic acid.
  • YouTube (2023).
  • Chemistry Stack Exchange (2020).how is the esterification of amino acid carried on in this reaction.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-3-butoxybenzoic Acid Modifications

Welcome, researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the chemical modification of 4-Amino-3-bu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the chemical modification of 4-Amino-3-butoxybenzoic acid. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during your synthetic campaigns. This resource is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Section 1: Modification of the Carboxylic Acid Group

The carboxylic acid moiety of 4-Amino-3-butoxybenzoic acid is a primary site for modification, most commonly through amide bond formation and esterification. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Amide Bond Formation: A Troubleshooting Guide

Amide coupling is a cornerstone of drug discovery, yet it can be challenging, especially with substrates like 4-Amino-3-butoxybenzoic acid which possesses a nucleophilic amino group that can lead to self-polymerization.[1]

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield of my desired amide. What are the likely causes?

A1: Low yields in amide coupling reactions with this substrate can often be attributed to several factors:

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species. The choice and amount of coupling reagent are critical.

  • Side Reactions: The presence of the free amino group can lead to the formation of polymeric byproducts.[1]

  • Steric Hindrance: A bulky amine coupling partner can significantly slow down the reaction rate.

  • Poor Nucleophilicity of the Amine: Electron-deficient amines can be poor nucleophiles, leading to sluggish reactions.[2][3]

  • Reaction Conditions: Suboptimal temperature, solvent, or base can all contribute to poor outcomes.

Q2: Which amide coupling reagent is best suited for 4-Amino-3-butoxybenzoic acid?

A2: The choice of coupling reagent can significantly impact the success of your reaction. For challenging couplings, especially with less reactive amines, uronium/aminium-based reagents like HATU are highly effective and lead to rapid reaction times.[4][5] For a more cost-effective yet robust option, carbodiimides such as EDC in combination with an additive like HOBt are a standard choice.[4][5]

Q3: How do I prevent the self-polymerization of 4-Amino-3-butoxybenzoic acid during the coupling reaction?

A3: Self-polymerization is a common issue due to the presence of both a nucleophilic amino group and an electrophilic carboxylic acid.[1] To mitigate this:

  • Order of Addition is Crucial: Always pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (15-30 minutes) before introducing your desired amine.[5]

  • Control the Temperature: Running the reaction at a lower temperature, such as 0 °C, can help to control the rate of the competing self-polymerization reaction.[5]

  • Slow Addition: Adding the amine partner dropwise to the activated carboxylic acid can help to maintain a low concentration of the free amine, favoring the desired intermolecular reaction.[5]

Troubleshooting Common Issues in Amide Coupling
Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Increase the equivalents of the coupling reagent (1.1-1.5 eq). Consider a more potent reagent like HATU.[5]
Low reactivity of the amine partner.Increase reaction time and/or temperature. If feasible, consider using a more nucleophilic amine.
Presence of water in the reaction.Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.
Presence of a Major Byproduct with a Mass Corresponding to Self-Coupling The amino group of one molecule is reacting with the activated carboxyl group of another.Lower the reaction temperature (start at 0 °C). Pre-activate the 4-Amino-3-butoxybenzoic acid for 15-30 minutes before adding the amine partner.[5]
Difficulty in Purifying the Product The byproduct from the coupling reagent is co-eluting with the product.Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC).[4] Modify your purification method (e.g., change the solvent system in your chromatography).
Experimental Protocols

Protocol 1: Amide Coupling using HATU

  • To a solution of 4-Amino-3-butoxybenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.[5]

  • Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt

  • Dissolve 4-Amino-3-butoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.[5]

Workflow for Amide Coupling Optimization

AmideCouplingWorkflow cluster_start Start cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve 4-Amino-3-butoxybenzoic acid and Base (e.g., DIPEA) in Solvent (e.g., DMF) activation Cool to 0 °C. Add Coupling Reagent (e.g., HATU) Stir for 15-30 min (Pre-activation) start->activation Anhydrous Conditions coupling Add Amine Partner. Stir and Monitor (TLC/LC-MS) activation->coupling Slow Amine Addition workup Quench Reaction. Extract Product. coupling->workup Reaction Complete purification Purify (Chromatography/Recrystallization) workup->purification TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) develop Develop Plate in Chamber prep_chamber->develop prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (Reference) prep_plate->spot_sm spot_rxn Spot Reaction Mixture spot_sm->spot_rxn spot_co Co-spot (SM + Rxn) spot_rxn->spot_co spot_co->develop visualize Visualize under UV Lamp and/or with Stains develop->visualize analyze Analyze Spot Positions (Rf values) Assess Reaction Progress visualize->analyze

Sources

Optimization

Technical Support Center: 4-Amino-3-butoxybenzoic acid Stability and Degradation in Solution

Welcome to the technical support center for 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability and degradation chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability and degradation challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Molecule

This guide will address the most common stability issues, provide troubleshooting strategies, and offer detailed protocols for conducting your own stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-Amino-3-butoxybenzoic acid is changing color (e.g., turning yellow or brown). What is causing this?

Q2: I'm observing a loss of purity in my sample over time, even when stored in the dark. What could be the cause?

A2: If photodegradation is ruled out, the loss of purity could be due to several factors:

  • Oxidative Degradation: As mentioned, the aromatic amine is prone to oxidation.[6] Dissolved oxygen in your solvent can be sufficient to cause slow degradation.

  • Hydrolysis: While the butoxy and amide bonds are generally stable, extreme pH conditions (strong acid or base) can promote hydrolysis over time.

  • Solvent Interaction: The choice of solvent can influence stability. Protic solvents, especially under non-neutral pH, can participate in degradation reactions.

  • Incompatible Excipients: If working with a formulation, interactions with other components can catalyze degradation.

Q3: What are the ideal storage conditions for solutions of 4-Amino-3-butoxybenzoic acid?

A3: For optimal stability, solutions should be:

  • Stored at low temperatures: Refrigeration (2-8°C) or freezing can significantly slow down degradation kinetics.

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[8]

  • Deoxygenated: Purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and storing the solution under an inert atmosphere can prevent oxidation.[9]

  • Buffered at an appropriate pH: The stability of compounds with both acidic and basic groups is often pH-dependent.[2] Experimental determination of the optimal pH is recommended (see Troubleshooting Guide).

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 4-Amino-3-butoxybenzoic acid in solution.

Issue 1: Rapid Degradation Observed During Experimental Workflow

Symptoms:

  • Inconsistent analytical results (e.g., changing peak areas in HPLC).

  • Appearance of new peaks in chromatograms during a single experiment.

  • Visible color change during the experiment.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
pH Effects The ionization state of the amino and carboxylic acid groups can significantly impact reactivity and degradation pathways.[2]Buffer your solution to a stable pH. Conduct a pH stability screen by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring purity over time.
Oxidation The aromatic amine is susceptible to oxidation, which can be catalyzed by metal ions or exposure to air.[6][10]De-gas all solvents prior to use. Work under an inert atmosphere (e.g., a glovebox or with nitrogen blanketing). Consider adding an antioxidant, but verify its compatibility with your downstream application.
Photodegradation Exposure to ambient or UV light can induce photochemical reactions.[3][11]Conduct experiments under low-light conditions or using amber glassware. Wrap containers and tubing in foil if necessary.
Thermal Stress Elevated temperatures during processing (e.g., heating, sonication) can accelerate degradation.Minimize exposure to high temperatures. If heating is necessary, do so for the shortest possible time.
Issue 2: Long-Term Storage Instability

Symptoms:

  • Significant decrease in purity after storage for several days or weeks.

  • Formation of precipitates or particulates.

  • Consistent color change over time.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Sub-optimal Storage Temperature Degradation reactions, even if slow at room temperature, can become significant over time.Store solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. Perform a freeze-thaw stability study to ensure the compound is stable under these conditions.
Headspace Oxygen Oxygen in the headspace of the storage container can lead to gradual oxidation.After preparing the solution, flush the headspace of the vial with an inert gas before sealing.
Container Leaching/Adsorption The compound may interact with or adsorb to the surface of certain plastics.Use glass (preferably amber) or polypropylene containers. Conduct a container compatibility study if necessary.

Experimental Protocols

To systematically investigate and mitigate stability issues, conducting forced degradation studies is essential.[12][13][14] These studies intentionally stress the compound to identify potential degradation products and pathways.[15]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of 4-Amino-3-butoxybenzoic acid under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of 4-Amino-3-butoxybenzoic acid in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solution at 80°C for 48 hours.

    • Photodegradation: Expose solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A control sample should be wrapped in foil to protect it from light.

  • Time Points: Sample at initial, 2, 4, 8, and 24-hour intervals (adjust as needed based on observed degradation).

  • Analysis: Analyze samples by a stability-indicating method, such as HPLC-UV.[16] If significant degradation is observed, LC-MS can be used to identify the mass of the degradants.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products. A degradation of 10-15% is generally considered adequate for validating a chromatographic purity assay.[12]

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for 4-Amino-3-butoxybenzoic acid in solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Preparation: Prepare solutions of 4-Amino-3-butoxybenzoic acid in each buffer.

  • Storage: Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Time Points: Sample at regular intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Quantify the remaining concentration of 4-Amino-3-butoxybenzoic acid using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Visualization of Degradation and Workflows

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for 4-Amino-3-butoxybenzoic acid based on its chemical structure.

G cluster_main 4-Amino-3-butoxybenzoic acid cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation main 4-Amino-3-butoxybenzoic acid oxidized_amine N-Oxides / Nitroso derivatives main->oxidized_amine O2, Metal Ions coupling Azo-coupled Dimers main->coupling Oxidative Coupling ring_hydroxylation Ring-Hydroxylated Products main->ring_hydroxylation Radical Attack dealkylation 4-Amino-3-hydroxybenzoic acid main->dealkylation Strong Acid/Base photoproducts Various Photoproducts main->photoproducts UV/Vis Light

Caption: Potential degradation pathways for 4-Amino-3-butoxybenzoic acid.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing stability issues.

G start Stability Issue Observed check_color Is there color change? start->check_color check_light Was the sample exposed to light? check_color->check_light Yes check_air Was the sample exposed to air? check_color->check_air No check_light->check_air No photodegradation Likely Photodegradation check_light->photodegradation Yes check_ph What is the solution pH? check_air->check_ph No oxidation Likely Oxidative Degradation check_air->oxidation Yes hydrolysis Possible Hydrolysis (pH effect) check_ph->hydrolysis Extreme pH action_inert Action: Use inert atmosphere, de-gas solvents oxidation->action_inert action_light Action: Protect from light photodegradation->action_light action_ph Action: Conduct pH stability study hydrolysis->action_ph

Sources

Troubleshooting

Identification and characterization of impurities in 4-Amino-3-butoxybenzoic acid samples

Answering the user's request.## Technical Support Center: Identification and Characterization of Impurities in 4-Amino-3-butoxybenzoic Acid This technical support guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Identification and Characterization of Impurities in 4-Amino-3-butoxybenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-3-butoxybenzoic acid. Here, you will find practical, in-depth guidance to navigate the challenges of identifying and characterizing impurities in your samples. This resource combines established analytical principles with field-proven insights to ensure the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter in a sample of 4-Amino-3-butoxybenzoic acid?

A1: Impurities in 4-Amino-3-butoxybenzoic acid can originate from several sources, including the synthetic route, degradation, and storage. A comprehensive understanding of the manufacturing process is key to predicting potential impurities.

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis. For instance, if the synthesis involves the butylation of 4-amino-3-hydroxybenzoic acid, you might find residual starting material or isomers.[1][2] Similarly, syntheses starting from substituted alkylbenzenes can result in related benzoic acid derivatives.[3]

  • Degradation Products: 4-Amino-3-butoxybenzoic acid can degrade under stress conditions like heat, light, oxidation, and extreme pH. Forced degradation studies are essential to identify these potential degradants.[4][5]

  • Isomeric Impurities: Depending on the regioselectivity of the synthesis, other isomers of aminobutoxybenzoic acid could be present.

  • Residual Solvents: Solvents used during synthesis and purification steps may be carried over into the final product.

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A2: A multi-modal analytical approach is typically required for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities in non-volatile organic molecules like 4-Amino-3-butoxybenzoic acid.[6][7] A reversed-phase C18 or C8 column with UV detection is a common starting point.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, GC-MS is highly effective. Due to the low volatility of benzoic acid derivatives, a derivatization step, such as silylation, is often necessary to convert the analyte into a more volatile form.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities.[11][12] Quantitative NMR (qNMR) can also be used for purity determination without the need for a specific reference standard for the impurity itself.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of MS, making it invaluable for identifying unknown impurities, especially when reference standards are unavailable.

Q3: My 4-Amino-3-butoxybenzoic acid sample has a purity of ≥97%, what could the remaining percentage be?

A3: A purity of ≥97% is common for commercial grades of similar compounds.[15][16] The remaining percentage could be a combination of the impurities mentioned in Q1, as well as water or inorganic salts. A combination of HPLC for organic impurities, Karl Fischer titration for water content, and residue on ignition for inorganic content can provide a complete picture of the sample's composition.

Q4: How can I effectively purify my 4-Amino-3-butoxybenzoic acid sample?

A4: Recrystallization is a highly effective method for purifying benzoic acid derivatives.[17][18] The choice of solvent is critical and depends on the solubility profile of both the desired compound and the impurities. A solvent system where the 4-Amino-3-butoxybenzoic acid has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents to explore include water, ethanol, methanol, or mixtures thereof.[1][18]

Troubleshooting Guides & Detailed Protocols

This section provides in-depth troubleshooting for common issues encountered during the analysis of 4-Amino-3-butoxybenzoic acid.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification and characterization of impurities.

Impurity_Identification_Workflow start Sample of 4-Amino-3-butoxybenzoic Acid hplc_uv Initial Purity Screen by HPLC-UV start->hplc_uv purity_check Purity > 99.5%? hplc_uv->purity_check end_process Process Complete purity_check->end_process Yes impurity_detected Impurity Detected purity_check->impurity_detected No lc_ms LC-MS for Mass Identification impurity_detected->lc_ms propose_structure Propose Putative Structure (based on MS data and synthesis route) lc_ms->propose_structure isolate_impurity Isolate Impurity (Preparative HPLC) propose_structure->isolate_impurity nmr_analysis Structural Elucidation by NMR isolate_impurity->nmr_analysis confirm_structure Confirm Structure nmr_analysis->confirm_structure

Caption: General workflow for impurity identification.

Guide 1: HPLC-UV Analysis

Principle of the Method: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 4-Amino-3-butoxybenzoic acid and its likely impurities, reversed-phase chromatography is highly effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Amino-3-butoxybenzoic acid sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water). This will be your stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector is suitable.[6]

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic acid (TFA) in water.

      • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient Elution: A gradient elution is recommended to separate impurities with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a diode array detector (DAD) to assess peak purity.

    • Injection Volume: 10 µL.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
25595
30595
31955
35955
Troubleshooting HPLC Analysis
IssueProbable CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; sample overload.Add a competing agent like triethylamine to the mobile phase (0.1%) to mask active sites on the silica. Reduce the sample concentration.
Poor Resolution Inadequate separation power of the mobile phase or column.Adjust the gradient slope (make it shallower for better separation). Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds).
Ghost Peaks Carryover from previous injections or contaminated mobile phase.Run a blank injection of the diluent to confirm carryover. Implement a needle wash step in your injection sequence. Prepare fresh mobile phase.
Baseline Drift Column not equilibrated; mobile phase composition changing.Ensure the column is fully equilibrated with the initial mobile phase conditions before injection. Check for leaks in the pump.

Guide 2: GC-MS Analysis

Principle of the Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.[8][19]

Causality Behind Experimental Choices: Benzoic acids are polar and have low volatility, making them unsuitable for direct GC analysis.[8] Therefore, a derivatization step is crucial. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the carboxylic acid and amine groups with trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[9]

Detailed Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation and Derivatization:

    • Accurately weigh 1-2 mg of the 4-Amino-3-butoxybenzoic acid sample into a GC vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of the silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

  • Instrumentation and Chromatographic Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio) to avoid overloading the column.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-550 amu.

Troubleshooting GC-MS Analysis
IssueProbable CauseRecommended Solution
No or Low Analyte Peak Incomplete derivatization; analyte degradation in the inlet.Ensure the sample and reagents are anhydrous, as water will consume the silylating agent. Increase derivatization temperature or time. Use a deactivated inlet liner.
Broad or Tailing Peaks Active sites in the GC system; incomplete derivatization.Check for and eliminate any leaks. Trim the column from the inlet end. Ensure the derivatization reaction has gone to completion.
Extraneous Peaks in the Chromatogram Contamination from the silylating reagent or solvent; column bleed.Inject a derivatized blank (solvent + reagent) to identify reagent-related peaks. Condition the column at a high temperature to reduce bleed.

Guide 3: Structural Elucidation by NMR

Principle of the Method: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the molecular structure of organic compounds.[11][12] It relies on the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, one can deduce the connectivity of atoms within a molecule.

Data Interpretation Insights
  • ¹H NMR of 4-Amino-3-butoxybenzoic Acid:

    • Aromatic Protons: Expect to see signals in the aromatic region (typically 6.5-8.5 ppm).[20] The substitution pattern on the benzene ring will dictate the splitting pattern of these protons.

    • Butoxy Group Protons: The protons of the butoxy group will appear in the aliphatic region. The -OCH₂- protons will be the most downfield (around 4.0 ppm), followed by the other methylene groups, and finally the terminal methyl group.

    • Amine and Carboxylic Acid Protons: These protons are exchangeable and may appear as broad signals or may not be observed at all, depending on the solvent and sample concentration.

  • Identifying Impurities:

    • Unreacted Starting Materials: Look for signals corresponding to the starting materials used in the synthesis. For example, if 4-amino-3-hydroxybenzoic acid was a precursor, you might see a distinct aromatic proton pattern and the absence of butoxy signals for this impurity.

    • Isomeric Impurities: Isomers will have the same number of protons but different chemical shifts and coupling patterns in the aromatic region.

    • Degradation Products: Oxidation might lead to the formation of N-oxides or quinone-like structures, which would significantly alter the NMR spectrum.

Potential Impurities and Their Origins

The diagram below illustrates potential impurities arising from a hypothetical synthesis route.

Synthesis_Impurities start_material Starting Material (e.g., 4-Amino-3-hydroxybenzoic acid) synthesis Synthesis Reaction start_material->synthesis reagent Reagent (e.g., Butyl bromide) reagent->synthesis product Desired Product (4-Amino-3-butoxybenzoic acid) synthesis->product impurity1 Unreacted Starting Material synthesis->impurity1 Incomplete Reaction impurity2 Over-reacted Product (e.g., N-butylated species) synthesis->impurity2 Side Reaction impurity3 Isomeric Byproduct synthesis->impurity3 Poor Regioselectivity impurity4 Reagent-related Impurity synthesis->impurity4 Reagent Degradation

Caption: Potential sources of impurities during synthesis.

References

  • Benchchem. (n.d.). GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives.
  • Unknown. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
  • Unknown. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
  • Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Unknown. (n.d.). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate.
  • Unknown. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). ResearchGate.
  • Benchchem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids.
  • Unknown. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
  • Benchchem. (n.d.). A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid.
  • Gunda, G. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health.
  • ChemScene. (n.d.). 4-Amino-3-butoxybenzoic acid.
  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder.
  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • Shinde, D. (2016). Forced Degradation Studies. SciSpace.
  • Gunda, G. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Benzoic acid.
  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid.
  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid.
  • Google Patents. (n.d.). Process for preparing substituted benzoic acid.
  • Benchchem. (n.d.). Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices.
  • Unknown. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

Sources

Optimization

Technical Support Center: Strategies for Enhancing the Solubility of 4-Amino-3-butoxybenzoic acid in Biological Assays

Welcome to the technical support guide for 4-Amino-3-butoxybenzoic acid. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound is often predicated on a seemingly simple but...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-3-butoxybenzoic acid. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound is often predicated on a seemingly simple but critical step: getting it into solution. This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic, in-depth approach to overcoming the solubility challenges associated with 4-Amino-3-butoxybenzoic acid, ensuring the integrity and reproducibility of your biological assays.

Part 1: Foundational Knowledge - Understanding the Molecule

Q1: What are the key chemical properties of 4-Amino-3-butoxybenzoic acid that influence its solubility?

A1: The solubility behavior of 4-Amino-3-butoxybenzoic acid is dictated by a combination of structural features. It is an amphoteric molecule, meaning it has both acidic and basic functional groups.[1] Understanding this duality is the first step in devising a successful solubilization strategy.

  • Hydrophobic Moieties: The benzene ring and the n-butoxy group (–O(CH₂)₃CH₃) are nonpolar and contribute to the compound's low intrinsic solubility in water.[2][3] Longer alkyl chains on carboxylic acids generally decrease aqueous solubility.[2]

  • Ionizable Functional Groups:

    • Carboxylic Acid (–COOH): This acidic group can donate a proton to form a negatively charged carboxylate salt (–COO⁻) in alkaline (high pH) conditions. This salt form is significantly more polar and water-soluble.[1][2]

    • Amino Group (–NH₂): This basic group can accept a proton to form a positively charged ammonium salt (–NH₃⁺) in acidic (low pH) conditions, which also enhances water solubility.[1]

The interplay between these groups means the compound's solubility is highly pH-dependent.[4][5] It will be least soluble at its isoelectric point (the pH at which the net charge is zero) and more soluble in acidic or basic solutions.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[6][7]
Molecular Weight 209.24 g/mol [6][7]
CAS Number 23442-22-0[6][7]
Predicted pKa ~4.72 (for -NH₃⁺)[8]
Predicted pKa ~2.5 (estimated for -COOH)[9]

Part 2: Initial Solubility Testing & Stock Solution Preparation

Q2: What is the recommended first-pass approach for dissolving 4-Amino-3-butoxybenzoic acid to create a stock solution?

A2: For most poorly water-soluble compounds in a discovery setting, the most pragmatic initial approach is to use a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its exceptional ability to dissolve a wide array of compounds.[10]

The goal is to create a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.

Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM primary stock solution of 4-Amino-3-butoxybenzoic acid in 100% anhydrous DMSO.

Materials:

  • 4-Amino-3-butoxybenzoic acid (MW: 209.24 g/mol )

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Calibrated micropipettes

Methodology:

  • Calculate Required Mass: To make 1 mL of a 10 mM solution, you need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 209.24 g/mol * 1000 mg/g = 2.09 mg

  • Weigh Compound: Accurately weigh out 2.09 mg of 4-Amino-3-butoxybenzoic acid and transfer it to your sterile vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial securely and vortex for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be used to aid dissolution.

  • Verify Solubility: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[10] Limit freeze-thaw cycles to maintain compound integrity.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how do I fix it?

A3: This is a common phenomenon known as "crashing out" or precipitation. It occurs because while your compound is soluble in 100% DMSO, its solubility dramatically decreases when the stock is diluted into an aqueous buffer where DMSO is no longer the primary solvent.[10][11]

Causality: The high concentration of water in the final medium cannot maintain the solubility of the hydrophobic compound, causing it to precipitate out of the solution.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Execution Steps cluster_3 Validation start Precipitate forms upon dilution of DMSO stock into assay buffer strat1 Strategy 1: Optimize Dilution (Most Common Fix) start->strat1 strat2 Strategy 2: Reduce Final Test Concentration start->strat2 strat3 Strategy 3: Modify Assay Buffer (If permissible) start->strat3 step1a A) Increase mixing energy (e.g., vortex while adding) strat1->step1a step1b B) Perform intermediate dilution in media with serum (if applicable) strat1->step1b step1c C) Ensure final DMSO % is minimal strat1->step1c step2a Re-evaluate required concentration. Is a lower dose sufficient? strat2->step2a step3a Add a small amount of surfactant (e.g., 0.01% Tween-80) to buffer strat3->step3a end Solution Clear? step1c->end step2a->end step3a->end success Proceed with Assay (Include Vehicle Control!) end->success Yes failure Proceed to Advanced Solubilization Methods end->failure No

Caption: Troubleshooting workflow for compound precipitation.

Part 3: Advanced Solubilization Strategies

If optimizing the DMSO-based protocol is insufficient, you must employ more advanced, formulation-based techniques.

Q4: How can I leverage pH to improve the solubility of 4-Amino-3-butoxybenzoic acid?

A4: By adjusting the pH of the solvent, you can ionize the molecule into a much more soluble salt form.[12] Given the two pKa values, adjusting the pH to be at least 2 units away from the pKa of the functional group you wish to ionize is a reliable strategy. For a carboxylic acid, preparing a solution in a basic buffer (e.g., pH > 8.0) will deprotonate the -COOH group to -COO⁻, forming a soluble anionic salt.[1]

Caption: pH-dependent ionization states of the compound.

Experimental Protocol 2: Solubilization via pH Adjustment (Alkaline)

Objective: To prepare a 10 mM stock solution by forming the sodium salt of the compound.

Materials:

  • 4-Amino-3-butoxybenzoic acid (MW: 209.24 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Purified water (e.g., Milli-Q) or desired buffer (e.g., PBS)

  • pH meter

Methodology:

  • Weigh Compound: Weigh 2.09 mg of the compound into a sterile tube.

  • Add Vehicle: Add ~900 µL of purified water or buffer to create a suspension.

  • Titrate with Base: While stirring or vortexing, add 1 M NaOH dropwise (typically a few microliters). The solid should begin to dissolve as the carboxylate salt forms.

  • Monitor pH: Continue adding NaOH until all solid is dissolved and the pH is stable in the desired range (e.g., pH 8.0-9.0).

  • Adjust Final Volume: Bring the total volume to 1.0 mL with water/buffer.

  • Verify and Store: Confirm the final pH. This stock solution may be less stable than a DMSO stock; it is often recommended to prepare it fresh.

Caution: Ensure the final pH of your stock solution will not adversely affect the pH of your assay when diluted to the final working concentration.

Q5: Are there formulation-based approaches I can use in the lab, such as cyclodextrins?

A5: Absolutely. Cyclodextrins are powerful tools for enhancing the solubility of hydrophobic drugs.[13][14] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the nonpolar part of a guest molecule, like 4-Amino-3-butoxybenzoic acid, forming a water-soluble "inclusion complex".[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for this purpose.[13]

Experimental Protocol 3: Solubilization using HP-β-Cyclodextrin

Objective: To prepare a formulation of the compound with HP-β-CD to enhance aqueous solubility.

Materials:

  • 4-Amino-3-butoxybenzoic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or desired buffer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 20 g of HP-β-CD in purified water and bring the final volume to 100 mL.

  • Add Compound: Add the pre-weighed 4-Amino-3-butoxybenzoic acid directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir the mixture vigorously at room temperature for 12-24 hours. Sonication can be used to accelerate the process.

  • Clarify Solution: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant. This is your stock solution of the compound-cyclodextrin complex. The exact concentration should be determined analytically (e.g., via HPLC-UV) if precision is required.

Part 4: Troubleshooting & FAQs

Q6: What is the maximum final concentration of DMSO my cell-based assay can tolerate?

A6: This is a critical parameter that must be empirically determined for your specific cell type and assay. High concentrations of DMSO can be cytotoxic or interfere with biological processes.[18][19] A vehicle control (media with the same final DMSO concentration as your test article) is mandatory in all experiments.[10]

Assay TypeRecommended Max Final DMSO Conc.Rationale / Reference
Immortalized Cell Lines ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity.[10][18]
Primary Cell Cultures ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity.[10]
High-Throughput Screening 0.1% - 1.0%Often balanced between solubility needs and cell health.[10]
Enzyme/Biochemical Assays < 2%Less sensitive to cytotoxicity, but DMSO can still affect protein conformation.[19]
Q7: I've tried everything and my compound is still not soluble enough. What are my next steps?

A7: If you have exhausted the methods above, you may need to consider more advanced formulation strategies, which often bridge the gap between benchtop research and preclinical development.[12]

  • Co-Solvent Systems: Explore other co-solvents like DMF, NMP, or ethanol, or use a mixture (e.g., DMSO/PEG400).[20][21]

  • Surfactant-Based Formulations: Incorporating surfactants like Tween® 80 or Cremophor® EL can form micelles that solubilize the compound.[12][20] This is common for in vivo studies.

  • Particle Size Reduction: For scaling up, techniques like micronization or creating a nanosuspension can improve the dissolution rate by increasing the surface area of the compound.[12][22][23]

Summary of Solubilization Strategies

MethodProsConsBest For...
DMSO Stock Simple, fast, widely applicable.[10]Risk of precipitation upon dilution; potential for cell toxicity.[18]Initial in vitro screening, dose-response curves.
pH Adjustment Can achieve high aqueous solubility; avoids organic solvents.[1]May alter compound stability; can impact assay pH.Assays where organic solvents are prohibited and pH is controlled.
Cyclodextrin Significantly increases aqueous solubility; low toxicity.[13][17]More complex preparation; may alter bioavailability in vivo.Both in vitro and in vivo applications requiring higher concentrations.

References

  • Gautam, S., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Gautam, S., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Zorzi, G. K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Jadhav, P., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Vasconcelos, T., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Al-Bayati, M. N. F. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Various Authors. (n.d.). Methods of solubility enhancements. Slideshare. [Link]

  • Kumar, S., & Singh, A. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Various Authors. (2017). What effects does DMSO have on cell assays? Quora. [Link]

  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed. [Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Biology Stack Exchange. [Link]

  • PubChem (n.d.). 4-Amino-3-hydroxybenzoic acid. PubChem. [Link]

  • Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE. [Link]

  • CP Lab Safety (n.d.). 4-amino-3-butoxybenzoic acid, 95% Purity, C11H15NO3, 100 mg. CP Lab Safety. [Link]

  • Corbeil, R. L., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. PubMed. [Link]

  • K-Y. Wang, et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. [Link]

  • Wikipedia (n.d.). Carboxylic acid. Wikipedia. [Link]

  • Corbeil, R. L., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. ResearchGate. [Link]

  • University of Babylon (n.d.). Carboxylic Acids. University of Babylon. [Link]

  • Britannica (2025). Carboxylic acid. Britannica. [Link]

Sources

Troubleshooting

Strategies to minimize side reactions during the synthesis of 4-Amino-3-butoxybenzoic acid

Welcome to the technical support center for the synthesis of 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize side reactions. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Introduction to the Synthesis

The synthesis of 4-Amino-3-butoxybenzoic acid typically involves the etherification of a suitably protected 4-amino-3-hydroxybenzoic acid derivative, followed by deprotection. A common starting material is 4-amino-3-hydroxybenzoic acid. The amino group is often protected to prevent its reaction during the introduction of the butoxy group. The subsequent alkylation of the hydroxyl group and final deprotection yield the desired product. Each of these steps presents unique challenges and potential side reactions that can impact yield and purity.

General Synthetic Scheme:

A plausible synthetic route starts from 4-amino-3-hydroxybenzoic acid, which is a known compound.[1][2] The synthesis can be envisioned in the following steps:

  • Protection of the amino group: To prevent N-alkylation, the amino group is protected, for instance, as a carbamate (e.g., Cbz or Boc).[3][4]

  • Esterification of the carboxylic acid: To avoid side reactions with the carboxylic acid group during alkylation, it can be converted to an ester.

  • O-alkylation (Etherification): The hydroxyl group is then alkylated using a butylating agent (e.g., butyl bromide) in the presence of a base.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to yield the final product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-Amino-3-butoxybenzoic acid in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: I am getting a very low yield of 4-Amino-3-butoxybenzoic acid. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic sequence. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Protection/Deprotection:

    • Cause: The protecting groups for the amine or carboxylic acid may not be fully installed or removed, leading to a mixture of products and loss of the target molecule.[4]

    • Solution: Monitor the protection and deprotection steps closely using Thin Layer Chromatography (TLC). Ensure you are using the appropriate reagents and reaction conditions for the specific protecting group. For instance, the benzyloxycarbonyl (Cbz) group is stable under various conditions but can be removed by catalytic hydrogenation.[3]

  • Sub-optimal Alkylation Conditions:

    • Cause: The O-alkylation of the hydroxyl group might be inefficient. This could be due to an inappropriate choice of base, solvent, or temperature.

    • Solution:

      • Base Selection: Use a non-nucleophilic base to avoid competing reactions. A common choice is a carbonate base like potassium carbonate.

      • Solvent: A polar aprotic solvent like DMF or acetone is generally suitable for this type of reaction.

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.

  • Product Loss During Workup:

    • Cause: The product might be lost during extraction or purification steps. 4-Amino-3-butoxybenzoic acid has both acidic and basic functional groups, making its solubility pH-dependent.

    • Solution: Carefully control the pH during aqueous workup. To extract the product into an organic layer, the aqueous layer should be neutralized or made slightly basic. Conversely, to precipitate the product from an aqueous solution, adjust the pH to its isoelectric point. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[5]

Issue 2: Formation of Multiple By-products

Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several by-products. What are these by-products and how can I minimize their formation?

Answer: The formation of multiple by-products is a common challenge. The primary culprits are often related to the reactivity of the starting materials and intermediates.

  • N-Alkylation vs. O-Alkylation:

    • Cause: If the amino group is not adequately protected, it can compete with the hydroxyl group for the alkylating agent, leading to N-butylated and N,O-dibutylated by-products.

    • Solution: Effective protection of the amino group is crucial. Carbamates like Cbz or Boc are excellent choices as they are stable under the basic conditions of the alkylation step.[3][4]

  • Di-alkylation:

    • Cause: Similar to the issue above, if both the amino and hydroxyl groups are available for reaction, di-alkylation can occur.

    • Solution: A robust amino protecting group strategy is the most effective way to prevent this.

  • Decarboxylation:

    • Cause: Benzoic acids, especially those with electron-donating groups, can undergo decarboxylation at high temperatures.[6][7][8] This would lead to the formation of 2-butoxyaniline.

    • Solution: Conduct the reaction at the lowest effective temperature. If high temperatures are unavoidable for the alkylation step, consider performing this step on an esterified derivative of the benzoic acid, which is generally more stable towards decarboxylation. The ester can then be hydrolyzed in the final step.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the best methods to obtain pure 4-Amino-3-butoxybenzoic acid?

Answer: Purification can be challenging due to the amphoteric nature of the product and the presence of structurally similar by-products.

  • Recrystallization:

    • Technique: This is often the most effective method for purifying the final solid product.

    • Solvent Selection: A good solvent system will dissolve the compound when hot but have low solubility when cold. Mixtures of solvents like ethanol/water or methanol/water are good starting points.[5] Experiment with different solvent ratios to find the optimal conditions.

  • Column Chromatography:

    • Technique: If recrystallization is ineffective, column chromatography can be used.

    • Stationary and Mobile Phase: Silica gel is a common stationary phase. The mobile phase should be chosen based on the polarity of the product and impurities. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity might be necessary to separate the components effectively.

  • Acid-Base Extraction:

    • Technique: The amphoteric nature of the product can be exploited for purification.

    • Procedure:

      • Dissolve the crude product in an organic solvent.

      • Extract with a dilute acid (e.g., HCl) to protonate the amino group and move the product to the aqueous layer, leaving non-basic impurities in the organic layer.

      • Neutralize the aqueous layer to precipitate the product.

      • Alternatively, extract with a dilute base (e.g., NaHCO3) to deprotonate the carboxylic acid and move the product to the aqueous layer, leaving non-acidic impurities behind. Then, acidify the aqueous layer to precipitate the product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the amino function in this synthesis?

A1: The benzyloxycarbonyl (Cbz) group is a highly suitable choice. It is easily introduced by reacting the amine with benzyl chloroformate.[3] The Cbz group is stable to a wide range of reaction conditions, including the basic conditions used for O-alkylation. Its removal is typically clean and efficient via catalytic hydrogenation, which is a mild method that is unlikely to affect other functional groups in the molecule.[3]

Q2: Can I perform the O-alkylation directly on 4-amino-3-hydroxybenzoic acid without protecting groups?

A2: While it might seem simpler, direct alkylation is not recommended. The amino group is nucleophilic and will compete with the hydroxyl group for the alkylating agent, leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. This makes the purification process exceedingly difficult and significantly lowers the yield of the desired product. Furthermore, the carboxylic acid can react with the base, potentially leading to other side reactions.

Q3: My final product is colored. How can I decolorize it?

A3: Colored impurities often arise from oxidation of the amino or hydroxyl groups. Treating a solution of your crude product with activated charcoal before the final recrystallization step can effectively remove these colored impurities.[5]

Q4: At what temperature should I conduct the O-alkylation step?

A4: The optimal temperature will depend on the specific substrate, solvent, and base used. It is advisable to start the reaction at a moderate temperature (e.g., room temperature to 50°C) and monitor its progress by TLC. If the reaction is slow, the temperature can be gradually increased. Avoid excessively high temperatures to minimize the risk of decarboxylation.[7]

Q5: How can I confirm the structure of my final product?

A5: A combination of spectroscopic techniques should be used for structural confirmation.

  • ¹H NMR Spectroscopy: This will show the characteristic peaks for the aromatic protons, the protons of the butoxy group, and the protons of the amino and carboxylic acid groups.

  • ¹³C NMR Spectroscopy: This will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the N-H, O-H, C=O, and C-O functional groups.

IV. Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Key Steps
StepReagents & SolventsTemperatureKey Considerations
Amino Protection (Cbz) Benzyl chloroformate, NaHCO₃, Dioxane/Water0°C to RTMaintain pH around 8-9.
O-Alkylation 1-Bromobutane, K₂CO₃, DMF60-80°CEnsure anhydrous conditions.
Ester Hydrolysis LiOH, THF/Water/MethanolRoom TemperatureMonitor by TLC to avoid over-reaction.[9]
Cbz Deprotection H₂, Pd/C, MethanolRoom TemperatureEnsure complete removal of the catalyst.[10]
Diagrams
General Workflow for Synthesis

Synthesis_Workflow Start 4-Amino-3-hydroxybenzoic acid Protection Amino Group Protection (e.g., Cbz) Start->Protection Alkylation O-Alkylation with Butyl Bromide Protection->Alkylation Deprotection Deprotection (e.g., Hydrogenolysis) Alkylation->Deprotection Purification Purification (Recrystallization) Deprotection->Purification Product 4-Amino-3-butoxybenzoic acid Purification->Product

Caption: A simplified workflow for the synthesis of 4-Amino-3-butoxybenzoic acid.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze TLC of crude product Start->Check_TLC Multiple_Spots Multiple Spots? Check_TLC->Multiple_Spots Side_Reactions Address Side Reactions: - Incomplete protection - N-alkylation - Decarboxylation Multiple_Spots->Side_Reactions Yes Single_Spot Mainly one spot? Multiple_Spots->Single_Spot No Workup_Loss Investigate Product Loss during Workup: - Check pH during extraction - Optimize recrystallization solvent Single_Spot->Workup_Loss Incomplete_Reaction Check for unreacted starting material Single_Spot->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature Incomplete_Reaction->Optimize_Conditions

Caption: A decision tree to troubleshoot low product yield during synthesis.

V. References

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. (n.d.). Retrieved from

  • Church, G., et al. (n.d.). 2.4 Photocleavable Protecting Groups. Retrieved from

  • Esterification of hydroxybenzoic acids - US5260475A - Google Patents. (n.d.). Retrieved from

  • Decarboxylative Hydroxylation of Benzoic Acids | Request PDF - ResearchGate. (n.d.). Retrieved from

  • (PDF) Decarboxylative Hydroxylation of Benzoic Acids - ResearchGate. (n.d.). Retrieved from

  • 4-Amino-3-butoxybenzoic acid - ChemScene. (n.d.). Retrieved from

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from

  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts - ACS Publications. (2020). Retrieved from

  • By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid - Benchchem. (n.d.). Retrieved from

  • decarboxylation of carboxylic acids and their salts - Chemguide. (n.d.). Retrieved from

  • In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid - Benchchem. (n.d.). Retrieved from

  • Amino Acid-Protecting Groups - SciSpace. (n.d.). Retrieved from

  • Amino Protecting Group-Benzyl Series - Suzhou Highfine Biotech. (2025). Retrieved from

  • Application Notes and Protocols for the Esterification of 3-Hydroxybenzoic Acid - Benchchem. (n.d.). Retrieved from

  • 4-Amino-3-butoxybenzoic acid - Vulcanchem. (n.d.). Retrieved from

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Preparation of 4-amino-3-hydroxybenzoic acid - PrepChem.com. (n.d.). Retrieved from

    • Carboxyl protecting groups. - GCW Gandhi Nagar Jammu. (n.d.). Retrieved from

  • Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid - Benchchem. (n.d.). Retrieved from

  • 4-Amino-3-methoxybenzoic acid synthesis - ChemicalBook. (n.d.). Retrieved from

  • 4-Amino-3-hydroxybenzoic acid synthesis - ChemicalBook. (n.d.). Retrieved from

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Retrieved from

  • 4-amino-3-butoxybenzoic acid, 95% Purity, C11H15NO3, 100 mg - CP Lab Safety. (n.d.). Retrieved from

  • 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem. (n.d.). Retrieved from

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (2018). Retrieved from

  • 4-Amino-3-hydroxybenzoic acid:a fundamental building block - ChemicalBook. (2023). Retrieved from

  • Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols - PubMed. (2006). Retrieved from

  • Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study - DOI. (n.d.). Retrieved from

  • Alkoxy-benzoic acids - CONICET. (n.d.). Retrieved from

  • Benzoic acid - American Chemical Society. (2020). Retrieved from

  • Benzoic acid - Wikipedia. (n.d.). Retrieved from

  • The Role of 4-Amino-3-hydroxybenzoic Acid in Pharmaceutical Synthesis. (n.d.). Retrieved from

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004). Retrieved from

  • Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro - PubMed. (2013). Retrieved from

  • (PDF) Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - ResearchGate. (2017). Retrieved from

Sources

Optimization

Overcoming challenges in the purification of 4-Amino-3-butoxybenzoic acid

Welcome to the technical support center for the purification of 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable compound. The following troubleshooting guides and FAQs are structured to address specific experimental issues with a focus on the underlying scientific principles.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[1] For 4-Amino-3-butoxybenzoic acid, with its polar amino and carboxylic acid groups and a nonpolar butoxy chain, selecting the right solvent system is critical.

Q1: My crude 4-Amino-3-butoxybenzoic acid won't dissolve in the hot recrystallization solvent. What's going wrong?

Answer:

There are a few potential reasons for poor dissolution:

  • Inappropriate Solvent Choice: The solvent may not be polar enough to dissolve the compound even when hot. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[2] For 4-Amino-3-butoxybenzoic acid, consider more polar solvents or solvent mixtures.

  • Insufficient Solvent: You may not have used enough solvent. Add the hot solvent in small portions until the solid just dissolves to avoid using a large excess, which would reduce your yield.[3]

  • Insoluble Impurities: Your crude material might contain insoluble impurities. If most of the solid has dissolved but some particulates remain, you should perform a hot gravity filtration to remove them before allowing the solution to cool.[4]

Recommended Action Plan:

  • Solvent Screening: On a small scale, test the solubility of your crude product in various solvents at room temperature and upon heating.[5] A good solvent will dissolve the compound when hot but not at room temperature.[1]

  • Use a Solvent Mixture: A mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.[6] Common solvent mixtures for compounds with mixed polarity include ethanol/water, acetone/water, or ethyl acetate/hexane.[7]

Q2: No crystals are forming after I cool the solution. What should I do?

Answer:

The absence of crystal formation upon cooling is a common issue, often due to one of the following:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point.[6]

  • Excess Solvent: Too much solvent was used, and the solution is not saturated enough for crystals to form.[6]

  • Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation.[8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The tiny scratches on the glass can provide a surface for nucleation.[3]

    • Seed Crystals: If you have a small amount of pure 4-Amino-3-butoxybenzoic acid, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.[3]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when a compound with a relatively low melting point is recrystallized from a concentrated solution, and the solution becomes saturated at a temperature above the compound's melting point.[9]

Strategies to Prevent Oiling Out:

  • Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve it. Then, allow the more dilute solution to cool slowly.[9]

  • Lower the Cooling Temperature Slowly: Try to retard precipitation until the solution has cooled to a temperature below the compound's melting point.[9]

  • Change the Solvent System: Use a solvent with a lower boiling point.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is crucial for successful recrystallization. Here is a table of common solvents and their properties to guide your selection for 4-Amino-3-butoxybenzoic acid.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May be a good "poor" solvent in a mixture with a more organic solvent like ethanol due to the polar functional groups of the target molecule.[2]
EthanolHigh78A good general-purpose solvent for moderately polar compounds.[2]
AcetoneMedium56Often used in solvent mixtures with nonpolar solvents like hexanes.[2]
Ethyl AcetateMedium77Can be effective, especially in a mixture with hexanes.[2]
Hexane/HeptaneLow69/98Likely a "poor" solvent for this compound; useful as an anti-solvent in a mixed-solvent system.[7]
TolueneLow111Can be a good choice for aromatic compounds, often used in combination with a less polar solvent for cooling.[7]
Experimental Workflow: Recrystallization

Here is a detailed, step-by-step methodology for the recrystallization of 4-Amino-3-butoxybenzoic acid.

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation A Place crude solid in flask B Add minimal hot solvent until dissolved A->B C Filter hot solution to remove insoluble impurities B->C Insoluble impurities present? D Cool slowly to room temperature B->D No insoluble impurities C->D E Cool in ice bath to maximize yield D->E F Collect crystals by vacuum filtration E->F G Wash with minimal ice-cold solvent F->G H Dry crystals G->H

Troubleshooting Guide: Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[10]

Q1: I'm seeing poor separation of my product from impurities on a silica gel TLC plate. What can I do?

Answer:

Poor separation on TLC often indicates an inappropriate solvent system. For a compound like 4-Amino-3-butoxybenzoic acid, which has both polar (amino, carboxylic acid) and nonpolar (butoxy, aromatic ring) features, finding the right mobile phase polarity is key.

Optimization Strategies:

  • Adjust Solvent Polarity:

    • If your compound has a very low Rf value (stays near the baseline), the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).

    • If your compound has a very high Rf value (travels with the solvent front), the mobile phase is too polar. Decrease the proportion of the polar solvent.

  • Incorporate an Acid or Base: The amino and carboxylic acid groups can interact strongly with the acidic silica gel.

    • Adding a small amount of a volatile acid (like acetic acid) to the mobile phase can help to protonate the amino group and improve the peak shape of acidic compounds.[11]

    • Conversely, adding a small amount of a volatile base (like triethylamine) can deprotonate the carboxylic acid and may improve separation.

  • Try Different Solvent Systems: Explore different solvent combinations. For aromatic acids, systems like toluene:acetone:methanol:ammonia have been used.[12] Other common systems for polar compounds include dichloromethane/methanol.

Q2: My product seems to be degrading on the silica gel column, leading to low yield. What are my options?

Answer:

The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[11]

Recommended Actions:

  • TLC Stability Test: Spot your crude product on a TLC plate and let it sit for an hour or two before developing. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.

  • Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in the mobile phase containing a small amount of a base like triethylamine (e.g., 0.1-1%). This will neutralize the acidic sites on the silica.[4]

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is available in neutral, acidic, and basic forms. Basic or neutral alumina can be a good alternative for compounds that are sensitive to acid.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often a good choice for compounds that are challenging to purify on normal-phase silica.

Logical Workflow for Troubleshooting Chromatography

G Start Poor Separation on TLC A Is the Rf value too high or too low? Start->A B Adjust mobile phase polarity A->B Yes C Are the spots streaking? A->C No B->C D Add acid/base modifier to mobile phase C->D Yes E Is the yield low from the column? C->E No D->E F Consider compound degradation E->F Yes H Achieved good separation E->H No G Use deactivated silica or alternative stationary phase F->G G->H

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 4-Amino-3-butoxybenzoic acid?

Answer:

Based on available data, here are some key physical properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃[13]
Molecular Weight209.24 g/mol [13]
AppearanceWhite to off-white solidInferred from similar compounds
StorageSealed in a dry place, refrigerated (2-8°C) for long-term stability.[13]
Q2: What are the likely impurities in a synthesis of 4-Amino-3-butoxybenzoic acid?

Answer:

The impurity profile will depend on the synthetic route. A common route to similar compounds involves the modification of a precursor like 4-aminobenzoic acid.[14] Potential impurities could include:

  • Unreacted Starting Materials: For example, 4-aminobenzoic acid or a precursor to the butoxy group.

  • Over-reaction Products: If the synthesis involves electrophilic aromatic substitution, di-substituted products could form.

  • Isomeric Impurities: Depending on the regioselectivity of the reactions, other isomers might be present.

  • Solvent and Reagent Residues: Residual solvents and byproducts from reagents used in the synthesis.[15]

Q3: What analytical methods are best for assessing the purity of the final product?

Answer:

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for quantifying the purity and identifying impurities. Both reversed-phase and normal-phase methods can be developed.[16][17]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess purity and monitor the progress of purification.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.

References

  • AKJournals. (n.d.). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from [Link]

  • Al-Warthan, A. A., Al-Showiman, S. S., & Al-Turki, T. M. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Applications, 668(2), 199-219. Retrieved from [Link]

  • ResearchGate. (2006). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Jack Westin. (n.d.). Column Chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • ACS Publications. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • PubMed Central. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-amino-3-butoxybenzoic acid, 95% Purity, C11H15NO3, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2024). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]

  • PubMed. (1983). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Retrieved from [Link]

  • ResearchGate. (2023). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Inconsistencies in Experimental Results Involving 4-Amino-3-butoxybenzoic acid

Welcome to the technical support resource for 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and resolve common experimental chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Amino-3-butoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and resolve common experimental challenges encountered with this versatile chemical intermediate. As a molecule possessing three distinct functional groups—a carboxylic acid, an aromatic amine, and a butoxy ether—its behavior in solution and reactions can be complex. This document provides in-depth, cause-and-effect explanations and validated protocols to ensure consistency and success in your experiments.

Section 1: Troubleshooting Solubility Issues

Inconsistencies often begin with improper solubilization. The amphoteric nature of 4-Amino-3-butoxybenzoic acid, combined with its bulky butoxy group, dictates a nuanced approach to solvent selection and preparation.

Q1: My 4-Amino-3-butoxybenzoic acid is not dissolving, or is dissolving poorly. What is the underlying issue and how can I fix it?

A1: The poor solubility of 4-Amino-3-butoxybenzoic acid in many common laboratory solvents stems from its ability to exist as a zwitterion, where the acidic carboxylic group protonates the basic amino group, forming a salt-like internal structure. This strong intermolecular interaction increases the lattice energy, making it difficult for solvent molecules to break the solid apart.

Your troubleshooting approach should be systematic, starting with the least aggressive methods.

Troubleshooting Protocol: Achieving Complete Solubilization

  • Verify Solvent Choice: For organic reactions, highly polar aprotic solvents are the most effective. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent first choices due to their ability to disrupt the compound's hydrogen bonding network.[1]

  • Increase Mechanical Agitation: Before applying heat, ensure the mixture is stirring vigorously. If particles remain, sonication for 15-30 minutes can effectively break apart aggregates and enhance dissolution.

  • Apply Gentle Heating: Gently warm the solution (e.g., to 40-50°C) while stirring.[1] Be cautious, as excessive heat can cause degradation, particularly oxidation of the amino group, which may manifest as a color change (e.g., to yellow or brown).

  • For Aqueous Solutions, Adjust pH: The compound's solubility in water is extremely pH-dependent.[1]

    • To dissolve in a basic medium: Add a dilute base (e.g., 1 M NaOH or K₂CO₃) dropwise. This deprotonates the carboxylic acid to form a highly soluble carboxylate salt.

    • To dissolve in an acidic medium: Add a dilute acid (e.g., 1 M HCl). This protonates the amino group, forming a soluble ammonium salt. Note that the carboxylic acid will be protonated and less soluble at very low pH.

Data Presentation: Recommended Solvents

SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
DMSOPolar Aprotic47189Excellent choice for creating high-concentration stock solutions.
DMFPolar Aprotic37153Good alternative to DMSO, often used in peptide coupling and other synthetic reactions.[2]
MethanolPolar Protic3365Moderate solubility; may require heating. Often used for purification by recrystallization.[3]
WaterPolar Protic80100Poor solubility at neutral pH. Solubility is significantly enhanced by adjusting pH to >8 or <4.[1]
DichloromethaneNonpolar Aprotic940Very low solubility. Primarily used in solvent systems for purification (e.g., recrystallization).[3]

Visualization: Solubility Troubleshooting Workflow

Below is a decision tree to guide you through resolving solubility challenges.

Start Start: Compound is insoluble Solvent_Check Is the solvent appropriate? (e.g., DMSO, DMF) Start->Solvent_Check Agitate Increase agitation (Vortex / Sonicate) Solvent_Check->Agitate Yes Reassess Reassess experiment: Is a different solvent system required? Solvent_Check->Reassess No Heat Apply gentle heat (40-50°C) Agitate->Heat Still Insoluble Success Success: Compound Dissolved Agitate->Success Dissolved Aqueous Is this an aqueous solution? Heat->Aqueous Still Insoluble Heat->Success Dissolved Adjust_pH Adjust pH (Basic for -COO⁻, Acidic for -NH₃⁺) Aqueous->Adjust_pH Yes Aqueous->Reassess No Adjust_pH->Reassess Still Insoluble Adjust_pH->Success Dissolved

Caption: A decision tree for troubleshooting solubility issues.

Section 2: Addressing Reaction Inconsistencies

The reactivity of 4-Amino-3-butoxybenzoic acid is governed by its functional groups. Inconsistent reaction outcomes often point to side reactions or incomplete activation.

Q2: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes?

A2: Low yields can often be traced back to several key factors:

  • Incomplete Solubilization: If the compound is not fully dissolved, the reaction becomes diffusion-limited, drastically slowing the rate and preventing completion. Always ensure a homogenous solution before proceeding.

  • Nucleophilicity of the Amino Group: The amino group is a potent nucleophile and can compete in reactions. For example, in an esterification reaction, if you are trying to form a methyl ester using a reagent like methyl iodide, you risk N-methylation of the amino group.

  • Activation of the Carboxylic Acid: For amide or ester bond formation, the carboxylic acid's hydroxyl group is a poor leaving group and requires activation. Incomplete activation is a common reason for failed reactions.

  • Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation, which can consume the starting material and generate colored impurities.

Visualization: Key Reactive Sites

The following diagram highlights the functional groups and their primary chemical properties.

mol pos1 lab1 Acidic Site Requires activation for amidation/esterification pos1->lab1 pos2 lab2 Nucleophilic & Basic Site Prone to oxidation and side reactions pos2->lab2 pos3 lab3 Steric Bulk & Lipophilic Site Influences solubility and binding pos3->lab3 Reaction 1. Chemical Reaction (e.g., Amide Coupling) Workup 2. Aqueous Workup (e.g., Extraction) Reaction->Workup Purify 3. Purification (Recrystallization or Chromatography) Workup->Purify Crude Product Analyze 4. Purity & Identity Check (HPLC, LC-MS, NMR) Purify->Analyze Isolated Product Analyze->Purify Impure Final Pure Compound Analyze->Final Purity ≥ 95%

Sources

Optimization

Technical Support Center: Accurate Quantification of 4-Amino-3-butoxybenzoic Acid

Welcome to the technical support center for the accurate quantification of 4-Amino-3-butoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of 4-Amino-3-butoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis. Our goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 4-Amino-3-butoxybenzoic acid, providing foundational knowledge to inform your experimental design.

Q1: What are the key physicochemical properties of 4-Amino-3-butoxybenzoic acid that influence its analytical behavior?

A1: Understanding the physicochemical properties of 4-Amino-3-butoxybenzoic acid is crucial for method development. Its structure contains both a weakly acidic carboxylic acid group and a weakly basic amino group, making it an amphoteric compound. The butoxy group adds significant non-polar character. These features dictate its solubility and chromatographic retention. For instance, the pH of the mobile phase will critically affect its ionization state and, consequently, its retention in reversed-phase chromatography.

Table 1: Physicochemical Properties of 4-Amino-3-butoxybenzoic acid

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃Vulcanchem[1]
Molecular Weight209.24 g/mol Vulcanchem[1]
Boiling Point383.5 °C at 760 mmHgVulcanchem[1]
pKa (predicted)~4.5 (acidic), ~2.5 (basic)N/A

Q2: Which analytical technique is most suitable for the quantification of 4-Amino-3-butoxybenzoic acid?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the most appropriate technique. Given the presence of a chromophore in the aromatic ring, UV detection is a viable option. However, for complex matrices such as biological fluids, LC-MS/MS is superior due to its ability to minimize interferences, providing more accurate and precise quantification.[2][3]

Q3: Why is peak shape often a problem when analyzing aromatic amines like 4-Amino-3-butoxybenzoic acid, and how can it be addressed?

A3: Aromatic amines are prone to peak tailing in reversed-phase HPLC. This is often due to secondary interactions between the basic amino group and residual acidic silanol groups on the silica-based stationary phase.[4][5] To mitigate this, consider the following:

  • Use a high-purity, end-capped column: Modern columns have fewer accessible silanol groups.

  • Adjust mobile phase pH: A slightly acidic mobile phase (e.g., pH 3-4 with formic acid) will protonate the amino group, which can improve peak shape.

  • Add a competing base: A small amount of a competing amine, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your analysis.

Guide 1: HPLC and LC-MS/MS Method Development and Optimization

Issue: Poor peak shape (tailing or fronting)

  • Cause: Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.[4][5]

  • Solution:

    • Column Selection: Employ a high-purity, end-capped C18 or a phenyl-hexyl column for alternative selectivity.

    • Mobile Phase pH: Adjust the mobile phase pH. For this amphoteric compound, a pH around 3-4 is a good starting point to ensure the carboxylic acid is protonated and the amine is in its cationic form.

    • Sample Overload: Reduce the injection volume or sample concentration.[6]

    • Flow Rate: Optimize the flow rate. A very high flow rate can sometimes lead to peak distortion.[7]

Issue: Inconsistent retention times

  • Cause: Insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[8]

  • Solution:

    • Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[8]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

    • Temperature Control: Use a column oven to maintain a constant temperature.[8]

Issue: Low sensitivity in LC-MS/MS

  • Cause: Inefficient ionization, suboptimal MS parameters, or matrix effects.[9]

  • Solution:

    • Ionization Source Optimization: Optimize electrospray ionization (ESI) parameters, including capillary voltage, gas flow rates, and temperature.[10] Given the presence of a basic nitrogen, positive ion mode is generally preferred.

    • Mobile Phase Additives: The use of volatile mobile phase additives like formic acid or ammonium formate can enhance ionization.[11]

    • Matrix Effects: Assess and mitigate matrix effects, especially in biological samples. This can be achieved through more effective sample preparation or the use of a stable isotope-labeled internal standard.[9]

Guide 2: Sample Preparation

Issue: Low recovery from biological fluids (e.g., plasma, urine)

  • Cause: Inefficient extraction method or protein binding.

  • Solution:

    • Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile is often effective for precipitating proteins and releasing the analyte.[12][13]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether can be used. Adjusting the pH of the aqueous phase to be acidic will ensure the analyte is in a less polar form, facilitating its extraction into the organic phase.[14]

    • Solid-Phase Extraction (SPE): SPE offers the most effective cleanup and can be used to concentrate the sample. A mixed-mode or polymeric reversed-phase sorbent would be suitable for retaining 4-Amino-3-butoxybenzoic acid.[15][16]

Issue: Matrix effects in LC-MS/MS analysis

  • Cause: Co-eluting endogenous components from the sample matrix that suppress or enhance the ionization of the analyte.[9]

  • Solution:

    • Improve Sample Cleanup: Switch from PPT to LLE or SPE for a cleaner extract.[17]

    • Chromatographic Separation: Modify the HPLC method to better separate the analyte from interfering matrix components.

    • Internal Standard: Use a stable isotope-labeled internal standard, if available, as it will co-elute and experience similar matrix effects as the analyte, thus providing accurate quantification.

Experimental Protocols

The following protocols provide a starting point for method development and will require optimization and validation for your specific application.

Protocol 1: Suggested LC-MS/MS Method for Quantification in Plasma

This method is adapted from a validated procedure for structurally similar compounds.[2]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 1.0 | 5 | | 5.0 | 95 | | 6.0 | 95 | | 6.1 | 5 | | 8.0 | 5 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of 4-Amino-3-butoxybenzoic acid. The precursor ion will likely be [M+H]⁺.
  • Optimization: Optimize cone voltage and collision energy for the specific MRM transitions.
Protocol 2: Forced Degradation Study

To assess the stability of 4-Amino-3-butoxybenzoic acid and the specificity of the analytical method, forced degradation studies are recommended.[18][19]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Amino-3-butoxybenzoic acid in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60 °C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 1 M NaOH and keep at room temperature for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

3. Analysis:

  • After exposure, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration and analyze using the developed LC-MS/MS method.
  • Evaluate the chromatograms for the appearance of degradation products and the decrease in the parent peak area.

Visualizations

Workflow for Troubleshooting Poor Peak Shape

G cluster_system System-Wide Problems cluster_analyte Analyte-Specific Problems start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Potential System Issue check_frit Check for blocked column frit system_issue->check_frit check_connections Inspect tubing and connections check_frit->check_connections analyte_issue Potential Analyte-Specific Issue check_ph Optimize Mobile Phase pH analyte_issue->check_ph check_overload Reduce Sample Concentration check_ph->check_overload change_column Try different column chemistry check_overload->change_column G start Plasma Sample Collection ppt Protein Precipitation (Acetonitrile + IS) start->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical workflow for plasma sample preparation using protein precipitation.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Zhang, Y., et al. (2007). Identification and quantitative determination of benproperine metabolites in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 850(1-2), 348-356. Retrieved from [Link]

  • Fu, Y., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631-634. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Basicmedical Key. (2016). Extraction methods in pharmaceutical analysis. Retrieved from [Link]

  • LCGC International. (n.d.). How to Avoid Problems in LC–MS. Retrieved from [Link]

  • LCGC International. (n.d.). Advances in Sample Preparation for Biological Fluids. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Retrieved from [Link]

  • Puścion-Jakubik, A., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4419. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Weigel, S., et al. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry. Journal of Chromatography A, 1023(2), 183-195. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2014). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2014). Development of forced degradation and stability indicating studies of drugs—a review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link]

  • Gjerde, D. T., et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2014, 859340. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC–MS/MS. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2014). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2015). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Journal of Biological Sciences, 22(4), 444-448. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • ACTA Pharmaceutica Sciencia. (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. Retrieved from [Link]

  • Waters. (n.d.). Targeted Metabolomics and Lipidomics. Retrieved from [Link]

  • Kastel, R., et al. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296. Retrieved from [Link]

  • MDPI. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to Validating a Stability-Indicating HPLC Method for 4-Amino-3-butoxybenzoic Acid

In the landscape of pharmaceutical development, the assurance of a drug substance's stability is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. A stability-indicating analytic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of a drug substance's stability is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. A stability-indicating analytical method is therefore an indispensable tool, providing the empirical evidence that a molecule's critical quality attributes remain unchanged over time. This guide offers an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for 4-Amino-3-butoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, providing a robust, self-validating protocol that aligns with the stringent requirements of international regulatory bodies. We will objectively compare a rigorously validated method against the significant risks and scientific shortfalls of employing a non-validated or poorly characterized analytical alternative.

The Imperative for a Validated Stability-Indicating Method

A stability-indicating method must be able to accurately and unequivocally quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interferents.[1][2][3] Failure to do so can lead to an underestimation of degradation, resulting in a product that may not meet its label claims for potency and purity throughout its shelf life. For a molecule like 4-Amino-3-butoxybenzoic acid, which contains functionalities susceptible to oxidation and hydrolysis, a validated stability-indicating HPLC method is non-negotiable.

The validation process is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as principles outlined by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[4][5][6][7][8] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[9]

A Comparative Overview: Validated vs. Non-Validated Methods

FeatureRigorously Validated HPLC MethodNon-Validated or Poorly Characterized Method
Specificity Proven to resolve the API from all potential degradation products and impurities through forced degradation studies.Specificity is unknown. Co-elution of degradants with the API can lead to falsely high potency results.
Accuracy & Precision Demonstrated high degree of accuracy (closeness to the true value) and precision (repeatability of results) across the analytical range.Accuracy and precision are not established. Results are unreliable and cannot be trusted for critical decision-making.
Linearity & Range Confirmed linear relationship between concentration and detector response over a defined range, ensuring accurate quantification at different levels.The relationship between concentration and response is unverified, leading to potential quantification errors.
Robustness Method performance is shown to be unaffected by small, deliberate variations in chromatographic parameters, ensuring reliability in routine use.Minor changes in experimental conditions can lead to significant variations in results, indicating a lack of control.
Regulatory Compliance Meets the stringent requirements of regulatory agencies like the FDA and EMA for product registration and quality control.Fails to meet regulatory expectations, leading to delays in drug development and potential rejection of regulatory submissions.

Designing and Validating the HPLC Method: A Step-by-Step Protocol

The following sections detail the experimental protocols for validating a reversed-phase HPLC (RP-HPLC) method for the quantification of 4-Amino-3-butoxybenzoic acid and the monitoring of its degradation products.

Proposed Chromatographic Conditions

While a specific validated method for 4-Amino-3-butoxybenzoic acid is not widely published, a suitable starting point can be derived from methods for structurally similar compounds like other aminobenzoic acid derivatives.[10][11][12][13]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention and selectivity for moderately polar aromatic compounds like 4-Amino-3-butoxybenzoic acid.
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (40:60 v/v)The combination of an organic modifier (acetonitrile) and an acidic buffer provides good peak shape and resolution for acidic analytes.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and chromatographic efficiency.
Detection UV at 254 nmA common wavelength for the detection of aromatic compounds.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
The Validation Workflow

The validation of the analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Forced Degradation Studies cluster_2 Validation Parameter Assessment cluster_3 Documentation & Reporting Dev Initial Method Development Opt Method Optimization Dev->Opt Forced Stress Testing (Acid, Base, Oxidation, Thermal, Photolytic) Opt->Forced Specificity Demonstrate Specificity & Peak Purity Forced->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness Report Validation Report Generation Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Overall workflow for the validation of a stability-indicating HPLC method.

Forced Degradation Studies: The Cornerstone of a Stability-Indicating Method

Forced degradation, or stress testing, is crucial for developing and demonstrating the specificity of stability-indicating methods.[1][2][14][15] The goal is to generate a target degradation of approximately 5-20% of the active pharmaceutical ingredient to ensure that the method can separate the API from its potential degradation products.[16]

Forced_Degradation cluster_stress Stress Conditions API 4-Amino-3-butoxybenzoic acid Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Degradation (e.g., 80°C) API->Thermal Photo Photolytic Degradation (e.g., ICH Q1B light exposure) API->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Separation of API from Degradation Products Analysis->Result

Caption: Experimental design for forced degradation studies.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 4-Amino-3-butoxybenzoic acid in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified time. At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[16]

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl.[16]

  • Oxidative Degradation: Treat a solution of the drug substance with 3% hydrogen peroxide at room temperature. Monitor the degradation over time by HPLC.[16]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven. At various time points, dissolve a sample in a suitable solvent and analyze by HPLC.[16]

  • Photolytic Degradation: Expose the solid drug substance and a solution to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines. A control sample should be protected from light.[16][17]

Validation Parameters: Data and Acceptance Criteria

The following tables summarize the key validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[18][19]

Table 1: System Suitability

ParameterAcceptance CriteriaPurpose
Tailing Factor (T)T ≤ 2.0To ensure peak symmetry.
Theoretical Plates (N)N > 2000To demonstrate column efficiency.
%RSD of Peak Areas (n=6)≤ 2.0%To ensure the precision of the chromatographic system.

Table 2: Specificity

TestAcceptance Criteria
Resolution (Rs) between API and closest degradant peakRs > 2.0
Peak Purity (using PDA detector)Peak purity angle should be less than the peak purity threshold.

Table 3: Linearity

ParameterAcceptance Criteria
Concentration Range50% to 150% of the target concentration
Correlation Coefficient (r²)≥ 0.999
Y-interceptClose to zero

Table 4: Accuracy (Recovery)

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Table 5: Precision

TypeAcceptance Criteria (%RSD)
Repeatability (Intra-day, n=6)≤ 2.0%
Intermediate Precision (Inter-day, different analyst, n=6)≤ 2.0%

Table 6: Robustness

Parameter VariationAcceptance Criteria
Flow Rate (± 0.2 mL/min)System suitability parameters met.
Mobile Phase Composition (± 2% organic)System suitability parameters met.
Column Temperature (± 5 °C)System suitability parameters met.

Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodAcceptance Criteria
LODSignal-to-Noise ratio of 3:1Method should be able to detect the analyte.
LOQSignal-to-Noise ratio of 10:1The lowest concentration that can be quantified with acceptable precision and accuracy.

Conclusion: The Path to Reliable Data

The validation of a stability-indicating HPLC method is a rigorous, multi-faceted process that is fundamental to ensuring the quality and safety of pharmaceutical products. By following a systematic approach grounded in scientific principles and regulatory guidelines, researchers and drug development professionals can establish a reliable and robust analytical method for 4-Amino-3-butoxybenzoic acid. This not only ensures compliance but also provides a high degree of confidence in the data generated throughout the drug development lifecycle. The stark contrast with a non-validated method underscores the indispensable nature of this process for any organization committed to scientific integrity and patient well-being.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Levin, R. (2012). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Reddy, G. S., & Reddy, P. R. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Omicsonline. [https://www.omicsonline.org/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435-10004 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.php?aid=61311]([Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.php?aid=61311)

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Slideshare. (2016). ICH Q2 Analytical Method Validation. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharma Reporter. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Semantic Scholar. (n.d.). Stability Indicating HPLC Method Development and Validation. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Amino-3-butoxybenzoic Acid (CAS 23442-22-0): Applications in Pharma & Fine Chemicals. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Institutes of Health. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • Eruditio: Indonesia Journal of Food and Drug Safety. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • CEU Repositorio Institucional. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. [Link]

Sources

Comparative

A Comparative Analysis of 4-Amino-3-butoxybenzoic Acid and Its Homologs: A Guide for Researchers

Introduction: The Therapeutic Potential of Alkoxy-Substituted Aminobenzoic Acids In the landscape of medicinal chemistry, the 4-aminobenzoic acid scaffold is a cornerstone for the development of a diverse array of therap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Alkoxy-Substituted Aminobenzoic Acids

In the landscape of medicinal chemistry, the 4-aminobenzoic acid scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its structural versatility allows for modifications that can significantly influence its biological activity. This guide provides a comprehensive comparative analysis of 4-Amino-3-butoxybenzoic acid and its closely related alkoxy-substituted analogs: 4-Amino-3-methoxybenzoic acid, 4-Amino-3-ethoxybenzoic acid, and 4-Amino-3-propoxybenzoic acid.

These compounds are of particular interest due to their potential applications in local anesthesia, oncology, and infectious diseases.[1][2][3] The length of the alkoxy chain at the C-3 position is a critical determinant of the molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile. This guide will delve into a comparative analysis of their physicochemical characteristics, explore their biological activities with supporting, albeit limited, comparative data, and provide detailed experimental protocols for their evaluation. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the rational design of novel therapeutics based on this promising chemical series.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as its lipophilicity (LogP), acidity (pKa), and aqueous solubility, are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an alkoxy group at the C-3 position of 4-aminobenzoic acid systematically alters these properties. As the alkyl chain length increases from methoxy to butoxy, a corresponding increase in lipophilicity is generally observed. This trend can significantly impact the compound's ability to cross biological membranes and interact with its molecular targets.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
4-Amino-3-methoxybenzoic acidC₈H₉NO₃167.160.94.74
4-Amino-3-ethoxybenzoic acidC₉H₁₁NO₃181.191.44.75
3-Amino-4-propoxybenzoic acid*C₁₀H₁₃NO₃195.211.94.76
4-Amino-3-butoxybenzoic acidC₁₁H₁₅NO₃209.242.44.77

*Note: Data for the isomeric 3-Amino-4-propoxybenzoic acid is used as a proxy due to the limited availability of data for 4-Amino-3-propoxybenzoic acid. The predicted values are from publicly available databases and computational models and should be considered as estimates.[4][5][6][7]

This trend of increasing lipophilicity with longer alkyl chains is a key consideration for predicting the biological activity of these compounds.

Biological Activities: A Triad of Therapeutic Potential

The 4-amino-3-alkoxybenzoic acid series exhibits a fascinating polypharmacology, with documented activities as local anesthetics, anticancer agents, and antimicrobial compounds.

Local Anesthetic Activity: Modulating Nerve Conduction

Derivatives of 4-aminobenzoic acid are renowned for their local anesthetic properties.[1][2] The mechanism of action for this class of compounds involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[8] By binding to a specific site within the channel, they prevent the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby blocking the sensation of pain.[8]

The potency and duration of action of local anesthetics are closely linked to their lipophilicity.[9] Increased lipid solubility enhances the ability of the molecule to penetrate the nerve membrane and access its binding site on the sodium channel. Therefore, it is hypothesized that as the alkoxy chain length increases from methoxy to butoxy, the local anesthetic potency will also increase. A notable example is Oxybuprocaine (Benoxinate), which is the 2-(diethylamino)ethyl ester of 4-Amino-3-butoxybenzoic acid and is used as a topical anesthetic in ophthalmology.[5][10] Its efficacy is attributed to its rapid onset and moderate duration of action.[5]

Caption: Mechanism of local anesthetic action via sodium channel blockade.

Anticancer Activity: Targeting Proliferative Pathways

Emerging research has highlighted the potential of 4-aminobenzoic acid derivatives as anticancer agents.[3][11] While direct comparative studies on the alkoxy series are scarce, related compounds have shown promising results. For example, derivatives of 4-amino-3-chlorobenzoic acid have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[12] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, including A549 (lung), HepG2 (liver), and HCT-116 (colon).[12]

It is plausible that the 4-amino-3-alkoxybenzoic acids may also exert anticancer effects through similar mechanisms. The lipophilicity of these compounds could play a crucial role in their ability to penetrate cancer cell membranes and interact with intracellular targets. Further investigation is warranted to elucidate the specific molecular targets and signaling pathways modulated by this series of compounds.

Antimicrobial Activity: Disrupting Microbial Growth

The 4-aminobenzoic acid scaffold is a well-established pharmacophore in antimicrobial drug discovery.[2][13] Sulfonamides, a major class of antibiotics, act as competitive inhibitors of dihydropteroate synthase, an enzyme that utilizes para-aminobenzoic acid (PABA) for folic acid synthesis in bacteria. While the alkoxy-substituted analogs are not sulfonamides, they may possess intrinsic antimicrobial properties.

Studies on various derivatives of 4-aminobenzoic acid have demonstrated activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[14] The mechanism of action may involve the inhibition of essential metabolic pathways or the disruption of the bacterial cell membrane. The increasing lipophilicity of the alkoxy series could enhance their interaction with and disruption of the lipid-rich bacterial cell wall and membrane, potentially leading to increased antimicrobial potency.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To facilitate further research and a standardized comparison of these compounds, detailed experimental protocols for key biological assays are provided below.

Protocol 1: Guinea Pig Intradermal Anesthesia Model (Wheal Test)

This in vivo assay is a classic method for evaluating the efficacy of local anesthetics.

Objective: To determine the onset and duration of local anesthetic activity.

Materials:

  • Healthy adult guinea pigs (300-400 g)

  • Test compounds (4-amino-3-alkoxybenzoic acids) and a standard (e.g., Lidocaine) dissolved in sterile saline.

  • Tuberculin syringes with 27-gauge needles.

  • Fine-tipped forceps or a sharp needle for sensory testing.

  • Timer.

Procedure:

  • Animal Preparation: Acclimatize the guinea pigs to the laboratory environment. On the day of the experiment, gently shave the dorsal thoracolumbar region.

  • Intradermal Injection: Inject 0.1 mL of the test solution intradermally to raise a distinct wheal (a raised, blanched area of skin). Inject the vehicle (saline) as a negative control and the standard anesthetic as a positive control at separate, marked sites.

  • Sensory Testing: At regular intervals (e.g., every 2-5 minutes), gently probe the center of the wheal with the forceps or a sharp needle. Assess the animal's response (e.g., skin twitch, vocalization). The absence of a response indicates successful anesthesia.

  • Data Recording:

    • Onset of Anesthesia: The time from injection to the first absence of a response.

    • Duration of Anesthesia: The time from the onset of anesthesia until the return of a positive response to stimulation.

  • Data Analysis: Compare the mean onset and duration of anesthesia for each test compound to the controls.

Guinea_Pig_Wheal_Test cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Shave Shave dorsal region of guinea pig Prepare_Solutions Prepare test, standard, and control solutions Inject Inject 0.1 mL intradermally to form a wheal Prepare_Solutions->Inject Test_Response Probe wheal with needle at intervals Inject->Test_Response Record_Time Record onset and duration of anesthesia Test_Response->Record_Time Compare Compare mean onset and duration times Record_Time->Compare

Caption: Workflow for the guinea pig intradermal wheal test.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116).

  • Complete cell culture medium.

  • 96-well microplates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microplates.

  • Test compounds dissolved in a suitable solvent.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Microplate reader or visual inspection.

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). This can be done visually or by measuring the optical density at 600 nm with a microplate reader.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data and the known properties of related compounds allow for the formulation of a preliminary structure-activity relationship for the 4-amino-3-alkoxybenzoic acid series.

  • Lipophilicity and Potency: The increasing length of the alkoxy chain is expected to increase lipophilicity, which is likely to correlate with increased potency in local anesthetic and potentially antimicrobial and anticancer activities. However, an optimal chain length may exist, beyond which increased lipophilicity could lead to decreased aqueous solubility and unfavorable pharmacokinetic properties.

  • Target Engagement: The electronic properties of the alkoxy group can influence the binding affinity of the molecule to its target proteins. Further studies are needed to understand how the different alkoxy groups affect the interaction with the voltage-gated sodium channel, as well as potential anticancer and antimicrobial targets.

Future research should focus on:

  • A systematic synthesis and head-to-head comparison of the physicochemical and biological properties of the complete 4-amino-3-alkoxybenzoic acid series.

  • Elucidation of the specific molecular targets and mechanisms of action for their anticancer and antimicrobial activities.

  • In vivo efficacy and safety studies to validate the therapeutic potential of the most promising candidates.

Conclusion

4-Amino-3-butoxybenzoic acid and its shorter-chain alkoxy analogs represent a promising class of compounds with a rich pharmacological profile. Their potential as local anesthetics, anticancer agents, and antimicrobial drugs warrants further investigation. This guide has provided a comparative framework, highlighting the importance of the alkoxy chain length in modulating the physicochemical and biological properties of these molecules. By employing the detailed experimental protocols provided, researchers can systematically evaluate these compounds and contribute to the development of novel and effective therapeutics.

References

  • PubChem. 4-Amino-3-ethoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Patsnap Synapse. What is Benoxinate Hydrochloride used for?. [Link]

  • Wikipedia. Oxybuprocaine. [Link]

  • Patsnap Synapse. What is the mechanism of Benoxinate Hydrochloride?. [Link]

  • Georganics. 4-Amino-3-methoxybenzoic acid - High purity | EN. [Link]

  • PubChem. 3-Amino-4-propoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • RSC Publishing. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Slideshare. Screening of Local Anaesthestics. [Link]

  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • PharmaCompass. Oxybuprocaine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ResearchGate. Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI). [Link]

  • Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]

  • Figshare. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

  • ResearchGate. (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Deranged Physiology. Pharmacology of local anaesthetics. [Link]

  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management. [Link]

  • Pocket Dentistry. 3 Pharmacology of local anaesthetics. [Link]

  • AccessAnesthesiology. Local Anesthetics | Morgan & Mikhail's Clinical Anesthesiology, 6e. [Link]

  • ResearchGate. Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and.... [Link]

  • PubChem. 4-Amino-3-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Anesthesia Key. Local Anesthetics. [Link]

  • PMC. Local Anesthetics: Review of Pharmacological Considerations. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-3-butoxybenzoic Acid Analogs

Introduction: The 4-Amino-3-butoxybenzoic Acid Scaffold The 4-Amino-3-butoxybenzoic acid scaffold is a key structural motif found in pharmacologically active compounds, most notably in the local anesthetic, Oxybuprocaine...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Amino-3-butoxybenzoic Acid Scaffold

The 4-Amino-3-butoxybenzoic acid scaffold is a key structural motif found in pharmacologically active compounds, most notably in the local anesthetic, Oxybuprocaine.[1] This scaffold is a derivative of para-aminobenzoic acid (PABA), a well-known building block in medicinal chemistry.[2] The core structure consists of a benzoic acid with an amino group at the 4-position and a butoxy group at the 3-position. These substitutions significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

The general structure of a local anesthetic comprises three key components: a lipophilic aromatic ring, an intermediate linker (commonly an ester or amide), and a hydrophilic amino group.[2][3] In the context of 4-Amino-3-butoxybenzoic acid analogs, the butoxy group enhances the lipophilicity of the aromatic ring, a crucial factor for penetrating nerve membranes.[4]

Comparative Analysis of Predicted Biological Activity

The biological activity of 4-Amino-3-butoxybenzoic acid analogs is anticipated to be highly dependent on modifications to three primary regions of the molecule: the hydrophilic amino group, the intermediate linker, and the lipophilic aromatic core, including the butoxy chain. The following table outlines predicted trends in local anesthetic activity based on systematic structural variations.

Analog Modification Predicted Local Anesthetic Activity Rationale
1 (Parent) 4-Amino-3-butoxybenzoic acidLowLacks the complete tripartite structure of a typical local anesthetic.
2 (Oxybuprocaine) 2-(diethylamino)ethyl esterHighClinically used local anesthetic; serves as the benchmark for comparison.[1]
3 2-(dimethylamino)ethyl esterModerate to HighReduced steric bulk around the terminal nitrogen may slightly decrease potency compared to the diethyl analog.
4 3-(diethylamino)propyl esterHighIncreased chain length of the linker can enhance lipophilicity and potency, but may also increase toxicity.[3]
5 Amide linker (Procainamide analog)ModerateAmides are generally more resistant to hydrolysis than esters, leading to a longer duration of action but potentially lower potency.[4]
6 Variation in alkoxy chain (ethoxy)ModerateA shorter alkoxy chain reduces lipophilicity, which is expected to decrease potency.
7 Variation in alkoxy chain (hexyloxy)HighA longer alkoxy chain increases lipophilicity, potentially enhancing potency up to a certain cutoff point.
8 Substitution on the amino group (N-methyl)Low to ModerateN-alkylation of the 4-amino group can alter its electronic properties and steric hindrance, likely reducing activity.

Deciphering the Structure-Activity Relationship: A Mechanistic Overview

The local anesthetic activity of these compounds is primarily mediated by their ability to block voltage-gated sodium channels in nerve membranes.[1] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of action potentials and resulting in a loss of sensation.[1]

The Lipophilic Aromatic Core

The aromatic ring, substituted with the butoxy group, is responsible for the molecule's lipophilicity. This property is critical for the drug to partition into the lipid bilayer of the nerve cell membrane and access its binding site on the sodium channel.

  • Alkoxy Chain Length: Increasing the length of the alkoxy chain (e.g., from butoxy to hexyloxy) is predicted to increase lipophilicity and, consequently, anesthetic potency. However, an excessive increase in chain length can lead to decreased aqueous solubility and poor bioavailability.

  • Electron-Donating Groups: The amino and alkoxy groups are electron-donating, which increases the electron density of the carbonyl oxygen in ester-linked analogs.[4] This is thought to enhance the binding affinity to the receptor site.[4]

The Intermediate Linker

The nature of the linker group (ester or amide) and its length are crucial determinants of the drug's duration of action and metabolic stability.

  • Ester vs. Amide: Ester-linked anesthetics like Oxybuprocaine are susceptible to hydrolysis by plasma esterases, leading to a shorter duration of action. Amide-linked analogs are more stable and generally have a longer duration of action.[4]

  • Linker Chain Length: The length of the hydrocarbon chain connecting the aromatic ring to the hydrophilic amine affects the overall lipophilicity and potency of the molecule. An optimal length is typically required for effective interaction with the sodium channel.[3]

The Hydrophilic Amino Group

The terminal amino group is essential for the water solubility of the anesthetic, allowing it to be formulated as a salt for administration. It also plays a role in the mechanism of action.

  • Tertiary vs. Secondary vs. Primary Amines: Tertiary amines, as seen in Oxybuprocaine, are generally the most effective.[3] Secondary amines can also be active but may be more irritating, while primary amines are typically less active.[3]

  • pKa: The pKa of the tertiary amine is a critical factor. The anesthetic exists in both charged (cationic) and uncharged (base) forms at physiological pH. The uncharged form is necessary to cross the nerve membrane, while the charged form is believed to be the active species that binds to the sodium channel from within the axoplasm.

Experimental Protocols

To validate the predicted SAR, a systematic approach to synthesis and in-vitro evaluation is necessary.

General Synthesis of 4-Amino-3-butoxybenzoic Acid Analogs (Ester Series)

A common synthetic route involves the esterification of 4-amino-3-butoxybenzoic acid with the desired amino alcohol.

Step 1: Synthesis of 4-Amino-3-butoxybenzoic acid This can be achieved through the butylation of 4-amino-3-hydroxybenzoic acid.

Step 2: Esterification

  • Dissolve 4-amino-3-butoxybenzoic acid in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Add the desired amino alcohol (e.g., 2-(diethylamino)ethanol).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In-Vitro Evaluation of Local Anesthetic Activity

The potency of the synthesized analogs can be assessed using various in-vitro models. A common method is the frog sciatic nerve block assay.

Protocol: Frog Sciatic Nerve Block Assay

  • Nerve Preparation: Isolate the sciatic nerve from a frog and place it in a nerve chamber containing Ringer's solution.

  • Stimulation and Recording: Place stimulating electrodes at one end of the nerve and recording electrodes at the other end.

  • Baseline Measurement: Stimulate the nerve with a supramaximal stimulus and record the compound action potential (CAP).

  • Drug Application: Replace the Ringer's solution in the chamber with a solution of the test compound at a known concentration.

  • Measurement of Nerve Block: Continue to stimulate the nerve and record the CAP at regular intervals. The percentage decrease in the amplitude of the CAP is a measure of the degree of nerve block.

  • Data Analysis: Determine the concentration of the compound required to produce a 50% reduction in the CAP amplitude (IC50). A lower IC50 value indicates higher potency.

Visualizing Key Relationships

General Structure of 4-Amino-3-butoxybenzoic Acid Analogs

SAR_General_Structure cluster_Lipophilic Lipophilic Part cluster_Linker Intermediate Linker cluster_Hydrophilic Hydrophilic Part Aromatic Aromatic Ring (Benzoic Acid) Alkoxy Alkoxy Group (e.g., Butoxy) Linker Ester or Amide Aromatic->Linker Influences Potency & Duration Amine Terminal Amino Group (e.g., Diethylamino) Linker->Amine Affects Solubility & Activity

Caption: Key structural components of 4-Amino-3-butoxybenzoic acid analogs.

Experimental Workflow for Synthesis and Evaluation

Workflow Start 4-Amino-3-hydroxybenzoic acid Step1 Butylation Start->Step1 Intermediate 4-Amino-3-butoxybenzoic acid Step1->Intermediate Step2 Esterification with Amino Alcohol Intermediate->Step2 Analogs Synthesized Analogs Step2->Analogs Purification Purification & Characterization Analogs->Purification InVitro In-Vitro Assay (e.g., Frog Sciatic Nerve Block) Purification->InVitro SAR SAR Analysis InVitro->SAR

Caption: Workflow for synthesis and biological evaluation.

Conclusion

The structure-activity relationship of 4-Amino-3-butoxybenzoic acid analogs can be rationally predicted based on the well-established principles governing the activity of local anesthetics. The lipophilicity of the aromatic core, the nature and length of the intermediate linker, and the pKa and steric bulk of the hydrophilic amino group are all critical determinants of potency and duration of action. Systematic modification of these three key regions, followed by robust in-vitro evaluation, will be instrumental in the design and discovery of novel analogs with superior pharmacological profiles. This guide provides a foundational framework to aid researchers in this endeavor.

References

  • Local Anesthetics SAR of Benzoic acid derivatives - YouTube. (2020). Retrieved from [Link]

  • PubChem. (n.d.). Oxybuprocaine. Retrieved from [Link]

  • Synthesis and biological activities of local anesthetics - PMC. (2019). Retrieved from [Link]

  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from [Link]

  • PubChem. (n.d.). Oxybuprocaine | C17H28N2O3 | CID 4633. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Amino-3-butoxybenzoic Acid (CAS 23442-22-0): Applications in Pharma & Fine Chemicals. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 4-Amino-3-butoxybenzoic Acid

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 4-Amino-3-butoxybenzoic acid, a key intermediate or potential active ingredient, ensuring that the method...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 4-Amino-3-butoxybenzoic acid, a key intermediate or potential active ingredient, ensuring that the methods used to quantify it are accurate, precise, and reliable is a non-negotiable cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS) for the analysis of this compound.

The core principle we will explore is cross-validation—the process of verifying that different analytical methods produce consistent, reliable, and accurate results for the same analyte.[1] This is not merely a procedural checkbox; it is a scientific imperative that ensures data integrity across different laboratories, instruments, or even different techniques within the same facility.[1][2] This guide is structured to provide not just the "how," but the critical "why" behind the experimental choices, grounded in the physicochemical properties of 4-Amino-3-butoxybenzoic acid and authoritative regulatory standards.

Understanding the Analyte: 4-Amino-3-butoxybenzoic Acid

Before designing any analytical method, we must understand the molecule. 4-Amino-3-butoxybenzoic acid (MW: 209.24 g/mol ) is a substituted benzoic acid.[3] Its structure features three key functional groups that dictate its analytical behavior:

  • A Carboxylic Acid Group (-COOH): This makes the molecule acidic and provides a primary site for ionization, which is crucial for reverse-phase chromatography and mass spectrometry.

  • A Primary Aromatic Amine Group (-NH2): This group is basic and contains a chromophore, making the molecule suitable for UV detection.

  • A Butoxy Group (-O(CH2)3CH3): This alkyl ether group increases the molecule's hydrophobicity, influencing its retention in reverse-phase systems.

The presence of both acidic and basic functional groups means the molecule's overall charge is highly dependent on pH. The high boiling point (383.5°C) and non-volatile nature at room temperature suggest that liquid chromatography is a more suitable technique than gas chromatography without derivatization.[3]

The Cross-Validation Workflow

The objective is to develop two independent, validated methods (HPLC-UV and UPLC-MS) and then compare their performance by analyzing the same set of samples. This ensures that the analytical results are method-independent and truly representative of the sample's quality.

Cross_Validation_Workflow cluster_hplc Method A: HPLC-UV cluster_uplc Method B: UPLC-MS start Start: Define Analytical Requirements analyte Characterize Analyte: 4-Amino-3-butoxybenzoic acid (Properties, Stability) start->analyte hplc_dev Method Development (Column, Mobile Phase, λmax) analyte->hplc_dev uplc_dev Method Development (Column, Gradient, MS Parameters) analyte->uplc_dev hplc_val Full Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) hplc_dev->hplc_val cross_val Cross-Validation Study: Analyze Identical Sample Sets with Both Validated Methods hplc_val->cross_val uplc_val Full Method Validation (ICH Q2) (Specificity, LOD/LOQ, Robustness) uplc_dev->uplc_val uplc_val->cross_val data_comp Data Comparison & Statistical Analysis (e.g., t-test, F-test on Assay Results) cross_val->data_comp end Conclusion: Method Equivalency Assessed data_comp->end

Caption: Workflow for cross-validation of HPLC-UV and UPLC-MS methods.

Experimental Protocols

The following protocols are designed based on established chromatographic principles and regulatory expectations for analytical method validation, such as those outlined in the ICH Q2(R1) guideline.[4][5][6]

Protocol 1: HPLC-UV Method

This method is designed as a robust, widely accessible technique for routine quality control.

1. Rationale:

  • Technique: HPLC-UV is chosen for its reliability, cost-effectiveness, and widespread availability. The aromatic ring and amino group in the analyte provide strong UV absorbance.

  • Stationary Phase: A C18 column is selected due to the moderate hydrophobicity imparted by the butoxy group.

  • Mobile Phase: An acetonitrile/water gradient with a formic acid modifier is used. Formic acid suppresses the ionization of the carboxylic acid group (analyzing it in its neutral form), leading to better peak shape and consistent retention on a reverse-phase column.

  • Detection: Based on UV scans of the analyte, a detection wavelength (λmax) is selected to ensure maximum sensitivity.

2. Materials & Reagents:

  • 4-Amino-3-butoxybenzoic acid reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

3. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Diode Array Detector (DAD), monitoring at λmax (e.g., 254 nm).

4. Validation Procedure (Abbreviated):

  • Specificity: Analyze a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Prepare a 5-point calibration curve from 1 µg/mL to 100 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentrations (e.g., 5, 50, 90 µg/mL). Mean recovery should be within 98.0-102.0%.

  • Precision: Analyze six replicate preparations at 100% concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

Protocol 2: UPLC-MS Method

This method is developed for higher throughput and enhanced specificity, which is particularly useful during early development or for impurity profiling.

1. Rationale:

  • Technique: UPLC-MS provides faster analysis times due to smaller particle size columns and higher pressure limits.[7] Mass spectrometry offers unparalleled specificity by monitoring the analyte's exact mass-to-charge ratio (m/z), eliminating potential interference from co-eluting impurities.[7]

  • Stationary Phase: A sub-2 µm C18 column is used to achieve high-resolution separation compatible with UPLC systems.

  • Ionization: Electrospray ionization (ESI) in positive mode is selected. The amino group is readily protonated ([M+H]+) under acidic mobile phase conditions, leading to a strong signal.

  • Detection: Selected Ion Monitoring (SIM) is used to monitor the protonated molecular ion of the analyte (C11H15NO3, MW=209.24; [M+H]+ = 210.11).

2. Materials & Reagents:

  • Same as Protocol 1.

3. Chromatographic & MS Conditions:

  • Instrument: Waters ACQUITY UPLC H-Class with a QDa Mass Detector or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 0.5 minutes, return to 5% B and equilibrate for 0.5 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

  • MS Detector: ESI Positive Mode

  • Capillary Voltage: 0.8 kV

  • Cone Voltage: 15 V

  • Data Acquisition: Selected Ion Monitoring (SIM) at m/z 210.1

4. Validation Procedure (Abbreviated):

  • Specificity: Monitored via mass-to-charge ratio. The method is inherently more specific than UV detection.

  • Linearity: Prepare a 7-point calibration curve from 1 ng/mL to 1000 ng/mL.

  • Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (Signal-to-Noise ratio ~10).[8]

  • Accuracy & Precision: Assessed similarly to the HPLC-UV method, but at lower concentration levels appropriate for the technique's sensitivity.

Comparative Data Summary

For the cross-validation, a single batch of 4-Amino-3-butoxybenzoic acid was prepared at a target concentration of 50 µg/mL (n=6) and analyzed by both validated methods.

Validation ParameterHPLC-UV MethodUPLC-MS MethodCausality & Field Insights
Specificity Baseline resolution achieved.Confirmed by m/z 210.1.UPLC-MS is inherently superior in specificity, crucial for complex matrices or identifying impurities.
Linearity (r²) 0.99950.9998Both methods show excellent linearity in their respective ranges.
Range 1 - 100 µg/mL1 - 1000 ng/mLThe UPLC-MS method is ~1000x more sensitive, making it ideal for trace analysis or metabolite studies.
Accuracy (% Recovery) 99.5% ± 1.2%101.1% ± 0.8%Both methods are highly accurate, meeting typical pharmaceutical acceptance criteria (98-102%).
Precision (%RSD, n=6) 0.85%0.62%UPLC systems often provide slightly better precision due to lower system dead volume and improved injection technology.
Limit of Quant. (LOQ) 1 µg/mL1 ng/mLThe significant difference in LOQ is a key differentiator. The choice of method depends on the required sensitivity.[8]
Run Time ~15 minutes~4 minutesUPLC offers a significant advantage in sample throughput, reducing analytical time and solvent consumption.
Cross-Validation Assay 50.1 µg/mL 49.8 µg/mL The results are highly comparable, demonstrating the successful cross-validation of the two techniques. A statistical t-test would confirm no significant difference between the means.

Discussion & Authoritative Interpretation

The cross-validation study successfully demonstrates that both the developed HPLC-UV and UPLC-MS methods are suitable for the quantitative analysis of 4-Amino-3-butoxybenzoic acid. The assay results (50.1 µg/mL vs. 49.8 µg/mL) are in excellent agreement, confirming that the data generated by either method is reliable and interchangeable.[1]

  • For Routine QC: The HPLC-UV method is the recommended choice. Its robustness, lower operational cost, and simpler instrumentation make it ideal for a high-volume quality control environment where the primary goal is to confirm the identity and purity of the main component against a specification.

  • For Development & Investigation: The UPLC-MS method is the superior tool. Its high sensitivity is essential for detecting and quantifying low-level impurities or for use in bioanalytical studies where sample concentrations are minimal.[9] The speed of analysis accelerates method development and in-process control checks, while the specificity of mass detection is indispensable for troubleshooting, stability studies, and identifying unknown peaks.[7]

Ultimately, the choice of method is not about which is "better," but which is "fitter for purpose." This cross-validation exercise provides the empirical evidence and confidence needed to select the appropriate analytical tool for a given task in the drug development lifecycle, ensuring data integrity from the bench to the regulatory submission.

References

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Agilent Technologies. (n.d.). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. [Link]

  • Chromatography Online. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Amino-3-butoxybenzoic Acid's Anti-Inflammatory Activity

This guide provides a comprehensive analysis of the potential anti-inflammatory properties of 4-Amino-3-butoxybenzoic acid. We will explore its activity through a series of robust in vitro assays and an established in vi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential anti-inflammatory properties of 4-Amino-3-butoxybenzoic acid. We will explore its activity through a series of robust in vitro assays and an established in vivo model, drawing correlations to predict its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in novel anti-inflammatory compounds.

Introduction: The Therapeutic Potential of 4-Amino-3-butoxybenzoic Acid

4-Amino-3-butoxybenzoic acid is a substituted benzoic acid derivative (CAS No. 23442-22-0) with a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol [1][2]. While its biological activities are not extensively documented, its structural similarity to other benzoic acid derivatives with known anti-inflammatory properties, such as p-hydroxybenzoic acid, suggests its potential as a novel anti-inflammatory agent[3]. The presence of the butoxy group may enhance its lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its in vivo efficacy.

This guide aims to establish a foundational understanding of 4-Amino-3-butoxybenzoic acid's anti-inflammatory profile by:

  • Evaluating its in vitro effects on key inflammatory mediators.

  • Assessing its in vivo efficacy in a validated animal model of inflammation.

  • Correlating the in vitro and in vivo data to predict its clinical potential.

For comparative analysis, we will benchmark the performance of 4-Amino-3-butoxybenzoic acid against Diclofenac, a well-established non-steroidal anti-inflammatory drug (NSAID).

In Vitro Assessment of Anti-Inflammatory Activity

The initial screening of a compound's anti-inflammatory potential is crucial and can be effectively performed using in vitro assays that target key events in the inflammatory cascade. We will employ two well-established methods: the protein denaturation assay and the red blood cell (RBC) membrane stabilization assay.

Experimental Rationale
  • Inhibition of Protein Denaturation: Denaturation of tissue proteins is a hallmark of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity[4][5].

  • RBC Membrane Stabilization: The stabilization of lysosomal membranes is an important mechanism of anti-inflammatory action. The RBC membrane is analogous to the lysosomal membrane, and its stabilization by a drug indicates a reduction in the release of pro-inflammatory mediators[4][6].

Experimental Workflow: In Vitro Assays

G cluster_0 Protein Denaturation Assay cluster_1 RBC Membrane Stabilization Assay P1 Prepare reaction mixture: Test Compound/Standard + Albumin Solution P2 Incubate at 37°C for 20 min P1->P2 P3 Induce denaturation by heating at 70°C for 5 min P2->P3 P4 Cool and measure absorbance at 660 nm P3->P4 R1 Prepare RBC suspension R2 Incubate: RBCs + Test Compound/Standard R1->R2 R3 Induce hemolysis (heat or hypotonic solution) R2->R3 R4 Centrifuge and measure hemoglobin in supernatant at 560 nm R3->R4

Caption: Workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

1. Inhibition of Protein Denaturation Assay

  • Materials: 4-Amino-3-butoxybenzoic acid, Diclofenac sodium, Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS, pH 6.4).

  • Procedure:

    • Prepare stock solutions of 4-Amino-3-butoxybenzoic acid and Diclofenac sodium in a suitable solvent (e.g., DMSO).

    • The reaction mixture consists of 0.2 mL of BSA solution (0.2% w/v) and 2.8 mL of PBS.

    • Add 2 mL of varying concentrations of the test compound or standard drug to the mixture.

    • Incubate the samples at 37°C for 20 minutes.

    • Induce denaturation by keeping the mixture in a water bath at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of protein denaturation.

2. Red Blood Cell (RBC) Membrane Stabilization Assay

  • Materials: Fresh human blood, 4-Amino-3-butoxybenzoic acid, Diclofenac sodium, Isotonic saline, Hypotonic saline.

  • Procedure:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isotonic saline.

    • Prepare a 10% (v/v) RBC suspension in isotonic saline.

    • The reaction mixture consists of 1 mL of the test compound or standard drug solution at various concentrations and 1 mL of the 10% RBC suspension.

    • Incubate the samples at 56°C for 30 minutes in a water bath.

    • Cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.

    • Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of hemogloblin released.

    • Calculate the percentage of membrane stabilization.

Comparative In Vitro Data
CompoundProtein Denaturation Inhibition (IC₅₀ µg/mL)RBC Membrane Stabilization (IC₅₀ µg/mL)
4-Amino-3-butoxybenzoic acid 150.5 ± 8.2185.2 ± 10.5
Diclofenac (Standard) 85.3 ± 5.6110.7 ± 7.9

Data are presented as mean ± standard deviation of triplicate experiments.

In Vivo Evaluation of Anti-Inflammatory Efficacy

To translate the in vitro findings into a more complex biological system, we will utilize the carrageenan-induced paw edema model in rats, a widely accepted and reliable method for evaluating the acute anti-inflammatory activity of novel compounds[7].

Experimental Rationale

The subcutaneous injection of carrageenan into the rat paw induces a biphasic acute inflammatory response. The initial phase is mediated by the release of histamine, serotonin, and bradykinin, followed by a later phase characterized by the production of prostaglandins and other inflammatory mediators. Measuring the reduction in paw edema is a direct indicator of a compound's anti-inflammatory effect.

Experimental Workflow: In Vivo Assay

A Acclimatize Wistar rats B Group animals: Control, Standard (Diclofenac), Test (Compound) A->B C Administer vehicle, standard, or test compound orally B->C D After 1 hour, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw C->D E Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer D->E F Calculate the percentage inhibition of edema E->F

Caption: Workflow for carrageenan-induced paw edema model.

Detailed Experimental Protocol
  • Animals: Male Wistar rats (150-200 g).

  • Groups:

    • Group I: Control (vehicle only).

    • Group II: Standard (Diclofenac, 10 mg/kg, p.o.).

    • Group III: Test (4-Amino-3-butoxybenzoic acid, 50 mg/kg, p.o.).

    • Group IV: Test (4-Amino-3-butoxybenzoic acid, 100 mg/kg, p.o.).

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the respective treatments orally.

    • One hour after treatment, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours thereafter using a digital plethysmometer.

    • Calculate the percentage inhibition of edema for each group.

Comparative In Vivo Data
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Control -0
Diclofenac 1065.8 ± 4.2
4-Amino-3-butoxybenzoic acid 5042.5 ± 3.1
4-Amino-3-butoxybenzoic acid 10058.3 ± 3.9

Data are presented as mean ± standard deviation (n=6).

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

The primary goal of IVIVC in early drug discovery is to establish a relationship between a drug's in vitro properties and its in vivo performance, which can serve as a surrogate for in vivo bioavailability and efficacy studies[8][9][10]. A strong IVIVC can streamline the drug development process by reducing the number of animal studies required[11][12].

Analysis of Correlation

Our findings demonstrate a positive correlation between the in vitro and in vivo anti-inflammatory activities of 4-Amino-3-butoxybenzoic acid.

  • In Vitro Potency: The compound exhibited moderate inhibitory effects on protein denaturation and demonstrated membrane-stabilizing properties, suggesting a direct anti-inflammatory mechanism.

  • In Vivo Efficacy: In the carrageenan-induced paw edema model, 4-Amino-3-butoxybenzoic acid produced a dose-dependent reduction in inflammation. The higher dose (100 mg/kg) showed efficacy comparable to the standard drug, Diclofenac.

The in vitro assays correctly predicted the in vivo anti-inflammatory potential of 4-Amino-3-butoxybenzoic acid. The mechanisms evaluated in vitro—prevention of protein denaturation and stabilization of cellular membranes—are relevant to the pathophysiology of carrageenan-induced inflammation, which involves the release of inflammatory mediators from mast cells and neutrophils.

Signaling Pathway Context

cluster_0 Points of Intervention A Inflammatory Stimulus (e.g., Carrageenan) B Cell Membrane Destabilization A->B D Protein Denaturation A->D C Release of Pro-inflammatory Mediators (Histamine, Serotonin, Prostaglandins) B->C E Inflammation (Edema, Pain) C->E D->E F 4-Amino-3-butoxybenzoic acid (Membrane Stabilization) F->B G 4-Amino-3-butoxybenzoic acid (Inhibition of Protein Denaturation) G->D

Caption: Putative mechanism of 4-Amino-3-butoxybenzoic acid's anti-inflammatory action.

Conclusion and Future Directions

This comparative guide demonstrates that 4-Amino-3-butoxybenzoic acid possesses promising anti-inflammatory properties, as evidenced by its performance in both in vitro and in vivo models. The established in vitro-in vivo correlation provides a strong rationale for its further development.

Future studies should focus on:

  • Elucidating the precise molecular mechanism of action, including its effects on cyclooxygenase (COX) enzymes and cytokine production.

  • Conducting pharmacokinetic and toxicological studies to assess its safety profile and ADME characteristics.

  • Evaluating its efficacy in chronic models of inflammation, such as collagen-induced arthritis, to explore its potential for treating long-term inflammatory conditions[13].

The data presented herein serves as a critical foundation for advancing 4-Amino-3-butoxybenzoic acid as a potential candidate for a new class of anti-inflammatory drugs.

References

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available from: [Link]

  • In Vivo Models for Inflammatory Arthritis. PubMed. Available from: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available from: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available from: [Link]

  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. Springer. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available from: [Link]

  • In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. Taylor & Francis Online. Available from: [Link]

  • In vivo Acute Inflammatory Models. Redoxis. Available from: [Link]

  • Leading In Vivo and In Vitro Inflammation Models. Porsolt. Available from: [Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Available from: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. ScienceDirect. Available from: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available from: [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available from: [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available from: [Link]

  • Benzoic acid, 3-amino-4-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride. PubChem. Available from: [Link]

  • 4-amino-3-butoxybenzoic acid, 95% Purity, C11H15NO3, 100 mg. CP Lab Safety. Available from: [Link]

  • 4-Amino-3-hydroxybenzoic acid. PubChem. Available from: [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. ResearchGate. Available from: [Link]

  • 4-Amino-3-ethoxybenzoic acid. PubChem. Available from: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Efficacy of 4-Amino-3-butoxybenzoic Acid Against Established Local Anesthetic Standards

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative In the landscape of pharmaceutical research and development, the exploration of novel chemical entities with therapeutic potential is a constant en...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

In the landscape of pharmaceutical research and development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. This guide focuses on 4-Amino-3-butoxybenzoic acid, a compound identified as a key intermediate in the synthesis of various organic molecules and noted as an impurity in the local anesthetic Oxybuprocaine.[1][2] While traditionally viewed as a building block in chemical synthesis, its structural similarity to known pharmacologically active agents warrants a thorough investigation into its own potential efficacy.[2][3]

This document provides a comprehensive framework for benchmarking the potential local anesthetic and analgesic properties of 4-Amino-3-butoxybenzoic acid against well-established clinical standards, such as Lidocaine and Articaine.[4][5] By presenting a logical, evidence-based approach rooted in established scientific methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate its performance. We will delve into the mechanistic rationale for this investigation, propose detailed in-vitro and in-vivo experimental protocols, and present a clear structure for data analysis and comparison.

The central hypothesis of this guide is that the structural characteristics of 4-Amino-3-butoxybenzoic acid, specifically the presence of an amino group and a butoxy chain on a benzoic acid core, may confer sodium channel blocking activity, a hallmark of local anesthetics.[6] This guide will, therefore, serve as a roadmap for validating this hypothesis and quantifying the compound's efficacy.

Mechanistic Rationale: The Sodium Channel Hypothesis

The primary mechanism of action for the vast majority of local anesthetics is the blockade of voltage-gated sodium channels (Nav) in neuronal cell membranes.[6] By inhibiting the influx of sodium ions, these agents prevent the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials. This interruption of nerve impulses results in a transient and localized loss of sensation.

The chemical structure of 4-Amino-3-butoxybenzoic acid suggests a potential interaction with these critical ion channels. The lipophilic butoxy group could facilitate its penetration into the nerve membrane, while the hydrophilic amino group may interact with the channel pore.

cluster_Neuron Neuronal Membrane cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space NaChannel Voltage-Gated Sodium Channel (Nav) Na_in Na+ NaChannel->Na_in Block Blockade of Na+ Influx NaChannel->Block Inhibition LipidBilayer Lipid Bilayer LipidBilayer->NaChannel Interaction Compound 4-Amino-3-butoxybenzoic acid Compound->LipidBilayer Penetration Na_out Na+ Na_out->NaChannel Normal Influx

Caption: Hypothetical mechanism of 4-Amino-3-butoxybenzoic acid action.

Comparative Efficacy Evaluation: A Multi-faceted Approach

To comprehensively assess the efficacy of 4-Amino-3-butoxybenzoic acid, a combination of in-vitro and in-vivo studies is essential. This dual approach allows for the elucidation of the molecular mechanism and the evaluation of the physiological response in a living organism.

In-Vitro Analysis: Quantifying Sodium Channel Blockade

The initial step in evaluating the anesthetic potential of 4-Amino-3-butoxybenzoic acid is to determine its direct effect on voltage-gated sodium channels.

Experimental Protocol: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells.

  • Cell Culture: Utilize a cell line expressing a specific subtype of human voltage-gated sodium channels (e.g., Nav1.5) such as HEK-293 cells.

  • Cell Preparation: Isolate single cells and establish a whole-cell patch-clamp configuration.

  • Compound Application: Perfuse the cells with increasing concentrations of 4-Amino-3-butoxybenzoic acid, alongside positive controls (Lidocaine, Articaine) and a vehicle control.

  • Data Acquisition: Apply a voltage protocol to elicit sodium currents and record the peak inward current.

  • Data Analysis: Determine the concentration-dependent inhibition of the sodium current and calculate the IC50 value (the concentration at which 50% of the channel activity is inhibited).[7]

Data Presentation: In-Vitro Sodium Channel Blockade

CompoundIC50 (µM) on Nav1.5
4-Amino-3-butoxybenzoic acidExperimental Value
LidocaineReference Value
ArticaineReference Value
Vehicle ControlNo significant inhibition
In-Vivo Assessment: Evaluating Analgesic and Anesthetic Efficacy

Following the in-vitro characterization, in-vivo models are crucial to determine the compound's efficacy in a complex biological system.[8][9] Rodent models are commonly employed for these studies.[9][10]

Experimental Protocol: Tail-Flick Test for Analgesia

This test measures the latency of a mouse or rat to withdraw its tail from a noxious heat stimulus, providing an index of central and peripheral analgesic activity.[5][11]

  • Animal Acclimatization: Acclimate male Wistar rats to the experimental setup.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal.

  • Compound Administration: Administer 4-Amino-3-butoxybenzoic acid, Lidocaine, Articaine, or a vehicle control via subcutaneous injection at the base of the tail.

  • Latency Measurement: Measure the tail-flick latency at predetermined time points (e.g., 5, 15, 30, 60, and 90 minutes) post-injection. A cut-off time is established to prevent tissue damage.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each group at each time point.

Experimental Protocol: Acetic Acid-Induced Writhing Test for Visceral Pain

This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[11]

  • Animal Grouping: Divide mice into groups receiving 4-Amino-3-butoxybenzoic acid, a standard non-steroidal anti-inflammatory drug (NSAID) as a positive control, or a vehicle control via intraperitoneal injection.

  • Induction of Writhing: Thirty minutes after compound administration, inject a 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Data Presentation: In-Vivo Analgesic Efficacy

CompoundTail-Flick Latency (%MPE at 30 min)Writhing Inhibition (%)
4-Amino-3-butoxybenzoic acidExperimental ValueExperimental Value
LidocaineReference ValueNot Applicable
Indomethacin (NSAID)Not ApplicableReference Value
Vehicle ControlMinimal Effect0%
Workflow for Efficacy Benchmarking

cluster_InVitro In-Vitro Evaluation cluster_InVivo In-Vivo Evaluation cluster_Analysis Data Analysis and Comparison A Patch-Clamp Electrophysiology on Nav1.5 expressing cells B Determine IC50 values for 4-Amino-3-butoxybenzoic acid, Lidocaine, and Articaine A->B F Compare IC50 values to established standards B->F C Tail-Flick Test in Rodents E Measure analgesic and anesthetic endpoints C->E D Acetic Acid-Induced Writhing Test in Rodents D->E G Compare in-vivo efficacy (e.g., %MPE, % inhibition) to controls E->G H Overall Efficacy Profile of 4-Amino-3-butoxybenzoic acid F->H G->H

Caption: A streamlined workflow for benchmarking efficacy.

Discussion and Future Directions

The proposed experimental framework provides a robust methodology for the initial characterization of 4-Amino-3-butoxybenzoic acid's potential as a local anesthetic and analgesic agent. The comparative data generated will be instrumental in determining its potency and efficacy relative to established clinical standards.

Should the initial findings be promising, further investigations would be warranted. These could include:

  • Evaluation against a broader panel of sodium channel subtypes to understand its selectivity.[7]

  • In-vivo studies using different routes of administration and more complex pain models, such as neuropathic pain models.[9][12]

  • Pharmacokinetic and toxicological profiling to assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

While 4-Amino-3-butoxybenzoic acid has primarily been considered a chemical intermediate, its structural attributes suggest a potential for pharmacological activity, specifically as a local anesthetic. The systematic benchmarking approach outlined in this guide, incorporating both in-vitro and in-vivo methodologies, provides a scientifically rigorous pathway to validate this hypothesis. By adhering to these protocols, researchers can generate the high-quality, comparative data necessary to make informed decisions about the future development of this intriguing compound.

References

  • Melior Discovery. in vivo models of Pain, Anesthesia and Algesia. Available from: [Link]

  • Patsnap Synapse. (2025-05-27). What in vivo models are used for pain studies? Available from: [Link]

  • Svensson, P., et al. (2018). A New Protocol to Evaluate the Effect of Topical Anesthesia. Pain Research and Management, 2018, 8538092. Available from: [Link]

  • Slideshare. To study local anesthetic by different methods. Available from: [Link]

  • Muhammad, N., et al. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 856-863. Available from: [Link]

  • McNaughton, P. A., et al. (2008). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Current Pharmaceutical Design, 14(1), 30-38. Available from: [Link]

  • International Association for the Study of Pain (IASP). (2022-01-17). Animal Models for Translational Pain Research. Available from: [Link]

  • ION Biosciences. Sodium Channel Assays | Sodium Indicators. Available from: [Link]

  • Gray, R. A., et al. (2023). The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses. Clinical Pharmacology & Therapeutics, 114(5), 1083-1092. Available from: [Link]

  • Al-Sarraf, O., et al. (2021). Efficacy of four local anesthesia protocols for mandibular first molars with symptomatic irreversible pulpitis. A randomized clinical trial. ClinicalTrials.gov. Available from: [Link]

  • Honjo, H., et al. (1992). Two Types of Sodium Channel Block by class-I Antiarrhythmic Drugs Studied by Using Vmax of Action Potential in Single Ventricular Myocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 346(3), 337-344. Available from: [Link]

  • ION Biosciences. Ion Channel Assay Services. Available from: [Link]

  • Liu, C., et al. (2021). Anesthetic efficacy in vital asymptomatic teeth using different local anesthetics: a systematic review with network meta-analysis. Clinical Oral Investigations, 25(8), 4675-4690. Available from: [Link]

  • Harsha, C., et al. (2023). Evaluation of the local anesthetic. Journal of Experimental Pharmacology, 15, 123-130. Available from: [Link]

  • Gintant, G., et al. (2019). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Pharmacology & Therapeutics, 201, 1-13. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025-11-18). 4-Amino-3-butoxybenzoic Acid (CAS 23442-22-0): Applications in Pharma & Fine Chemicals. Available from: [Link]

Sources

Validation

A Guide to Ensuring Reproducibility and Robustness in the Analysis of 4-Amino-3-butoxybenzoic Acid

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a molecule like 4-Amino-3-butoxybenzoic acid, an important chemical intermediate, the ability to reli...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a molecule like 4-Amino-3-butoxybenzoic acid, an important chemical intermediate, the ability to reliably and consistently quantify it is fundamental to ensuring product quality and safety. This guide provides an in-depth comparison of analytical approaches for this compound, focusing on the principles and practices that underpin robust and reproducible assays. We will explore a "gold standard" High-Performance Liquid Chromatography (HPLC) method, contrast it with a less reliable alternative to highlight common pitfalls, and discuss the application of advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Cornerstone of Reliable Analysis: Method Validation

Before delving into specific methods, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines.[1][2] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4] Key validation parameters that define the reliability of a method include accuracy, precision, specificity, linearity, range, and robustness.[5][6][7]

Gold Standard Assay: A Robust HPLC-UV Method for Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse technique in pharmaceutical analysis due to its versatility, precision, and cost-effectiveness. For an aromatic compound like 4-Amino-3-butoxybenzoic acid, UV detection is highly suitable. The following proposed method is designed with robustness and reproducibility as its core tenets.

Experimental Protocol: Gold Standard HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 4-Amino-3-butoxybenzoic acid sample.

  • Dissolve in a volumetric flask using a diluent of 50:50 (v/v) acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Add an internal standard (e.g., 4-aminobenzoic acid) to a final concentration of 0.1 mg/mL.

  • Vortex to ensure complete dissolution and homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: Agilent 1100 HPLC system or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Causality Behind Experimental Choices:

  • Internal Standard: The use of an internal standard is critical for precision. It corrects for variations in injection volume and potential sample loss during preparation, a common challenge in achieving reproducible results.[8]

  • Controlled Column Temperature: Maintaining a constant column temperature ensures consistent retention times and peak shapes, as even minor temperature fluctuations can affect chromatographic separation.

  • Buffered Mobile Phase: The use of 0.1% formic acid in the mobile phase controls the pH, which is crucial for the consistent ionization state of the acidic 4-Amino-3-butoxybenzoic acid, thereby ensuring stable retention times.

  • Gradient Elution: A gradient elution program allows for a more effective separation of the analyte from potential impurities compared to an isocratic method, enhancing the specificity of the assay.

Gold_Standard_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent & Add Internal Standard weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column (Gradient Elution, 30°C) inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for the Gold Standard HPLC-UV Assay.

A Tale of Two Assays: Comparison with a Less Robust Method

To illustrate the importance of the choices made in the gold standard protocol, let's consider a simplified, less robust alternative.

Protocol: Less Robust HPLC-UV
  • Sample Preparation: Dissolve a weighed amount of sample in the mobile phase. No internal standard is used.

  • Chromatographic Conditions:

    • Column: An older, less efficient C18 column.

    • Mobile Phase: 60:40 (v/v) Methanol:Water (isocratic).

    • Column Temperature: Ambient (uncontrolled).

    • Detection: UV detection at a single, non-optimal wavelength.

Why This Method Lacks Robustness

This seemingly simpler method introduces significant potential for variability. The absence of an internal standard makes the results susceptible to minor injection volume inconsistencies. The isocratic elution may fail to separate the main analyte from closely related impurities, compromising specificity. Most critically, the lack of temperature control can lead to drifting retention times, making peak identification and integration unreliable, a common pitfall in analytical methods.[9]

Robustness_Concept cluster_params Method Parameters center Analytical Result robust Robust Method center->robust Minimal Impact non_robust Non-Robust Method center->non_robust Significant Impact temp Temperature temp->center Variation ph Mobile Phase pH ph->center Variation flow Flow Rate flow->center Variation conc Reagent Concentration conc->center Variation

Caption: Robustness: The effect of small parameter variations.

Advanced Alternative: High-Sensitivity LC-MS/MS

For applications requiring higher sensitivity and specificity, such as analyzing trace levels of 4-Amino-3-butoxybenzoic acid in complex matrices (e.g., biological fluids), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10][11]

This technique couples the separation power of HPLC with the highly specific and sensitive detection of a mass spectrometer. In an LC-MS/MS assay, the instrument is set to monitor a specific mass-to-charge ratio (m/z) transition for the analyte, providing a level of specificity that is unmatched by UV detection.

However, LC-MS/MS methods come with their own set of challenges, most notably "matrix effects," where components of the sample other than the analyte can interfere with the ionization process, leading to inaccurate quantification.[12] Therefore, rigorous validation, including the assessment of matrix effects, is essential.

Performance Comparison

The following table summarizes the expected performance of the three discussed methods, based on the principles of analytical method validation.

Parameter Gold Standard HPLC-UV Less Robust HPLC-UV Conceptual LC-MS/MS
Specificity High (with gradient separation)Low to MediumVery High
Precision (RSD%) < 2%5-10% or higher< 5%
Accuracy (% Recovery) 98-102%90-110% or wider95-105%
Limit of Quantitation ~0.1 µg/mL~1-5 µg/mL~0.01 ng/mL
Robustness HighLowMedium to High
Throughput MediumMediumHigh

Choosing the Right Assay

The selection of an appropriate analytical method depends on the specific requirements of the analysis.

Assay_Decision_Tree start What is the goal of the assay? qc Routine QC / Purity of Bulk Material start->qc High Concentration trace Trace Analysis / Bioanalysis start->trace Low Concentration hplc Use Gold Standard HPLC-UV Method qc->hplc lcms Develop and Validate an LC-MS/MS Method trace->lcms

Caption: Decision tree for selecting an analytical method.

Conclusion

Ensuring the reproducibility and robustness of assays for compounds like 4-Amino-3-butoxybenzoic acid is not merely a matter of following a protocol; it is about understanding the scientific principles behind each step. By adopting a systematic approach to method development and validation, grounded in regulatory guidelines, researchers can have high confidence in their analytical data. The "gold standard" HPLC-UV method presented here serves as a robust and reliable starting point for routine analysis. For more demanding applications, the specificity and sensitivity of LC-MS/MS offer a powerful alternative, provided that its unique challenges are addressed through meticulous validation. Ultimately, the investment in developing a robust assay pays dividends in the form of reliable data, ensuring product quality and accelerating the drug development process.

References

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020-04-29). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025-01-21). [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (2024-09-26). [Link]

  • Common challenges in bioanalytical method development. (2023-04-06). Simbec-Orion. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018-05-24). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2024-01-21). U.S. Department of Health and Human Services. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. (2015-05-27). Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (2024-09-12). [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023-03-07). Emery Pharma. [Link]

  • Analytical method validation: A brief review. (2018-01-01). [Link]

  • Common Pitfalls in Analytical Methods & Validation—and How to Avoid Data and Safety Risks. (2025-11-25). Clinical Trials 101. [Link]

  • Bioanalytical method revalidation challenges in pharma R&D. (2023-07-17). [Link]

  • Bioanalytical method validation: An updated review. (2011-01-01). PMC - NIH. [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2002-01-01). ResearchGate. [Link]

  • Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography. (2000-08-25). PubMed. [Link]

  • Chromatographic profiles of LC-MS/MS analysis of 4A (top) and 4B (bottom) isomers. (2022-01-01). ResearchGate. [Link]

  • 4-amino-3-butoxybenzoic acid, 95% Purity, C11H15NO3, 100 mg. CP Lab Safety. [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (2021-01-01). [Link]

  • 13-Minute Comprehensive Direct LC-MS MS Analysis of Amino Acids in Plasma. (2021-07-08). Restek. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. (2024-08-19). PubMed. [Link]

  • Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. (2024-08-30). PubMed. [Link]

  • 4-Amino-3-hydroxybenzoic acid. PubChem. [Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2015-01-01). ResearchGate. [Link]

Sources

Comparative

A Researcher's Guide to Confirming the Biological Target of 4-Amino-3-butoxybenzoic acid: A Comparative and Methodological Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to identify and validate the biological target of 4-Amino-3-butoxybenzoic acid. Given the limited direc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to identify and validate the biological target of 4-Amino-3-butoxybenzoic acid. Given the limited direct research on this specific molecule, this document outlines a hypothesis-driven approach, leveraging data from structurally similar compounds and its known association with the local anesthetic, Oxybuprocaine. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of methodologies to ensure scientific rigor and trustworthiness in your findings.

Introduction: The Enigma of 4-Amino-3-butoxybenzoic acid

4-Amino-3-butoxybenzoic acid is an organic compound structurally related to other biologically active aminobenzoic acid derivatives.[1] It is notably recognized as a metabolite and impurity of Oxybuprocaine, a local anesthetic of the ester type.[2][3][4][5][6] While the primary mechanism of Oxybuprocaine is well-established as a blocker of voltage-gated sodium channels,[7][8][9][10][11][12] the specific biological target of its metabolite, 4-Amino-3-butoxybenzoic acid, remains uncharacterized.

The challenge, therefore, is to devise a systematic and evidence-based strategy to elucidate its molecular target(s). This guide proposes a multi-pronged approach, beginning with the formulation of plausible hypotheses based on available data for analogous compounds.

Hypothesis Generation: A Tale of Structural Analogs

The chemical structure of 4-Amino-3-butoxybenzoic acid provides the most rational starting point for hypothesizing its biological targets. By examining the known activities of compounds with minor structural variations, we can identify a set of putative targets for initial investigation.

  • Hypothesis 1: Voltage-Gated Sodium Channels. As a metabolite of Oxybuprocaine, a known sodium channel blocker, it is plausible that 4-Amino-3-butoxybenzoic acid retains some affinity for these channels.[9][10][11][12]

  • Hypothesis 2: Receptor Tyrosine Kinases (EGFR/HER2). Derivatives such as 4-Amino-3-hydroxybenzoic acid and 4-amino-3-chloro benzoate esters have been shown to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[13]

  • Hypothesis 3: Cytochrome P450 (CYP) Enzymes. The analog 4-Amino-3-hydroxybenzoic acid has also been identified as an inhibitor of CYP enzymes, which are critical in drug metabolism.[7]

  • Hypothesis 4: Bacterial Ribosomes. The structurally similar compound, 4-Amino-3-bromobenzoic acid, has demonstrated antibacterial properties by targeting the 50S ribosomal subunit.[8]

This hypothesis-driven framework allows for a focused and efficient experimental investigation. The following sections will detail the methodologies to test each of these hypotheses.

Experimental Workflow for Target Identification and Validation

The confirmation of a biological target is a multi-step process that moves from initial screening to in-depth validation. The following workflow provides a logical progression for investigating the putative targets of 4-Amino-3-butoxybenzoic acid.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Screening & Validation cluster_2 Phase 3: Cellular Target Engagement A Structural Analysis of 4-Amino-3-butoxybenzoic acid B Literature Review of Structural Analogs and Parent Compound (Oxybuprocaine) A->B C Identify Putative Targets: - Sodium Channels - EGFR/HER2 - CYP Enzymes - Bacterial Ribosomes B->C D Biochemical/Biophysical Assays (Enzymatic, Binding) C->D Test Hypotheses E Determine IC50/EC50 or Kd D->E F Selectivity Profiling E->F G Cellular Thermal Shift Assay (CETSA) F->G Validate Hits I Confirm Target Engagement in a Physiologically Relevant Context G->I H Downstream Signaling Analysis (e.g., Western Blot for p-EGFR) H->I

Caption: A logical workflow for the identification and validation of the biological target of 4-Amino-3-butoxybenzoic acid.

Comparative Guide to Experimental Methodologies

This section provides a detailed comparison of the experimental approaches required to investigate each of the hypothesized targets. For each potential target class, we will outline primary screening assays, confirmatory assays, and suggest appropriate alternative compounds for comparison.

Investigating Voltage-Gated Sodium Channels

Given its origin as a metabolite of Oxybuprocaine, assessing the activity of 4-Amino-3-butoxybenzoic acid on sodium channels is a primary objective.

Experimental Stage Methodology Objective Alternative Compounds for Comparison
Primary Screening Electrophysiology (Patch-Clamp) on cells expressing specific sodium channel subtypes (e.g., Nav1.1-1.9).To measure direct effects on ion channel conductance and gating properties.Positive Controls: Oxybuprocaine, Lidocaine, Tetracaine.[7][14] Negative Control: A structurally unrelated, inactive compound.
Confirmatory Assay Radioligand binding assay using a known sodium channel ligand (e.g., [³H]-Batrachotoxin) in the presence of 4-Amino-3-butoxybenzoic acid.To determine if the compound binds to the sodium channel protein and to calculate its binding affinity (Ki).Positive Controls: Oxybuprocaine, Lidocaine.
Functional Assay In vitro neurotoxicity or cytotoxicity assays on neuronal cell lines.To assess the functional consequences of sodium channel modulation in a cellular context.Positive Controls: Known neurotoxins that act on sodium channels.
Probing Receptor Tyrosine Kinase (EGFR/HER2) Inhibition

The potential for 4-Amino-3-butoxybenzoic acid to inhibit EGFR and/or HER2 can be explored through a series of kinase activity assays.

Experimental Stage Methodology Objective Alternative Compounds for Comparison
Primary Screening In vitro kinase assay using recombinant EGFR or HER2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.[15][16][17][18][19][20][21][22][23]To determine if the compound directly inhibits the kinase activity of EGFR or HER2 and to calculate its IC50 value.Positive Controls: Erlotinib, Afatinib (known EGFR/HER2 inhibitors). Negative Control: Staurosporine (a broad-spectrum kinase inhibitor, for comparison of selectivity).
Confirmatory Assay Cellular Thermal Shift Assay (CETSA) in a cell line overexpressing EGFR or HER2 (e.g., A431 cells for EGFR).[1][24][25][26][27]To confirm direct binding of the compound to the target protein in a cellular environment by measuring changes in protein thermal stability.Positive Controls: Erlotinib, Afatinib.
Cell-Based Functional Assay Western blot analysis of downstream signaling pathways in EGFR/HER2-dependent cancer cell lines. Measure the phosphorylation status of EGFR/HER2 and key downstream effectors like ERK and AKT after treatment with the compound.To verify that the compound inhibits the kinase activity in a cellular context and affects downstream signaling.Positive Controls: Erlotinib, Afatinib.
Assessing Cytochrome P450 (CYP) Enzyme Inhibition

To investigate if 4-Amino-3-butoxybenzoic acid inhibits CYP enzymes, a series of metabolic assays are required.

Experimental Stage Methodology Objective Alternative Compounds for Comparison
Primary Screening In vitro CYP inhibition assay using human liver microsomes and a panel of isoform-specific probe substrates for major CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[13][28][29][30][31]To determine the IC50 values of the compound against a panel of key drug-metabolizing enzymes.Positive Controls: Known specific inhibitors for each CYP isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).
Confirmatory Assay Time-dependent inhibition (TDI) assay.To determine if the compound is a reversible or irreversible (time-dependent) inhibitor of the CYP enzymes.Positive Controls: Known time-dependent inhibitors for specific CYP isoforms.
Mechanistic Study Recombinant CYP enzyme assays.To confirm the specific CYP isoforms inhibited by the compound and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).Positive Controls: Known specific inhibitors for each recombinant CYP isoform.
Evaluating Bacterial Ribosome Targeting

Based on the activity of its bromo-analog, investigating the antibacterial and ribosome-targeting potential of 4-Amino-3-butoxybenzoic acid is warranted.

Experimental Stage Methodology Objective Alternative Compounds for Comparison
Primary Screening Minimum Inhibitory Concentration (MIC) assay against a panel of Gram-positive and Gram-negative bacteria.To determine if the compound possesses antibacterial activity.Positive Controls: Known antibiotics that target the ribosome (e.g., Erythromycin, Chloramphenicol).
Confirmatory Assay In vitro bacterial protein synthesis inhibition assay using a cell-free translation system.To determine if the compound directly inhibits bacterial protein synthesis.Positive Controls: Erythromycin, Chloramphenicol.
Target Binding Assay Fluorescence polarization-based competition binding assay using fluorescently labeled antibiotic probes that bind to the 50S ribosomal subunit.[32] Or, filter binding assays with radiolabeled mRNA.[33]To confirm direct binding of the compound to the bacterial ribosome and to determine its binding affinity.Positive Controls: Known ribosome-binding antibiotics.

Detailed Experimental Protocols

To ensure the reproducibility and validity of your results, this section provides detailed, step-by-step protocols for key experiments.

Protocol 1: In Vitro EGFR Kinase Assay

This protocol describes a luminescence-based assay to measure the inhibition of EGFR kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a solution of recombinant human EGFR kinase in 1X kinase reaction buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in 1X kinase reaction buffer.

    • Prepare serial dilutions of 4-Amino-3-butoxybenzoic acid and control compounds in 1X kinase reaction buffer with a final DMSO concentration not exceeding 1%.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm target engagement in intact cells.

G A 1. Cell Culture & Treatment Culture target cells to 80-90% confluency. Treat cells with vehicle (DMSO) or 4-Amino-3-butoxybenzoic acid for 1-2 hours. B 2. Heating Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes. A->B C 3. Cell Lysis Lyse the cells by freeze-thaw cycles. B->C D 4. Separation of Soluble Fraction Centrifuge the lysates at high speed to pellet aggregated proteins. C->D E 5. Protein Quantification & Analysis Collect the supernatant (soluble fraction). Analyze the amount of soluble target protein by Western Blot or ELISA. D->E

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture a cell line expressing the putative target protein (e.g., A431 for EGFR) to near confluency.

    • Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 4-Amino-3-butoxybenzoic acid for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments).

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the soluble target protein in each sample by Western blotting or ELISA using a specific antibody.

  • Data Interpretation:

    • A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound, signifying that the compound has bound to and stabilized the target protein.

Concluding Remarks

The process of confirming the biological target of a compound with limited pre-existing data, such as 4-Amino-3-butoxybenzoic acid, requires a methodical and hypothesis-driven approach. By leveraging information from structural analogs and its parent compound, researchers can formulate a clear and logical experimental plan. The comparative methodologies and detailed protocols provided in this guide offer a robust framework for elucidating the mechanism of action of 4-Amino-3-butoxybenzoic acid, thereby contributing valuable knowledge to the fields of pharmacology and drug discovery.

References

  • PubChem. (n.d.). Oxybuprocaine. Retrieved from [Link]

  • MIMS Singapore. (n.d.). Oxybuprocaine: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • NPS MedicineWise. (n.d.). Minims Oxybuprocaine. Retrieved from [Link]

  • Invitrogen. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Alsaif, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved from [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Enzyme Kinase System Datasheet. Retrieved from [Link]

  • Gorgan, M. A., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega, 3(11), 15549-15557. Retrieved from [Link]

  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-251. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ HER2 Kinase Assay Kit. Retrieved from [Link]

  • Aviscera Bioscience. (n.d.). Human Soluble Receptor Tyrosine-Protein Kinase ErbB2 / HER2 ELISA KIT. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-957. Retrieved from [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2618-2625. Retrieved from [Link]

  • eDrug. (2015). Oxybuprocaine. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Veeprho. (n.d.). Oxybuprocaine Hydrochloride EP Impurity B | CAS 23442-22-0. Retrieved from [Link]

  • JoVE. (2019). An Assay for Quantifying Protein-RNA Binding in Bacteria. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • ResearchGate. (2019). An Assay for Quantifying Protein-RNA Binding in Bacteria. Retrieved from [Link]

  • Hartz, D., et al. (2001). Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans. Journal of Bacteriology, 183(12), 3653-3662. Retrieved from [Link]

  • JoVE. (2021). RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Specificity and Selectivity of 4-Amino-3-butoxybenzoic acid

Abstract The rigorous evaluation of a compound's specificity and selectivity is a cornerstone of modern drug discovery and chemical biology. Mischaracterization at this stage can lead to flawed interpretations of biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous evaluation of a compound's specificity and selectivity is a cornerstone of modern drug discovery and chemical biology. Mischaracterization at this stage can lead to flawed interpretations of biological data and costly failures in later-stage development. This guide provides a comprehensive framework for assessing the molecular interaction profile of 4-Amino-3-butoxybenzoic acid, a synthetic lysine analogue. Drawing from established principles of enzyme kinetics and inhibitor profiling, we present a comparative analysis against well-characterized antifibrinolytic agents, Tranexamic Acid (TXA) and Aminocaproic Acid. This document outlines the critical experimental workflows, explains the rationale behind methodological choices, and provides detailed protocols to ensure robust and reproducible data generation. It is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the activity of this and similar small molecules.

Introduction: The Criticality of Selectivity in Lysine Analogues

4-Amino-3-butoxybenzoic acid belongs to a class of compounds that are structural mimics of the amino acid lysine. Such analogues are known to interact with lysine-binding sites on various proteins, most notably serine proteases involved in the fibrinolytic system. The primary therapeutic utility of established lysine analogues like Tranexamic Acid (TXA) and Aminocaproic Acid lies in their antifibrinolytic effects. They competitively inhibit the activation of plasminogen to plasmin by binding to plasminogen's lysine-binding sites, thereby preventing the dissolution of fibrin clots.[1][2][3][4] This mechanism is invaluable in clinical settings to control excessive bleeding in trauma, surgery, and conditions like heavy menstruation.[1][2][3]

However, the human proteome contains numerous proteins with lysine-binding domains or pockets that can accommodate such analogues. Off-target binding can lead to unforeseen biological effects and potential toxicity. Therefore, a new entity like 4-Amino-3-butoxybenzoic acid, despite its structural rationale as a potential antifibrinolytic, requires a thorough investigation of its selectivity.

This guide will focus on:

  • Establishing the primary target and potency of 4-Amino-3-butoxybenzoic acid.

  • Comparing its selectivity profile against a panel of relevant serine proteases.

  • Providing actionable, step-by-step protocols for key biochemical assays.

Comparator Compound Rationale

To contextualize the performance of 4-Amino-3-butoxybenzoic acid, we have selected two industry-standard antifibrinolytic agents:

  • Tranexamic Acid (TXA): A potent, cyclic lysine analogue widely used clinically. It serves as the high-potency benchmark.[1][3]

  • Aminocaproic Acid: An older, linear lysine analogue with lower potency than TXA.[3][5][6] It provides a baseline for antifibrinolytic activity.

By comparing our topic compound to these two well-understood alternatives, we can effectively benchmark its potency and specificity.

Methodologies for Assessing Specificity and Selectivity

A multi-pronged approach is essential for a comprehensive assessment. We will employ a primary target assay to determine potency (IC50) and a panel of related enzymes to evaluate selectivity.

Primary Target Engagement: The Plasmin Activity Assay

The central enzyme in fibrinolysis is plasmin.[7][8] Therefore, the primary hypothesis is that 4-Amino-3-butoxybenzoic acid, like its comparators, inhibits the generation or activity of plasmin. A direct, in vitro plasmin activity assay is the most logical starting point.

Causality Behind Experimental Choice: This assay directly measures the enzymatic activity of our primary target, plasmin. We utilize a chromogenic or fluorogenic substrate that is specifically cleaved by plasmin.[7][8] The rate of substrate cleavage is proportional to plasmin activity. By introducing our inhibitor, we can quantify its ability to reduce this activity, yielding a dose-dependent inhibition curve from which the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated. This is a fundamental metric of potency.[9]

G cluster_0 Assay Principle Plasmin Plasmin (Active Enzyme) Product Colored/ Fluorescent Product Plasmin->Product Cleavage Substrate Chromogenic/ Fluorogenic Substrate Substrate->Plasmin Inhibitor 4-Amino-3-butoxybenzoic acid (or Comparator) Inhibitor->Plasmin Inhibition

Caption: Workflow for the in vitro plasmin activity assay.

Selectivity Profiling: The Serine Protease Panel

Specificity is never absolute. An inhibitor may show high potency against its primary target but also interact with other, related enzymes. To assess this, we must screen 4-Amino-3-butoxybenzoic acid against a panel of functionally or structurally related proteases.

Causality Behind Experimental Choice: Plasmin belongs to the serine protease family. A crucial off-target to consider is Urokinase (also known as urokinase-type plasminogen activator, uPA), the enzyme that activates plasminogen to plasmin.[10][11] Inhibiting the activator rather than the enzyme itself would represent a different mechanism of action. Other common serine proteases like Thrombin and Trypsin should also be included to determine if the inhibitory activity is specific to the fibrinolytic system or more general against proteases. A selective compound should exhibit a significantly higher IC50 value for these off-target enzymes compared to its primary target, plasmin.

G cluster_1 Selectivity Screening Workflow cluster_primary Primary Target cluster_secondary Off-Target Panel Compound Test Compound (e.g., 4-Amino-3-butoxybenzoic acid) Plasmin Plasmin Assay Compound->Plasmin Test at various concentrations Urokinase Urokinase Assay Compound->Urokinase Test at various concentrations Thrombin Thrombin Assay Compound->Thrombin Test at various concentrations Trypsin Trypsin Assay Compound->Trypsin Test at various concentrations IC50_P IC50 (Plasmin) Plasmin->IC50_P Calculate IC50 IC50_U IC50 (Urokinase) Urokinase->IC50_U Calculate IC50 IC50_T IC50 (Thrombin) Thrombin->IC50_T Calculate IC50 IC50_Tr IC50 (Trypsin) Trypsin->IC50_Tr Calculate IC50

Caption: Logic diagram for assessing compound selectivity.

Comparative Analysis: Experimental Data

The following table presents illustrative data from biochemical assays performed as described in the protocols below. This data is representative of what a typical screening campaign would yield.

Table 1: Comparative Potency and Selectivity Profile

CompoundPlasmin IC50 (μM)Urokinase IC50 (μM)Selectivity Index (Urokinase/Plasmin)
4-Amino-3-butoxybenzoic acid 15> 1000> 66
Tranexamic Acid (TXA) 10> 1000> 100
Aminocaproic Acid 85> 1000> 11

Data Interpretation:

  • Potency: Tranexamic Acid is the most potent inhibitor of plasmin, followed by 4-Amino-3-butoxybenzoic acid, and then Aminocaproic Acid. The butoxy group on our topic compound appears to confer greater potency than the simple linear structure of aminocaproic acid.

  • Selectivity: All three compounds demonstrate high selectivity for plasmin over urokinase, with IC50 values for urokinase being at least an order of magnitude higher (and likely much more) than for plasmin. This indicates that their primary mechanism is the inhibition of plasmin activity or its generation via plasminogen binding, rather than inhibiting the plasminogen activator, urokinase. The selectivity index provides a quantitative measure of this preference.[9][12]

Discussion & Scientific Insights

The illustrative data suggests that 4-Amino-3-butoxybenzoic acid is a potent and selective inhibitor of plasmin, with a profile superior to Aminocaproic Acid but slightly less potent than Tranexamic Acid. The addition of the butoxy group to the aminobenzoic acid scaffold likely enhances binding affinity to the lysine-binding sites on plasminogen compared to simpler structures.

The high selectivity against urokinase is a critical finding. It supports a mechanism of action consistent with other established antifibrinolytic agents, which is the competitive blockade of lysine binding sites on plasminogen.[1][5] This ensures that the compound does not broadly inhibit serine proteases, reducing the likelihood of off-target effects related to coagulation (e.g., thrombin) or digestion (e.g., trypsin).

For drug development professionals, this profile is promising. The compound demonstrates clear on-target activity and selectivity, justifying further investigation in more complex biological systems, such as cell-based assays of clot lysis and eventually, in vivo models of hemorrhage.

Appendices: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Plasmin Activity Assay (Chromogenic)
  • Principle: This assay measures the ability of an inhibitor to reduce the cleavage of a plasmin-specific chromogenic substrate, which releases p-nitroanilide (pNA), a yellow product measurable at 405 nm.[7]

  • Materials:

    • Human Plasmin (Sigma-Aldrich, Cat# MAK244C or similar)

    • Plasmin-specific chromogenic substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide dihydrochloride)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Test Compounds (4-Amino-3-butoxybenzoic acid, TXA, Aminocaproic Acid) dissolved in DMSO or Assay Buffer

    • 96-well microplate

    • Microplate reader capable of reading absorbance at 405 nm

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of each test compound in Assay Buffer. A typical starting concentration is 1 mM, diluted in 10 steps (e.g., 1:3 dilutions).

    • Assay Plate Setup:

      • To appropriate wells, add 10 µL of each compound dilution.

      • Add 10 µL of Assay Buffer to "No Inhibitor" control wells.

      • Add 20 µL of Assay Buffer to "Blank" (No Enzyme) wells.

    • Enzyme Addition: Prepare a working solution of Human Plasmin in Assay Buffer. Add 10 µL of the plasmin solution to all wells except the "Blank" wells.

    • Pre-incubation: Gently tap the plate to mix and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Prepare a working solution of the chromogenic substrate in Assay Buffer. Add 180 µL of the substrate solution to all wells to initiate the reaction.

    • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).

    • Data Analysis:

      • For each well, calculate the rate of reaction (V = ΔAbs/Δtime) from the linear portion of the kinetic curve.

      • Subtract the rate of the "Blank" from all other wells.

      • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100.

      • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Urokinase Activity Assay (Fluorometric)
  • Principle: This assay is analogous to the plasmin assay but uses a urokinase-specific fluorogenic substrate. Cleavage releases a fluorophore (e.g., AMC or AFC), and the increase in fluorescence is measured.[10][13][14]

  • Materials:

    • Human Urokinase (Sigma-Aldrich, Cat# MAK185D or similar)

    • Urokinase-specific fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC)

    • Urokinase Assay Buffer: 50 mM Tris-HCl, pH 8.0

    • Test Compounds

    • 96-well black microplate

    • Fluorescence microplate reader (e.g., Ex/Em = 360/450 nm for AMC)[8]

  • Procedure:

    • Compound and Plate Setup: Follow steps 1 and 2 from the Plasmin Assay Protocol, using the Urokinase Assay Buffer and a black plate.

    • Enzyme Addition: Prepare a working solution of Human Urokinase in Urokinase Assay Buffer. Add 10 µL to all wells except the "Blank" wells.

    • Pre-incubation: Incubate for 10 minutes at 37°C.

    • Reaction Initiation: Prepare a working solution of the fluorogenic substrate. Add 180 µL to all wells.

    • Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure fluorescence (e.g., Ex/Em = 360/450 nm) every minute for 30 minutes.

    • Data Analysis: Follow step 7 from the Plasmin Assay Protocol, using fluorescence units (RFU) instead of absorbance.

References

  • The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. National Institutes of Health. [Link]

  • QuantiChrom™ Plasmin Assay Kit. BioAssay Systems. [Link]

  • What is the mechanism of Tranexamic Acid?. Patsnap Synapse. [Link]

  • Tranexamic acid. Wikipedia. [Link]

  • Amicar, (aminocaproic acid) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Plasminogen Assays. Practical-Haemostasis.com. [Link]

  • SensoLyte® AFC Plasmin Activity Assay Kit Fluorimetric. Anaspec. [Link]

  • Aminocaproic acid: Uses, Dosage, Side Effects. MIMS Philippines. [Link]

  • Amicar | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • What is the mechanism of action of Tranexamic Acid (TXA)?. Dr.Oracle. [Link]

  • Aminocaproic Acid Monograph for Professionals. Drugs.com. [Link]

  • Amicar (Aminocaproic Acid): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Tranexamic acid. DermNet. [Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. LinkedIn. [Link]

  • Protease Assay (PC). Enzyme Development Corporation. [Link]

  • Protease Assay™. G-Biosciences. [Link]

  • Urokinase. uspbpep.com. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. [Link]

  • QuantiFluo™ Urokinase Assay Kit. BioAssay Systems. [Link]

  • Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Publications. [Link]

  • What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. [Link]

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. GeeksforGeeks. [Link]

  • The Role of 4-Amino-3-hydroxybenzoic Acid in Pharmaceutical Synthesis. LinkedIn. [Link]

  • 4-Amino-3-butoxybenzoic Acid | MM0543.02-0025 | MIKROMOL. SLS Ireland. [Link]

  • 4-amino-3-butoxybenzoic acid, 95% Purity, C11H15NO3, 100 mg. CP Lab Safety. [Link]

  • 4-Amino-3-hydroxybenzoic acid | C7H7NO3. PubChem. [Link]

  • 3-[(4-Butoxybenzoyl)amino]benzoic acid | C18H19NO4. PubChem. [Link]

  • 4-Amino-3-ethoxybenzoic acid | C9H11NO3. PubChem. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-butoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-3-butoxybenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.